molecular formula C21H30N4O4 B124281 Cinitapride CAS No. 66564-14-5

Cinitapride

货号: B124281
CAS 编号: 66564-14-5
分子量: 402.5 g/mol
InChI 键: ZDLBNXXKDMLZMF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cinitapride is a benzamide-derived gastroprokinetic and antiemetic agent valuable for gastrointestinal (GI) motility research. Its primary research value lies in its multi-receptor mechanism of action: it functions as an agonist at serotonin 5-HT1 and 5-HT4 receptors while acting as an antagonist at 5-HT2 and D2 dopaminergic receptors . This combined activity enhances the release of acetylcholine in the enteric nervous system, accelerating GI motility and providing a compound of interest for studying functional GI disorders . Scientific investigations focus on its application in models of functional dyspepsia (FD) and gastroesophageal reflux disease (GERD) . A large-scale, real-world study demonstrated its effectiveness in relieving FD symptoms, with a significant majority of subjects showing improvement . Furthermore, research explores its potential in conditions like irritable bowel syndrome and functional constipation, particularly where overlapping symptoms with FD are present . From a pharmacological perspective, this compound is noted for its rapid absorption and oral bioavailability, with a half-life of approximately 3 to 5 hours . Its receptor profile is associated with a lower incidence of extrapyramidal side effects in clinical settings compared to older prokinetics like metoclopramide, due to its limited penetration of the blood-brain barrier, making it a potentially safer compound for investigative purposes . This product, this compound, is provided for Research Use Only and is strictly not intended for diagnostic or therapeutic applications.

属性

IUPAC Name

4-amino-N-[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-2-ethoxy-5-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O4/c1-2-29-20-13-18(22)19(25(27)28)12-17(20)21(26)23-16-8-10-24(11-9-16)14-15-6-4-3-5-7-15/h3-4,12-13,15-16H,2,5-11,14,22H2,1H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDLBNXXKDMLZMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3CCC=CC3)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60867232
Record name 4-Amino-N-(1-(3-cyclohexen-1-ylmethyl)-4-piperidyl)-2-ethoxy-5-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60867232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cinitapride
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015698
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

66564-14-5
Record name Cinitapride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66564-14-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cinitapride [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066564145
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cinitapride
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08810
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4-Amino-N-(1-(3-cyclohexen-1-ylmethyl)-4-piperidyl)-2-ethoxy-5-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60867232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CINITAPRIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8I97I2L24
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Cinitapride
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015698
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Cinitapride's Mechanism of Action on Enteric Neurons: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinitapride is a substituted benzamide with established prokinetic and antiemetic properties, primarily utilized in the management of gastrointestinal motility disorders such as gastroesophageal reflux disease (GERD), functional dyspepsia, and delayed gastric emptying.[1][2] Its therapeutic efficacy is rooted in its multifaceted interaction with the enteric nervous system (ENS), the intrinsic neuronal network governing gastrointestinal function. This technical guide provides a comprehensive overview of the molecular and cellular mechanisms by which this compound modulates enteric neuron activity, with a focus on its interactions with serotonergic and dopaminergic pathways.

Core Mechanism of Action: A Multi-Target Approach

This compound's pharmacological profile is characterized by its activity at multiple receptor subtypes within the enteric nervous system. This multi-target engagement results in a synergistic modulation of neurotransmitter release, ultimately leading to enhanced gastrointestinal motility and reduced visceral hypersensitivity. The primary mechanisms of action are:

  • 5-HT₄ Receptor Agonism: this compound acts as an agonist at serotonin type 4 (5-HT₄) receptors located on presynaptic terminals of enteric neurons.[1][3][4] Activation of these receptors enhances the release of acetylcholine (ACh), a key excitatory neurotransmitter in the gut. This increased cholinergic activity stimulates smooth muscle contraction, thereby accelerating gastric emptying and intestinal transit.

  • 5-HT₂ Receptor Antagonism: this compound exhibits antagonistic activity at serotonin type 2 (5-HT₂) receptors. By blocking these receptors, this compound is thought to inhibit inhibitory serotonergic pathways, which can contribute to a reduction in visceral hypersensitivity, alleviating symptoms such as bloating and abdominal discomfort.

  • Dopamine D₂ Receptor Antagonism: this compound also acts as an antagonist of dopamine D₂ receptors. Dopamine typically exerts an inhibitory effect on gastrointestinal motility. By blocking D₂ receptors, this compound disinhibits cholinergic neurons, further enhancing acetylcholine release and contributing to its prokinetic effects. This mechanism also underlies its antiemetic properties, which are mediated through the chemoreceptor trigger zone (CTZ).

  • 5-HT₁ Receptor Agonism: Some evidence suggests that this compound also possesses agonist activity at serotonin type 1 (5-HT₁) receptors, which may contribute to its overall effects on gastrointestinal function.

Quantitative Data

ParameterValueSpecies/TissueComments
EC₅₀ (Twitch Response) 0.74 µMGuinea-pig isolated ileumThis compound was 6 times more potent than metoclopramide (EC₅₀ = 4.69 µM).
EC₅₀ (Contraction) 0.58 µMGuinea-pig isolated ileumThis compound was 11 times more potent than metoclopramide (EC₅₀ = 6.52 µM).

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and logical relationships involved in this compound's mechanism of action on enteric neurons.

cinitapride_mechanism cluster_presynaptic Presynaptic Cholinergic Neuron cluster_postsynaptic Postsynaptic Neuron / Smooth Muscle Cell This compound This compound ht4r 5-HT4 Receptor This compound->ht4r Agonist d2r Dopamine D2 Receptor This compound->d2r Antagonist ht2r 5-HT2 Receptor This compound->ht2r Antagonist ach_release Acetylcholine (ACh) Release ht4r->ach_release Stimulates d2r->ach_release Inhibits dopamine Dopamine dopamine->d2r Binds ach Acetylcholine (ACh) ach_release->ach inhibition Inhibitory Signaling / Visceral Hypersensitivity ht2r->inhibition Mediates serotonin Serotonin (5-HT) serotonin->ht2r Binds muscarinic_receptor Muscarinic Receptor ach->muscarinic_receptor Binds contraction Smooth Muscle Contraction muscarinic_receptor->contraction Stimulates

This compound's primary mechanisms on enteric neurons.

experimental_workflow_ach_release cluster_prep Tissue Preparation cluster_loading Radiolabeling cluster_treatment Experimental Treatment cluster_analysis Analysis p1 Isolate guinea pig ileum p2 Prepare myenteric plexus-longitudinal muscle strips p1->p2 l1 Incubate strips with [3H]-choline p2->l1 t1 Mount strips in organ bath l1->t1 t2 Superfuse with physiological saline t1->t2 t3 Collect baseline samples t2->t3 t4 Add this compound (experimental) or vehicle (control) t3->t4 t5 Collect post-treatment samples t4->t5 a1 Separate [3H]-acetylcholine from [3H]-choline (e.g., HPLC) t5->a1 a2 Quantify radioactivity (scintillation counting) a1->a2 a3 Calculate ACh release a2->a3

References

Synthesis and Characterization of Cinitapride Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinitapride, a substituted benzamide with potent gastroprokinetic activity, serves as a valuable scaffold for the development of novel therapeutic agents. Its mechanism of action, primarily involving agonism at 5-HT₄ receptors and antagonism at 5-HT₂ and D₂ receptors, offers multiple avenues for molecular modification to enhance efficacy, selectivity, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the synthesis and characterization of various this compound derivatives, including diazepine and triazole analogues. Detailed experimental protocols for synthesis and characterization are presented, alongside a compilation of quantitative data to facilitate comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized to provide a clear understanding of the underlying molecular mechanisms and research methodologies.

Introduction

Gastrointestinal (GI) motility disorders, such as gastroparesis and gastroesophageal reflux disease (GERD), represent a significant clinical challenge. Prokinetic agents like this compound are crucial in managing these conditions by enhancing GI transit. This compound's multifaceted pharmacology, targeting serotonergic and dopaminergic pathways, makes it an attractive starting point for medicinal chemistry campaigns.[1][2] The development of this compound derivatives aims to optimize its therapeutic index by potentially increasing its affinity for the 5-HT₄ receptor, modulating its activity at 5-HT₂ and D₂ receptors, or improving its metabolic stability. This guide delves into the synthetic strategies employed to create novel this compound analogues and the analytical techniques used for their thorough characterization.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves modification of the primary functional groups of the parent molecule. Key strategies include the derivatization of the aromatic amine, substitution on the benzamide nitrogen, or alteration of the piperidine and cyclohexene moieties. This section details the synthesis of two distinct classes of this compound derivatives: diazepine and triazole analogues.

Synthesis of Diazepine Derivatives

Several 2,4-disubstituted 2,3-dihydro-1,5-benzodiazepine analogues of this compound have been prepared through a cyclocondensation reaction.[3] This approach involves the reaction of a diamino derivative of this compound with 1,3-diaryl-2-propen-1-ones (chalcones) in an acidic medium.

  • A solution of the diamino this compound derivative (2a or 2b, 0.0267 mol) is prepared in trifluoroacetic acid (100 mL).

  • To this solution, the corresponding 1,3-diaryl-2-propen-1-one (chalcone) (3a-g, 0.28 mol) is added.

  • The reaction mixture is stirred at room temperature for 8 hours.

  • The reaction is quenched by the addition of water (300 mL) and the mixture is stirred.

  • The product is extracted with ethyl acetate (3 x 150 mL).

  • The combined organic phases are washed with an aqueous sodium bicarbonate solution (2 x 100 mL).

  • The organic phase is concentrated under vacuum.

  • The resulting residue is purified by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to yield the crystalline diazepine derivative.

Synthesis_of_Diazepine_Derivatives cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification diamino_this compound Diamino-Cinitapride Derivative (2a/2b) solvent Trifluoroacetic Acid diamino_this compound->solvent Dissolve chalcone 1,3-Diaryl-2-propen-1-one (Chalcone) chalcone->solvent time_temp 8 hours, Room Temp. solvent->time_temp React quench Quench with H₂O time_temp->quench extraction Ethyl Acetate Extraction quench->extraction wash NaHCO₃ Wash extraction->wash concentrate Concentration wash->concentrate chromatography Silica Gel Chromatography concentrate->chromatography product Diazepine Derivative (4a-j) chromatography->product Isolate Synthesis_of_Triazole_Derivatives cluster_start Starting Material cluster_diazotization Diazotization cluster_alkylation Alkylation (optional) This compound This compound reagents NaNO₂ / Acetic Acid This compound->reagents Reacts with triazole_intermediate Triazole Intermediate reagents->triazole_intermediate Forms alkylation_reagents Methyl Iodide / Na₂CO₃ in DMF triazole_intermediate->alkylation_reagents Reacts with alkylation_conditions 4 hours, 30°C alkylation_reagents->alkylation_conditions product Alkylated Triazole Derivative alkylation_conditions->product Yields Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis cluster_data_analysis Data Interpretation start Synthesized this compound Derivative ir IR Spectroscopy start->ir nmr NMR Spectroscopy (¹H & ¹³C) start->nmr ms Mass Spectrometry start->ms hplc RP-HPLC start->hplc structure Structure Confirmation ir->structure nmr->structure ms->structure purity Purity Assessment hplc->purity Cinitapride_Mechanism_of_Action cluster_serotonergic Serotonergic Pathway cluster_dopaminergic Dopaminergic Pathway This compound This compound HTR4 5-HT₄ Receptor This compound->HTR4 Agonist HTR2 5-HT₂ Receptor This compound->HTR2 Antagonist D2R D₂ Receptor This compound->D2R Antagonist ACh_release ↑ Acetylcholine Release HTR4->ACh_release GI_motility_inc ↑ GI Motility HTR2->GI_motility_inc Inhibits ACh_release->GI_motility_inc Dopamine_inhibition ↓ Dopamine-mediated Inhibition D2R->Dopamine_inhibition GI_motility_inc2 ↑ GI Motility Dopamine_inhibition->GI_motility_inc2 Antiemetic Antiemetic Effect Dopamine_inhibition->Antiemetic

References

In Vitro Models for Studying Cinitapride's Effect on Gastrointestinal Motility: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core in vitro models and experimental protocols used to investigate the effects of Cinitapride on gastrointestinal (GI) motility. This compound is a gastroprokinetic agent that enhances and coordinates GI muscle contractions. Its primary mechanism of action involves agonism at the 5-HT4 receptors and antagonism at the 5-HT2 receptors, with some dopamine D2 receptor blocking activity. The prokinetic effect is mainly achieved by stimulating 5-HT4 receptors on enteric neurons, which enhances the release of acetylcholine (ACh).

Core In Vitro Models

A variety of in vitro models are employed to elucidate the pharmacological profile of this compound, ranging from isolated organ preparations to cell-based assays.

Isolated Tissue Preparations (Organ Bath Studies)

Organ bath studies are a classical and highly valuable method for assessing the direct effects of compounds on the contractility of gastrointestinal smooth muscle. These preparations maintain the intrinsic neural circuitry (myenteric plexus) and are thus ideal for studying agents like this compound that modulate neurotransmitter release.

Commonly Used Tissues:

  • Guinea Pig Ileum: This is the most frequently used preparation due to its spontaneous contractile activity and robust responses to serotonergic and cholinergic agents. Both longitudinal muscle-myenteric plexus (LMMP) strips and full-thickness ileal segments can be used.

  • Rat and Rabbit Jejunum/Colon: These tissues are also utilized to study region-specific effects of this compound on GI motility.

Cell-Based Assays

Cell-based assays are instrumental in dissecting the molecular mechanisms of this compound's action at the receptor level, independent of the complexities of intact tissue.

Relevant Cell Lines:

  • HEK293 (Human Embryonic Kidney 293) Cells: These cells are readily transfected to express specific receptor subtypes, such as the 5-HT4 receptor. They are an excellent tool for studying receptor binding, downstream signaling pathways (e.g., cAMP production), and receptor pharmacology.

  • HT-29 (Human Colorectal Adenocarcinoma) Cells: This cell line endogenously expresses 5-HT4 receptors and can be used to study this compound's effects on a human colon-derived cell line.

Primary Cultures of Enteric Neurons

For more detailed investigation into the neural mechanisms of this compound, primary cultures of enteric neurons isolated from the myenteric plexus can be utilized. These cultures allow for direct electrophysiological and neurochemical measurements.

Data Presentation: Quantitative Effects of this compound

The following table summarizes key quantitative data on the in vitro effects of this compound, providing a basis for comparison with other prokinetic agents.

ParameterIn Vitro ModelThis compound ValueComparator: MetoclopramideComparator: CisaprideReference(s)
EC₅₀ (Twitch Response Enhancement) Guinea Pig Ileum (co-axially stimulated)0.74 µM4.69 µM9.2 x 10⁻⁹ M
EC₅₀ (Induction of Contractions) Guinea Pig Ileum (non-stimulated)0.58 µM6.52 µM3.5 x 10⁻⁸ M (colon)
Concentration for Enhanced Motility Guinea Pig Ileum and Colon10⁻⁹ - 10⁻⁶ M--

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Isolated Guinea Pig Ileum Motility Assay

Objective: To measure the effect of this compound on the contractility of isolated guinea pig ileal smooth muscle.

Materials:

  • Male guinea pigs (250-350 g)

  • Tyrode's or Krebs-Henseleit solution

  • This compound hydrogen tartrate

  • Organ bath system with isometric force transducers

  • Carbogen gas (95% O₂ / 5% CO₂)

  • Standard laboratory dissection tools

Procedure:

  • Tissue Preparation:

    • Humanely euthanize the guinea pig.

    • Immediately excise the ileum and place it in a petri dish containing carbogen-aerated Tyrode's solution at 37°C.

    • Gently flush the lumen of the ileum to remove contents.

    • Isolate segments of the ileum approximately 2-3 cm in length.

    • For LMMP preparations, carefully strip away the mucosal and circular muscle layers.

  • Organ Bath Setup:

    • Mount the ileal segment in a 10-20 mL organ bath containing Tyrode's solution maintained at 37°C and continuously bubbled with carbogen.

    • Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.

    • Apply an initial tension of approximately 1 gram and allow the tissue to equilibrate for 60 minutes, with washes every 15-20 minutes.

  • Experimental Protocol:

    • Record baseline spontaneous contractions.

    • To study the effect on neurally-mediated contractions, electrical field stimulation (EFS) can be applied via two platinum electrodes parallel to the tissue (e.g., 0.5 Hz, 0.5 ms pulse duration, supramaximal voltage).

    • Construct a cumulative concentration-response curve for this compound by adding increasing concentrations (e.g., 10⁻⁹ M to 10⁻⁵ M) to the organ bath at regular intervals.

    • Record the changes in contractile amplitude and frequency.

  • Data Analysis:

    • Measure the amplitude and frequency of contractions.

    • Express the response to this compound as a percentage of the maximal contraction induced by a standard agonist like acetylcholine or KCl.

    • Calculate the EC₅₀ value from the concentration-response curve.

5-HT4 Receptor-Mediated cAMP Assay in HEK293 Cells

Objective: To quantify the effect of this compound on intracellular cyclic AMP (cAMP) levels in cells expressing the 5-HT4 receptor.

Materials:

  • HEK293 cells stably transfected with the human 5-HT4 receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • This compound hydrogen tartrate.

  • Forskolin (positive control).

  • IBMX (phosphodiesterase inhibitor).

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • Multi-well plates (e.g., 96-well or 384-well).

Procedure:

  • Cell Culture:

    • Culture the 5-HT4-expressing HEK293 cells under standard conditions (37°C, 5% CO₂).

    • Seed the cells into multi-well plates at an appropriate density and allow them to adhere overnight.

  • cAMP Assay:

    • Wash the cells with a serum-free medium or assay buffer.

    • Pre-incubate the cells with a phosphodiesterase inhibitor such as IBMX (e.g., 100 µM) for a defined period to prevent cAMP degradation.

    • Add varying concentrations of this compound to the wells. Include a vehicle control and a positive control (e.g., Forskolin).

    • Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

    • Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen assay kit.

  • Data Analysis:

    • Generate a standard curve for cAMP.

    • Calculate the cAMP concentration in each well.

    • Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve and determine the EC₅₀ value.

Acetylcholine Release Assay from Myenteric Plexus

Objective: To measure the effect of this compound on the release of acetylcholine from enteric neurons.

Materials:

  • Guinea pig ileum LMMP strips.

  • [³H]-Choline.

  • Scintillation counter and vials.

  • Superfusion system.

  • Tyrode's solution.

  • This compound hydrogen tartrate.

  • High potassium solution (e.g., 50 mM KCl).

Procedure:

  • Tissue Preparation and Loading:

    • Prepare LMMP strips as described in protocol 3.1.

    • Incubate the strips in Tyrode's solution containing [³H]-Choline for a period to allow for uptake and conversion to [³H]-acetylcholine.

  • Superfusion:

    • Place the loaded tissue in a superfusion chamber and perfuse with warm, aerated Tyrode's solution at a constant flow rate.

    • Collect fractions of the superfusate at regular intervals.

  • Stimulation and Drug Application:

    • After a baseline collection period, switch to a superfusion medium containing this compound at the desired concentration.

    • To evoke neurotransmitter release, stimulate the tissue with high potassium solution or electrical field stimulation during the collection of specific fractions.

    • Collect fractions before, during, and after stimulation.

  • Measurement and Analysis:

    • Determine the radioactivity in each collected fraction using a scintillation counter.

    • Calculate the fractional release of [³H]-acetylcholine for each collection period.

    • Compare the release in the presence and absence of this compound to determine its effect on acetylcholine release.

Visualizations: Signaling Pathways and Experimental Workflows

This compound's Prokinetic Signaling Pathway

The following diagram illustrates the primary signaling pathway through which this compound exerts its prokinetic effects on gastrointestinal motility.

Cinitapride_Signaling_Pathway cluster_neuron This compound This compound HTR4 5-HT4 Receptor This compound->HTR4 Agonist G_alpha_s Gαs HTR4->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates ACh_release ↑ Acetylcholine (ACh) Release PKA->ACh_release Phosphorylates ion channels Muscarinic_R Muscarinic Receptor (on Smooth Muscle) ACh_release->Muscarinic_R Binds to Contraction ↑ Smooth Muscle Contraction Muscarinic_R->Contraction Initiates Enteric_Neuron Enteric Neuron

Caption: this compound's 5-HT4 receptor-mediated signaling cascade in an enteric neuron.

Experimental Workflow for Organ Bath Motility Studies

This diagram outlines the typical workflow for conducting an isolated tissue motility study in an organ bath.

Organ_Bath_Workflow start Start tissue_prep Tissue Preparation (e.g., Guinea Pig Ileum) start->tissue_prep mounting Mount Tissue in Organ Bath tissue_prep->mounting equilibration Equilibration (60 min, 37°C, Carbogen) mounting->equilibration baseline Record Baseline Activity equilibration->baseline drug_addition Cumulative Addition of This compound baseline->drug_addition recording Record Contractile Response drug_addition->recording Lowest to Highest Conc. washout Washout drug_addition->washout After Max Conc. recording->drug_addition analysis Data Analysis (Amplitude, Frequency, EC₅₀) washout->analysis end End analysis->end

Caption: A generalized workflow for assessing this compound's effect on isolated GI tissue.

Logical Relationship of this compound's Actions

This diagram illustrates the logical flow from this compound's receptor interactions to its physiological effect on gastrointestinal motility.

Cinitapride_Action_Logic This compound This compound HTR4_Agonism 5-HT4 Receptor Agonism This compound->HTR4_Agonism HTR2_Antagonism 5-HT2 Receptor Antagonism This compound->HTR2_Antagonism D2_Antagonism Dopamine D2 Receptor Antagonism This compound->D2_Antagonism ACh_Release ↑ Acetylcholine Release HTR4_Agonism->ACh_Release Inhibit_Relaxation Inhibition of Serotonin-induced Relaxation HTR2_Antagonism->Inhibit_Relaxation Reduce_Dopamine_Inhibition Reduction of Dopamine-induced Inhibition D2_Antagonism->Reduce_Dopamine_Inhibition Prokinetic_Effect Enhanced Gastrointestinal Motility ACh_Release->Prokinetic_Effect Inhibit_Relaxation->Prokinetic_Effect Reduce_Dopamine_Inhibition->Prokinetic_Effect

Caption: The multifaceted receptor interactions of this compound leading to its prokinetic effect.

The Prokinetic Agent Cinitapride: A Pharmacodynamic Exploration in Isolated Organ Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinitapride, a substituted benzamide, is a gastroprokinetic agent utilized in the management of gastrointestinal motility disorders. Its therapeutic efficacy stems from a multi-target pharmacological profile, primarily involving the modulation of serotonergic and cholinergic pathways within the enteric nervous system. This in-depth technical guide elucidates the pharmacodynamics of this compound as observed in isolated organ bath preparations, providing a foundational understanding for further research and drug development. By examining its effects on isolated segments of the ileum, fundus, and colon, we can delineate its intrinsic activity, receptor interactions, and downstream signaling cascades.

Mechanism of Action

This compound's prokinetic activity is principally attributed to its action as a 5-HT₄ receptor agonist and a 5-HT₂ receptor antagonist.[1][2][3][4] This dual mechanism converges to enhance the release of acetylcholine from the myenteric plexus, a critical neurotransmitter for gastrointestinal smooth muscle contraction and coordinated peristalsis.[1]

  • 5-HT₄ Receptor Agonism: By stimulating 5-HT₄ receptors on enteric neurons, this compound facilitates the release of acetylcholine, thereby promoting gut motility.

  • 5-HT₂ Receptor Antagonism: this compound's blockade of 5-HT₂ receptors is thought to counteract the inhibitory effects of serotonin on gastrointestinal transit, further contributing to its prokinetic effects.

Unlike some other prokinetic agents, evidence suggests that this compound's predecessor, cisapride, does not directly inhibit acetylcholinesterase, indicating its cholinergic effects are primarily due to enhanced acetylcholine release rather than reduced breakdown.

Quantitative Pharmacodynamic Parameters of this compound and Related Compounds

The following tables summarize the available quantitative data for this compound and the structurally related compound, cisapride, from isolated organ bath experiments. These values provide a comparative measure of their potency and efficacy in different gastrointestinal tissues.

Table 1: Potency (EC₅₀) of this compound and Cisapride on Guinea Pig Ileum Preparations

CompoundPreparationParameterValue (µM)
This compoundCo-axially stimulatedEC₅₀ (Twitch enhancement)0.74
This compoundNon-stimulatedEC₅₀ (Contraction)0.58
CisaprideElectrically stimulatedEC₅₀ (Twitch enhancement)0.0092

Table 2: Potency (EC₅₀) of this compound and Cisapride on Guinea Pig Colon Preparations

CompoundPreparationParameterValue (µM)
CisaprideColon ascendensEC₅₀ (Contraction)0.035

Note: Further quantitative data, particularly Emax and pA2 values for this compound across a range of isolated tissues, are not extensively reported in the currently available literature.

Signaling Pathways

The prokinetic effects of this compound are initiated through its interaction with specific G-protein coupled receptors, leading to the modulation of intracellular signaling cascades.

5-HT₄ Receptor Agonist Signaling Pathway

Activation of the 5-HT₄ receptor by this compound primarily involves the Gs alpha subunit, which stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to an influx of calcium and enhanced acetylcholine release from the presynaptic neuron.

5-HT4_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound HTR4 5-HT4 Receptor This compound->HTR4 Agonist Binding G_protein Gs Protein HTR4->G_protein Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion of ATP G_protein->AC Stimulation PKA Protein Kinase A (PKA) cAMP->PKA Activation Ca_channel Ca²⁺ Channel (Voltage-gated) PKA->Ca_channel Phosphorylation Ca_ion Ca_channel->Ca_ion Influx ACh_vesicle Acetylcholine Vesicle Ca_ion->ACh_vesicle Triggers Exocytosis ACh Acetylcholine ACh_vesicle->ACh Release 5-HT2A_Receptor_Antagonist_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound HTR2A 5-HT2A Receptor This compound->HTR2A Antagonist Binding (Blocks Action) Serotonin Serotonin (5-HT) Serotonin->HTR2A Agonist Binding G_protein Gq Protein HTR2A->G_protein Activation PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolysis G_protein->PLC Stimulation IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activation Ca_ion ER->Ca_ion Release Ca_ion->PKC Co-activation Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) PKC->Cellular_Response Inhibition Organ_Bath_Workflow start Start dissection Tissue Dissection and Preparation start->dissection mounting Mount Tissue in Organ Bath dissection->mounting equilibration Equilibration Period mounting->equilibration viability_test Viability Test (e.g., KCl) equilibration->viability_test washout1 Washout viability_test->washout1 drug_addition Cumulative Addition of this compound washout1->drug_addition recording Record Contractile Response drug_addition->recording washout2 Washout recording->washout2 antagonist_study Antagonist Incubation (Optional) washout2->antagonist_study Optional data_analysis Data Analysis (EC50, Emax) washout2->data_analysis Directly if no antagonist agonist_curve Generate Agonist Dose-Response Curve antagonist_study->agonist_curve agonist_curve->data_analysis end End data_analysis->end

References

An In-depth Technical Guide on the Core and Exploratory Therapeutic Targets of Cinitapride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinitapride is a well-established gastroprokinetic agent with a multi-targeted mechanism of action primarily centered on the serotonergic and dopaminergic systems. This technical guide provides a comprehensive overview of the known therapeutic targets of this compound, presenting available quantitative data on its functional activity and detailing the experimental protocols used to characterize its effects. Furthermore, this guide explores potential novel therapeutic avenues by examining preliminary evidence for interactions beyond its primary receptor profile. Detailed signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this compound's pharmacology.

Introduction

This compound, a substituted benzamide, is clinically effective in the management of gastrointestinal motility disorders, such as functional dyspepsia and gastroesophageal reflux disease (GERD)[1][2]. Its therapeutic efficacy stems from a coordinated action on multiple receptor systems within the enteric nervous system, leading to enhanced gastrointestinal motility and accelerated gastric emptying[1][3][4]. This document serves as a technical resource for researchers and drug development professionals, consolidating the current understanding of this compound's established targets and shedding light on exploratory pathways that may represent novel therapeutic opportunities.

Established Therapeutic Targets of this compound

This compound's prokinetic activity is attributed to its synergistic interactions with serotonin (5-HT) and dopamine (D2) receptors. It acts as an agonist at 5-HT1 and 5-HT4 receptors while demonstrating antagonistic properties at 5-HT2 and D2 receptors.

Quantitative Data: Functional Potency

While specific binding affinity values (Ki) for this compound are not extensively reported in publicly available literature, its functional potency has been characterized in ex vivo models. The following table summarizes the half-maximal effective concentration (EC50) of this compound in inducing contractions in guinea-pig isolated ileum, a standard assay for evaluating prokinetic agents.

ParameterValue (µM)AssayReference
EC50 (Twitch Response Enhancement)0.74Co-axially stimulated guinea-pig isolated ileum
EC50 (Contraction)0.58Non-stimulated guinea-pig isolated ileum

These values indicate that this compound is a potent modulator of intestinal smooth muscle contractility, with effects observable at sub-micromolar concentrations.

Signaling Pathways of Established Targets

The prokinetic effects of this compound are a result of its influence on key signaling cascades that regulate acetylcholine release in the myenteric plexus.

5-HT4 Receptor Agonism

Activation of 5-HT4 receptors on presynaptic cholinergic neurons is a primary driver of this compound's prokinetic action. This initiates a Gs-protein coupled signaling cascade, leading to increased acetylcholine release and subsequent smooth muscle contraction.

Gs_Signaling This compound This compound HTR4 5-HT4 Receptor This compound->HTR4 Agonist Gs Gs Protein HTR4->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates ACh_Release Acetylcholine Release PKA->ACh_Release Promotes

This compound's 5-HT4 Receptor Agonist Signaling Pathway.
D2 Receptor Antagonism

Dopamine, acting on presynaptic D2 receptors, typically inhibits acetylcholine release. By antagonizing these receptors, this compound removes this inhibitory influence, thereby further promoting cholinergic transmission and gastrointestinal motility.

D2_Antagonism Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Inhibition Inhibition of ACh Release D2R->Inhibition Leads to This compound This compound This compound->D2R Antagonist Ileum_Assay_Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis Isolate Isolate Guinea-Pig Ileum Dissect Dissect LMMP Isolate->Dissect Mount Mount in Organ Bath Dissect->Mount Connect Connect to Transducer Mount->Connect Stimulate Electrical Stimulation (for twitch response) Connect->Stimulate Add_Compound Add Test Compound (cumulative concentrations) Stimulate->Add_Compound Record Record Contractions Add_Compound->Record Plot Plot Concentration-Response Curve Record->Plot Calculate Calculate EC50 Plot->Calculate ACh_Release_Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture Culture Neuronal Cells Incubate Incubate with Test Compound Culture->Incubate Collect_Extra Collect Extracellular Medium Incubate->Collect_Extra Lyse Lyse Cells for Intracellular ACh Incubate->Lyse Quantify Quantify ACh (Colorimetric/Fluorometric Assay) Collect_Extra->Quantify Lyse->Quantify Compare Compare Treated vs. Control Quantify->Compare

References

The Role of Cinitapride in Visceral Hypersensitivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Visceral hypersensitivity (VH), a condition characterized by a lowered pain threshold and an exaggerated response to stimuli within the internal organs, is a cornerstone of the pathophysiology of functional gastrointestinal disorders such as Irritable Bowel Syndrome (IBS) and Functional Dyspepsia (FD). Cinitapride, a substituted benzamide, is a gastroprokinetic agent with a multi-receptor mechanism of action that has shown clinical efficacy in these disorders. This technical guide provides an in-depth investigation into the role of this compound in modulating visceral hypersensitivity. It details the drug's pharmacological profile, delineates its proposed signaling pathways, summarizes preclinical and clinical evidence, and provides comprehensive experimental protocols for researchers in the field.

Introduction to Visceral Hypersensitivity

Visceral hypersensitivity is a complex phenomenon involving both peripheral and central sensitization of the nervous system. Peripherally, factors such as low-grade inflammation, altered gut microbiota, and mast cell activation can sensitize afferent nerve fibers that innervate the gut. This leads to an amplified signaling response to normal physiological events, like intestinal distension, which are then perceived as painful. Centrally, continuous nociceptive input from the viscera can induce neuroplastic changes in the spinal cord and brain, leading to a state of heightened pain perception, allodynia (pain from a non-painful stimulus), and hyperalgesia (an exaggerated response to a painful stimulus). This disordered brain-gut signaling is a key therapeutic target for managing symptoms in a significant subset of patients with functional gastrointestinal disorders[1].

Pharmacological Profile of this compound

This compound (4-amino-N-[1-(3-cyclohexen-1-yl-methyl)-4-piperidinyl]-2-ethoxy-5-nitrobenzamide) is a gastrointestinal prokinetic agent. Its therapeutic effects are derived from its complex interaction with the enteric nervous system, primarily through the modulation of serotonergic and dopaminergic pathways.

Its key pharmacological actions include:

  • 5-HT₄ Receptor Agonism: this compound stimulates presynaptic 5-HT₄ receptors on enteric neurons, which enhances the release of acetylcholine (ACh). This cholinergic activity increases gastrointestinal motility and accelerates gastric emptying[2].

  • 5-HT₂ Receptor Antagonism: The drug blocks 5-HT₂ receptors, an action linked to the reduction of visceral hypersensitivity. Serotonin acting on 5-HT₂ receptors can contribute to neuronal sensitization and pain signaling[2][3].

  • Dopamine D₂ Receptor Antagonism: this compound also exhibits weak antagonistic activity at D₂ receptors, which contributes to its prokinetic and antiemetic effects by blocking dopamine-mediated inhibition of gastrointestinal motility[3].

Some literature also suggests an agonistic activity at 5-HT₁ receptors, which may further contribute to its gastroprotective effects.

Mechanism of Action in Modulating Visceral Hypersensitivity

While direct preclinical studies quantifying the effects of this compound on visceral hypersensitivity are limited, its mechanism as a 5-HT₂ receptor antagonist provides a strong rationale for its role in pain modulation. The 5-HT₂ receptor family, particularly the 5-HT₂B subtype, has been implicated in signaling from the colon and contributing to visceral hypersensitivity in animal models. Studies have shown that increased expression of the 5-HT₂B receptor in the colonic mucosa of IBS-D patients correlates with abdominal pain scores.

The proposed mechanism involves the following pathway:

  • In states of visceral hypersensitivity, mediators like serotonin (5-HT) are released in the gut mucosa.

  • This serotonin acts on 5-HT₂ receptors on afferent nerve terminals.

  • Activation of 5-HT₂ receptors can sensitize other nociceptors, such as the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, lowering their activation threshold.

  • This sensitization leads to an exaggerated afferent signal to the central nervous system in response to mechanical or chemical stimuli.

  • By acting as an antagonist at 5-HT₂ receptors, this compound can block this step, preventing the sensitization of afferent neurons and thereby reducing the perception of visceral pain.

Simultaneously, its 5-HT₄ receptor agonist activity normalizes gut motility, which can also alleviate symptoms by reducing factors like bloating and abnormal transit that may act as painful stimuli.

G cluster_0 Enteric Neuron Terminal cluster_1 Downstream Effects This compound This compound ht4 5-HT4 Receptor This compound->ht4 Agonist ht2 5-HT2 Receptor This compound->ht2 Antagonist d2 D2 Receptor This compound->d2 Antagonist ach_release ↑ Acetylcholine (ACh) Release ht4->ach_release neuron_sens ↓ Neuronal Sensitization ht2->neuron_sens d2->ach_release Inhibits motility ↑ Gut Motility (Prokinetic Effect) ach_release->motility vh ↓ Visceral Hypersensitivity (Analgesic Effect) neuron_sens->vh

Caption: this compound's multi-receptor signaling pathway.

Preclinical Evidence for 5-HT₂ Antagonism in Visceral Hypersensitivity

Compound Animal Model Method of Assessment Key Quantitative Finding Reference
RS-127445 (5-HT₂B Antagonist)Restraint Stress-Induced VH (Rat)Abdominal contractions to colorectal distension (CRD)35-74% inhibition of visceral hypersensitivity at 1-10 mg/kg
RS-127445 (5-HT₂B Antagonist)TNBS-Induced VH (Rat)Abdominal contractions to CRD15-62% inhibition of visceral hypersensitivity at 3-30 mg/kg
RS-127445 (5-HT₂B Antagonist)Wistar Kyoto (WKY) Rat Model (Stress-sensitive)Pain behaviors during CRDSignificant reversal of visceral hypersensitivity at 5 mg/kg (i.p.)
S-32212 (5-HT₂B Antagonist)Acetic Acid + Wrap Restraint-Induced VH (Rat)Abdominal Withdrawal Reflex (AWR) to CRDSignificantly inhibited visceral hyperalgesia

TNBS: 2,4,6-trinitrobenzene sulfonic acid

These studies collectively demonstrate that blockade of 5-HT₂ receptors is an effective strategy for mitigating visceral pain in validated rodent models that mimic key aspects of human functional GI disorders. This provides a strong mechanistic basis for the clinical effects of this compound.

Clinical Evidence for this compound

This compound has been evaluated in numerous clinical trials, demonstrating its efficacy and safety in treating conditions where visceral hypersensitivity is a primary symptom.

Study Focus Patient Population Treatment Regimen Key Quantitative Finding Reference
Functional Dyspepsia (FD) with Overlapping Symptoms1,012 Chinese outpatients with FD, GERD, IBS, and/or FCThis compound 1 mg t.i.d. for 4 weeks90.9% effective rate of total symptom score improvement at week 4. Average dyspepsia score decreased by 74.4%.
Postprandial Distress Syndrome (PDS)-predominant FD383 patients with mild to moderate PDSThis compound 1 mg t.i.d. for 4 weeksSymptom relief rate of 85.8% (non-inferior to domperidone). Significantly superior in reducing postprandial fullness, early satiation, and bloating.
Dysmotility-like Dyspepsia & Delayed Gastric Emptying19 patientsThis compound 1 mg t.i.d. for 4 weeksIn patients with mild-to-moderate delayed gastric emptying, this compound was superior to placebo in reducing gastric-emptying half-time.
GERD, FD, and IBS7,320 adult patientsThis compound 1 mg t.i.d. for 4 weeksPatient-reported considerable improvement in 72.58% of cases. Physician-reported complete relief of symptoms in 62.35% of cases.

Experimental Protocols

For researchers investigating visceral hypersensitivity, standardized and reproducible animal models are crucial. The following sections detail common protocols for the induction and assessment of visceral hypersensitivity in rodents.

Induction of Visceral Hypersensitivity: TNBS Model

The 2,4,6-trinitrobenzene sulfonic acid (TNBS) post-inflammatory model is considered a primary screening model for visceral pain therapeutics due to its reproducibility and translational relevance. It induces a transient colitis that resolves but leaves a state of long-lasting visceral hypersensitivity.

G start Start: Acclimatize Male Sprague-Dawley Rats (200-250g) fasting 1. Fast rats for 24 hours (water ad libitum) start->fasting anesthesia 2. Anesthetize rat lightly (e.g., isoflurane) fasting->anesthesia catheter 3. Insert a flexible catheter (e.g., PE-50 tubing) 8 cm proximally from the anus anesthesia->catheter tnbs_prep 4. Prepare TNBS solution (e.g., 20 mg TNBS in 0.5 mL of 50% ethanol) catheter->tnbs_prep instillation 5. Slowly instill TNBS solution into the colon via catheter tnbs_prep->instillation position 6. Hold rat in a head-down position for ~60 seconds to ensure distribution instillation->position recovery 7. Return rat to cage for recovery. Monitor for adverse signs. position->recovery washout 8. Allow for inflammatory washout period (e.g., 7-28 days). Colitis resolves, hypersensitivity persists. recovery->washout testing End: Proceed with Visceral Sensitivity Testing washout->testing

Caption: Workflow for TNBS-induced visceral hypersensitivity.

Detailed Methodology:

  • Animal Preparation: Male Sprague-Dawley or Wistar rats (200-250g) are typically used. They should be housed under standard conditions and acclimatized for at least one week prior to the experiment.

  • Fasting: Rats are fasted for 24 hours with free access to water to clear the colon.

  • Anesthesia: Animals are lightly anesthetized using an inhalant anesthetic like isoflurane to prevent distress and ensure proper catheter insertion.

  • Catheter Insertion: A flexible catheter (e.g., PE-50 tubing) attached to a syringe is gently inserted 8 cm into the colon via the anus.

  • TNBS Instillation: The TNBS solution (e.g., 20 mg of TNBS dissolved in 0.5 mL of 50% ethanol) is slowly infused into the colon. Ethanol serves to break the mucosal barrier, allowing TNBS to induce a transmural inflammation.

  • Post-instillation: The rat is held in a Trendelenburg (head-down) position for approximately 60 seconds to prevent immediate expulsion of the fluid and ensure it spreads within the distal colon.

  • Recovery and Washout: The animal is returned to its cage to recover. The acute inflammatory phase typically lasts for the first few days. Visceral sensitivity testing is usually performed after a "washout" period of at least 7 days, by which time the macroscopic inflammation has largely resolved, but a state of chronic visceral hypersensitivity persists.

Assessment of Visceral Sensitivity: Colorectal Distension (CRD)

The most common method for assessing visceral sensitivity in rodents is measuring the behavioral response to graded colorectal distension (CRD). This response is often quantified using the Abdominal Withdrawal Reflex (AWR) score, a semi-quantitative measure of visceral pain.

G start Start: Conscious, restrained rats after habituation period balloon_insertion 1. Insert lubricated balloon catheter (e.g., 6 cm into descending colon) start->balloon_insertion secure 2. Secure catheter to the tail to prevent expulsion balloon_insertion->secure adapt 3. Allow rat to adapt for a stabilization period (e.g., 30 min) secure->adapt distension 4. Perform graded, phasic distensions (e.g., 20, 40, 60, 80 mmHg for 20s) with rest intervals (e.g., 4 min) adapt->distension scoring 5. A blinded observer assigns an Abdominal Withdrawal Reflex (AWR) score for each distension event distension->scoring data 6. Record AWR scores for each pressure. Calculate mean score per animal/group scoring->data end End: Analyze pressure-response curve to determine visceral sensitivity data->end

Caption: Workflow for visceral sensitivity assessment via CRD.

Detailed Methodology:

  • Animal Habituation: Conscious rats are placed in small restraining devices (e.g., Bollman cages) and allowed to habituate for 30-60 minutes before testing.

  • Balloon Insertion: A flexible latex balloon (4-6 cm in length) attached to a catheter is lubricated and inserted into the descending colon, typically 6-7 cm from the anus. The catheter is secured to the base of the tail with tape.

  • Adaptation Period: The animal is left to adapt for a stabilization period (e.g., 30 minutes) after balloon insertion.

  • Distension Protocol: A barostat or pressure-controlled inflation device is used to deliver graded, phasic distensions. A typical protocol involves pressures of 20, 40, 60, and 80 mmHg, with each distension lasting 20 seconds, followed by a 4-minute rest interval.

  • AWR Scoring: During the 20-second distension period, a trained observer who is blinded to the treatment group assigns an AWR score based on a standardized scale:

    • 0: No behavioral response.

    • 1: Brief head movement followed by immobility.

    • 2: Contraction of abdominal muscles.

    • 3: Lifting of the abdomen off the platform.

    • 4: Body arching and lifting of pelvic structures.

  • Data Analysis: The AWR scores at each pressure are recorded. The data are typically plotted as a pressure-response curve, and the area under the curve (AUC) or the scores at each pressure can be compared between treatment groups to quantify visceral sensitivity.

Conclusion and Future Directions

This compound is a clinically effective agent for managing symptoms of functional gastrointestinal disorders. Its therapeutic benefit is multifactorial, arising from its prokinetic effects via 5-HT₄ receptor agonism and its visceral analgesic effects, which are strongly linked to its 5-HT₂ receptor antagonism. While clinical data robustly support its use, direct preclinical studies quantifying its impact on visceral hypersensitivity models are a clear research gap.

Future investigations should aim to:

  • Evaluate the dose-dependent effects of this compound on AWR scores in TNBS or stress-induced hypersensitivity models.

  • Explore the specific contribution of 5-HT₂A versus 5-HT₂B receptor antagonism to its visceral analgesic properties.

  • Investigate potential synergistic effects between its 5-HT₂, 5-HT₄, and D₂ receptor activities in modulating the brain-gut axis.

Such studies would further solidify the mechanistic understanding of this compound and could pave the way for the development of more targeted therapies for visceral pain.

References

Cinitapride's Modulation of Acetylcholine Release in the Myenteric Plexus: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinitapride is a gastroprokinetic agent that enhances gastrointestinal motility primarily by augmenting acetylcholine (ACh) release from the enteric neurons within the myenteric plexus. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's effects, focusing on its interactions with serotonin receptors. This document summarizes the available quantitative data on its receptor binding affinities and its efficacy in potentiating acetylcholine release. Detailed experimental protocols for key assays are provided to facilitate further research and development in this area.

Introduction

Gastrointestinal motility is a complex process orchestrated by the enteric nervous system (ENS), with acetylcholine serving as a primary excitatory neurotransmitter. This compound is a substituted benzamide derivative that has demonstrated clinical efficacy in treating gastrointestinal motility disorders such as functional dyspepsia and gastroesophageal reflux disease. Its prokinetic activity is attributed to its ability to enhance the release of acetylcholine from cholinergic neurons in the myenteric plexus.[1][2] This guide delves into the core mechanism of this compound's action, providing a technical overview for researchers in pharmacology and drug development.

Molecular Mechanism of Action

This compound's pharmacological activity is multifaceted, primarily involving the modulation of presynaptic serotonin (5-hydroxytryptamine, 5-HT) receptors on cholinergic interneurons and motor neurons within the myenteric plexus.[1] The principal mechanisms are:

  • 5-HT4 Receptor Agonism: this compound acts as an agonist at 5-HT4 receptors.[1][3] Activation of these G-protein coupled receptors initiates an intracellular signaling cascade, leading to the mobilization of calcium ions and subsequent enhancement of acetylcholine release from the presynaptic terminals of myenteric neurons.

  • 5-HT2 Receptor Antagonism: this compound also exhibits antagonistic properties at 5-HT2 receptors. By blocking these receptors, this compound may inhibit serotonergic pathways that can have inhibitory effects on gastrointestinal motility, thereby contributing to an overall prokinetic effect.

  • 5-HT1 Receptor Agonism: Some evidence suggests that this compound also possesses agonistic activity at 5-HT1 receptors. Activation of presynaptic 5-HT1 receptors can modulate neurotransmitter release, although its precise contribution to the prokinetic effects of this compound is less well-defined than that of its 5-HT4 agonism.

This dual or triple action on different serotonin receptor subtypes results in a finely tuned potentiation of cholinergic neurotransmission, leading to increased smooth muscle contraction and coordinated peristaltic activity.

Quantitative Pharmacological Data

A comprehensive understanding of this compound's mechanism requires quantitative data on its receptor binding affinities and its functional effects on acetylcholine release. The following tables summarize the available data from various in vitro studies.

Table 1: this compound Binding Affinities for Serotonin (5-HT) Receptors

Receptor SubtypeBinding Affinity (pKi)Species/TissueRadioligandReference
5-HT1A Data not available in a comparable format---
5-HT2A Data not available in a comparable format---
5-HT4 Data not available in a comparable format---

Table 2: this compound's Potentiation of Acetylcholine (ACh) Release in Guinea Pig Ileum

This compound ConcentrationACh Release EnhancementEC50Experimental ModelReference
Specific dose-response data not availablePotentiates electrically stimulated ACh releaseNot determined in reviewed literatureIsolated guinea pig ileum longitudinal muscle-myenteric plexus preparation

Note: Although the enhancement of acetylcholine release is a key mechanism, specific quantitative data detailing the dose-response relationship (e.g., EC50) for this compound is not consistently reported in the publicly available literature.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.

Radioligand Binding Assay for Serotonin Receptors

This protocol outlines a general method for determining the binding affinity of this compound for 5-HT receptor subtypes expressed in cell membranes.

Objective: To determine the inhibitory constant (Ki) of this compound for 5-HT1A, 5-HT2A, and 5-HT4 receptors through competitive displacement of a specific radioligand.

Materials:

  • Cell membranes expressing the target human serotonin receptor subtype (e.g., from CHO or HEK293 cells).

  • Specific radioligand for each receptor:

    • 5-HT1A: [³H]-8-OH-DPAT

    • 5-HT2A: [³H]-Ketanserin

    • 5-HT4: [³H]-GR113808

  • This compound solutions of varying concentrations.

  • Non-specific binding control (e.g., high concentration of a known unlabeled antagonist for the respective receptor).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of this compound in the assay buffer. Dilute the cell membranes to a final protein concentration that provides an adequate signal-to-noise ratio. Prepare the radioligand solution at a concentration close to its dissociation constant (Kd).

  • Assay Setup: In a 96-well microplate, add the following to each well in triplicate:

    • 50 µL of assay buffer (for total binding) or non-specific binding control or this compound solution.

    • 50 µL of radioligand solution.

    • 100 µL of diluted cell membrane preparation.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient duration to reach equilibrium (e.g., 60-120 minutes).

  • Termination of Binding: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of this compound (the concentration that inhibits 50% of the specific radioligand binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Measurement of Acetylcholine Release from Guinea Pig Myenteric Plexus

This protocol describes a method to quantify the effect of this compound on acetylcholine release from an isolated guinea pig ileum preparation.

Objective: To measure the this compound-induced enhancement of basal and electrically stimulated acetylcholine release from the myenteric plexus.

Materials:

  • Male guinea pigs (250-350 g).

  • Krebs-Ringer solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11).

  • [³H]-Choline chloride.

  • Physostigmine (an acetylcholinesterase inhibitor).

  • This compound solutions of varying concentrations.

  • Organ bath with platinum electrodes for electrical field stimulation (EFS).

  • Liquid scintillation counter.

Procedure:

  • Tissue Preparation: Euthanize a guinea pig and isolate a segment of the distal ileum. Prepare a longitudinal muscle-myenteric plexus (LMMP) strip by carefully removing the mucosa and submucosa.

  • Radiolabeling: Mount the LMMP strip in an organ bath containing Krebs-Ringer solution bubbled with 95% O₂ / 5% CO₂ at 37°C. Incubate the tissue with [³H]-choline chloride to allow for its uptake and conversion to [³H]-acetylcholine by cholinergic neurons.

  • Washout: After the incubation period, superfuse the tissue with fresh, pre-warmed Krebs-Ringer solution containing physostigmine to prevent the degradation of released acetylcholine and to wash out excess [³H]-choline.

  • Sample Collection: Collect fractions of the superfusate at regular intervals (e.g., every 5 minutes) to measure the basal release of tritium.

  • Stimulation:

    • Basal Release: After establishing a stable baseline, add this compound at the desired concentration to the superfusion medium and continue collecting fractions to determine its effect on basal acetylcholine release.

    • Stimulated Release: To measure the effect on stimulated release, apply electrical field stimulation (EFS) with defined parameters (e.g., 1 Hz, 1 ms pulse width, for 2 minutes) in the absence and presence of different concentrations of this compound. Collect superfusate fractions before, during, and after stimulation.

  • Quantification: Add a scintillation cocktail to the collected fractions and measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis: Express the tritium outflow as a fraction of the total tritium content in the tissue at the time of collection. Calculate the percentage increase in acetylcholine release in the presence of this compound compared to the control conditions (without this compound) for both basal and stimulated release.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

cinitapride_signaling_pathway cluster_presynaptic Presynaptic Cholinergic Neuron cluster_postsynaptic Postsynaptic Smooth Muscle Cell This compound This compound htr4 5-HT4 Receptor This compound->htr4 Agonist htr2 5-HT2 Receptor This compound->htr2 Antagonist htr1 5-HT1 Receptor This compound->htr1 Agonist g_protein Gs Protein htr4->g_protein ac Adenylyl Cyclase g_protein->ac camp cAMP ac->camp + pka Protein Kinase A camp->pka ca_channel Voltage-gated Ca²⁺ Channel pka->ca_channel Phosphorylation (Activation) ca_ion ca_channel->ca_ion Influx ach_vesicle ACh Vesicle ca_ion->ach_vesicle Triggers Exocytosis ach Acetylcholine ach_vesicle->ach Release muscarinic_receptor Muscarinic Receptor ach->muscarinic_receptor ach->muscarinic_receptor serotonin_inhibition Inhibitory Serotonergic Input serotonin_inhibition->htr2 contraction Muscle Contraction muscarinic_receptor->contraction Stimulates

Caption: this compound's signaling pathway in the myenteric plexus.

radioligand_binding_workflow start Start: Prepare Reagents (Membranes, Radioligand, this compound) setup Assay Setup in 96-well Plate (Total, Non-specific, this compound wells) start->setup incubation Incubate to Reach Equilibrium setup->incubation filtration Terminate by Vacuum Filtration incubation->filtration washing Wash Filters to Remove Unbound Ligand filtration->washing quantification Quantify Radioactivity (Scintillation Counting) washing->quantification analysis Data Analysis (Calculate IC50 and Ki) quantification->analysis end End: Determine Binding Affinity analysis->end

Caption: Experimental workflow for radioligand binding assay.

ach_release_workflow start Start: Isolate Guinea Pig Ileum LMMP Strip labeling Radiolabel with [³H]-Choline start->labeling washout Washout Excess Radiotracer labeling->washout collect_basal Collect Fractions for Basal Release washout->collect_basal add_this compound Add this compound collect_basal->add_this compound collect_basal_drug Collect Fractions with this compound add_this compound->collect_basal_drug efs Apply Electrical Field Stimulation (EFS) collect_basal_drug->efs collect_stimulated Collect Fractions During EFS efs->collect_stimulated quantify Quantify Radioactivity in Fractions collect_stimulated->quantify analyze Analyze Data: % Increase in ACh Release quantify->analyze end End: Determine this compound Effect analyze->end

References

A Technical Guide to the Molecular Docking of Cinitapride with Serotonin Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-silico analysis of Cinitapride's interactions with key serotonin (5-HT) receptors: 5-HT1A, 5-HT2A, and 5-HT4. This compound is a gastroprokinetic agent with a complex pharmacology, acting as an agonist at 5-HT1 and 5-HT4 receptors and an antagonist at 5-HT2 receptors. Understanding the molecular basis of these interactions is crucial for the development of novel therapeutics with improved efficacy and selectivity. This document outlines a plausible molecular docking workflow, presents hypothetical yet scientifically grounded binding data, and visualizes the associated signaling pathways.

Introduction to this compound and its Targets

This compound's therapeutic effects are mediated through its modulation of the serotonergic system. Its prokinetic activity is primarily attributed to its agonistic action on 5-HT4 receptors, while its anxiolytic and other central nervous system effects may be related to its interaction with 5-HT1A and 5-HT2A receptors. Molecular docking simulations are a powerful computational tool to predict the binding orientation and affinity of a small molecule like this compound to its protein target at an atomic level.

Hypothetical Molecular Docking Data

While specific experimental docking studies for this compound are not extensively published, based on the known interactions of similar benzamide derivatives and the conserved binding pockets of aminergic G-protein coupled receptors (GPCRs), we can project the following binding characteristics.

Receptor Predicted Binding Energy (kcal/mol) Predicted Inhibition Constant (Ki) (nM) Key Interacting Residues Interaction Type
5-HT1A -8.5 to -10.020 - 100Asp116 (TM3), Phe361 (TM6), Trp357 (TM6), Tyr390 (TM7)Ionic, Pi-Pi, Hydrophobic
5-HT2A -7.0 to -8.5100 - 500Asp155 (TM3), Phe339 (TM6), Phe340 (TM6), Ser242 (TM5)Ionic, Pi-Pi, Hydrogen Bond
5-HT4 -9.0 to -11.010 - 50Asp100 (TM3), Trp272 (TM6), Phe275 (TM6), Tyr306 (TM7)Ionic, Pi-Pi, Hydrophobic

Experimental Protocols for Molecular Docking

The following outlines a detailed and robust protocol for conducting molecular docking studies of this compound with the target serotonin receptors. This protocol is based on established methodologies for GPCRs.

3.1. Protein Preparation

  • Receptor Structure Acquisition: Obtain the 3D structures of the human 5-HT1A, 5-HT2A, and 5-HT4 receptors from the Protein Data Bank (PDB). If experimental structures are unavailable, as is often the case for GPCRs in specific conformational states, high-quality homology models can be constructed using a suitable template (e.g., the β2-adrenergic receptor, PDB: 2RH1)[1].

  • Structure Pre-processing:

    • Remove all water molecules and co-crystallized ligands from the PDB file.

    • Add hydrogen atoms to the protein structure, assuming a physiological pH of 7.4.

    • Assign appropriate protonation states to titratable residues (e.g., Histidine).

    • Repair any missing side chains or loops using tools such as Modeller or the Protein Preparation Wizard in Schrödinger Suite.

    • Minimize the energy of the protein structure using a suitable force field (e.g., OPLS_2005) to relieve any steric clashes.

3.2. Ligand Preparation

  • This compound Structure: Obtain the 3D structure of this compound from a chemical database like PubChem (CID: 68867).

  • Ligand Optimization:

    • Generate possible ionization states of this compound at physiological pH (7.4) using tools like LigPrep.

    • Perform a conformational search to identify the low-energy conformers of the ligand.

    • Minimize the energy of the ligand structure.

3.3. Molecular Docking Simulation

  • Grid Generation: Define the binding site on the receptor. This is typically centered on the conserved aspartate residue in transmembrane helix 3 (TM3), which is a key interaction point for aminergic ligands[2]. A grid box of appropriate dimensions (e.g., 20Å x 20Å x 20Å) should be generated to encompass the entire binding pocket.

  • Docking Algorithm: Employ a reliable docking program such as AutoDock Vina or Glide.

    • AutoDock Vina: Utilizes a Lamarckian genetic algorithm for conformational searching. The number of binding modes to generate and the exhaustiveness of the search should be specified.

    • Glide (Schrödinger): Employs a hierarchical search protocol. Standard Precision (SP) or Extra Precision (XP) docking can be performed.

  • Pose Selection and Analysis:

    • The docking results will provide a series of binding poses for this compound ranked by their predicted binding affinities (docking scores).

    • The top-ranked poses should be visually inspected to assess their plausibility and to identify key molecular interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking, etc.) with the receptor's amino acid residues.

Visualization of Pathways and Workflows

4.1. Molecular Docking Workflow

Molecular_Docking_Workflow cluster_protein Protein Preparation cluster_ligand Ligand Preparation cluster_docking Docking Simulation cluster_analysis Results Analysis PDB Receptor Structure (PDB/Homology Model) PreProcess Pre-processing (Add H, Repair, Minimize) PDB->PreProcess Grid Grid Generation (Define Binding Site) PreProcess->Grid LigandDB This compound Structure (PubChem) LigandOpt Optimization (Ionization, Conformation) LigandDB->LigandOpt Dock Molecular Docking (AutoDock/Glide) LigandOpt->Dock Grid->Dock Analysis Pose Selection & Interaction Analysis Dock->Analysis BindingEnergy Binding Energy & Ki Calculation Analysis->BindingEnergy

Caption: A generalized workflow for molecular docking studies.

4.2. 5-HT1A Receptor Agonist Signaling Pathway

G_alpha_i_Signaling This compound This compound HT1A 5-HT1A Receptor This compound->HT1A Agonist Gi Gi/o Protein HT1A->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Caption: this compound agonism at 5-HT1A receptors inhibits adenylyl cyclase.

4.3. 5-HT2A Receptor Antagonist Signaling Pathway

G_alpha_q_Signaling Serotonin Serotonin HT2A 5-HT2A Receptor Serotonin->HT2A Activates This compound This compound This compound->HT2A Antagonist Gq Gq/11 Protein HT2A->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC

Caption: this compound antagonism at 5-HT2A receptors blocks Gq/11 signaling.

4.4. 5-HT4 Receptor Agonist Signaling Pathway

G_alpha_s_Signaling This compound This compound HT4 5-HT4 Receptor This compound->HT4 Agonist Gs Gs Protein HT4->Gs Activates AC Adenylate Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., ACh Release) PKA->Response Phosphorylates Targets

Caption: this compound agonism at 5-HT4 receptors stimulates adenylyl cyclase.

Conclusion

Molecular docking provides a valuable computational framework for investigating the interactions between this compound and its target serotonin receptors. The hypothetical data and detailed protocols presented in this guide offer a solid foundation for researchers to initiate their own in-silico investigations. Such studies are instrumental in the rational design of new drugs with tailored pharmacological profiles, ultimately leading to safer and more effective treatments for gastrointestinal and central nervous system disorders. Further experimental validation is necessary to confirm these computational predictions.

References

Cinitapride's Impact on Interstitial Cells of Cajal: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinitapride, a substituted benzamide with prokinetic properties, exerts its primary therapeutic effects in the gastrointestinal (GI) tract by modulating serotonergic pathways. As a 5-HT₄ receptor agonist and 5-HT₂ receptor antagonist, this compound enhances gastrointestinal motility.[1][2][3] Interstitial cells of Cajal (ICC) are the pacemaker cells of the GI tract, generating the slow waves that orchestrate peristalsis, and are known to express 5-HT receptors.[4][5] This technical guide delineates the current understanding of this compound's impact on ICCs, drawing upon direct and inferred evidence from the effects of serotonin and other 5-HT₄ agonists on these critical cells. We will explore the molecular signaling pathways, present quantitative data from relevant studies, and provide detailed experimental protocols for investigating these interactions.

Introduction to this compound and Interstitial Cells of Cajal

This compound is a gastroprokinetic agent utilized in the management of functional dyspepsia and delayed gastric emptying. Its mechanism of action is principally attributed to the agonism of 5-HT₄ receptors on enteric neurons, which facilitates the release of acetylcholine and subsequently enhances smooth muscle contraction.

Interstitial cells of Cajal are mesenchymal-derived cells forming a network within the muscularis propria of the GI tract. They are indispensable for normal gut motility, serving three primary functions:

  • Pacemaking: Generating the rhythmic electrical slow waves that dictate the frequency of phasic contractions.

  • Neurotransmission: Mediating signals from the enteric nervous system to the smooth muscle cells.

  • Mechanosensation: Responding to stretch and tension in the gut wall.

Given that ICCs express 5-HT₄ receptors, they are a plausible direct target for this compound's prokinetic action.

Signaling Pathways of 5-HT₄ Receptor Activation in Interstitial Cells of Cajal

While direct studies on this compound's signaling cascade within ICCs are limited, the effects of 5-HT and other 5-HT₄ agonists on these cells provide a strong inferential model. Activation of 5-HT₄ receptors on ICCs is hypothesized to modulate their pacemaker activity through a G-protein coupled signaling pathway that ultimately influences ion channel activity and intracellular calcium dynamics.

Based on studies of 5-HT and 5-HT₄ agonists on colonic ICCs, the proposed signaling pathway is as follows:

G Proposed Signaling Pathway of 5-HT₄ Receptor Activation in Colonic ICCs This compound This compound HTR4 5-HT4 Receptor This compound->HTR4 Agonist Binding G_protein Gs Protein HTR4->G_protein Activation AC Adenylyl Cyclase G_protein->AC Stimulation cAMP cAMP AC->cAMP Production HCN HCN Channels cAMP->HCN Modulation Depolarization Membrane Depolarization HCN->Depolarization Ca_channels T-type Ca2+ Channels Ca_channels->Depolarization ANO1 ANO1 (Ca2+-activated Cl- Channel) ANO1->Depolarization Pacemaker_Freq Increased Pacemaker Frequency Depolarization->Pacemaker_Freq

Caption: Proposed signaling cascade in colonic ICCs following 5-HT₄ receptor activation by this compound.

In contrast, studies on ICCs from the murine ileum suggest a more prominent role for 5-HT₃ receptors in modulating pacemaker-associated Ca²⁺ oscillations, with 5-HT₄ receptor antagonists showing little effect. This highlights a potential region-specific difference in the serotonergic regulation of ICCs.

Quantitative Data on the Effects of 5-HT and 5-HT₄ Agonists on ICCs

The following tables summarize the quantitative findings from electrophysiological studies on the effects of serotonin and specific 5-HT₄ agonists on the pacemaker activity of ICCs. These data serve as a proxy for the expected effects of this compound.

Table 1: Electrophysiological Effects of 5-HT on Mouse Small Intestinal ICCs

ParameterControl10 µM 5-HTChange
Resting Membrane Potential (mV)-63 ± 2-32 ± 16Depolarization
Pacemaker Potential Amplitude (mV)40 ± 518 ± 4Decrease
Pacemaker Current (pA)-463 ± 67 (resting)Significant inward currentInward Current
Pacemaker Frequency (cycles/min)9 ± 0.6No significant change-

Data extracted from a study on cultured ICCs from the mouse small intestine.

Table 2: Electrophysiological Effects of 5-HT and 5-HT₄ Agonists on Mouse Colonic ICCs

AgentConcentrationChange in Resting Membrane PotentialChange in Pacemaker Frequency
5-HT1-10 µMDose-dependent depolarizationDose-dependent increase
Cisapride10 µMDepolarizationIncrease
Prucalopride30 µMDepolarizationIncrease

Data extracted from a study on cultured ICCs from the mouse colon.

Table 3: Effects of 5-HT on Intracellular Ca²⁺ Oscillations in Murine Ileal ICCs

ParameterControl10 µM 5-HT
Area of Ca²⁺ Oscillations (%)11.5 ± 6.042.5 ± 18.3
Frequency (cycles/min)19.4 ± 1.219.5 ± 1.7

Data extracted from a study on ICCs within muscle preparations from the murine ileum.

Detailed Experimental Protocols

Whole-Cell Patch Clamp Electrophysiology of Cultured ICCs

This protocol is adapted from standard methods for recording pacemaker potentials and currents from isolated and cultured ICCs.

G Workflow for Patch Clamp Electrophysiology of ICCs cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Isolation Isolate ICCs from murine small intestine/colon via enzymatic digestion Culture Culture cells for 1-3 days until network-like structures form Isolation->Culture Identify Identify ICCs morphologically under an inverted microscope Culture->Identify Patch Establish whole-cell patch clamp configuration Identify->Patch Record_Control Record baseline pacemaker potentials (current-clamp) or currents (voltage-clamp) Patch->Record_Control Apply_Drug Perfuse with this compound or other 5-HT₄ agonists Record_Control->Apply_Drug Record_Test Record changes in electrophysiological parameters Apply_Drug->Record_Test Analyze Analyze changes in resting membrane potential, amplitude, frequency, and inward currents Record_Test->Analyze

Caption: Experimental workflow for patch clamp recording of ICCs.

Detailed Steps:

  • ICC Isolation and Culture:

    • Dissect the small intestine or colon from a mouse in Krebs-Ringer buffer.

    • Separate the muscularis externa and incubate in a Ca²⁺-free Hanks' solution.

    • Digest the tissue with an enzyme solution containing collagenase, bovine serum albumin, and trypsin inhibitor.

    • Gently triturate the tissue to release single cells and small clusters.

    • Plate the cell suspension onto collagen-coated coverslips and culture in a suitable medium (e.g., DMEM supplemented with fetal bovine serum and stem cell factor).

  • Electrophysiological Recording:

    • Transfer a coverslip with cultured ICCs to a recording chamber on an inverted microscope.

    • Continuously perfuse with an external solution (e.g., Ca²⁺-containing physiological salt solution).

    • Pull glass microelectrodes to a resistance of 3-7 MΩ and fill with an appropriate internal solution.

    • Identify single or small clusters of ICCs based on their characteristic stellate or spindle-shaped morphology.

    • Approach a cell with the microelectrode and apply gentle suction to form a high-resistance (GΩ) seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • In current-clamp mode (I=0), record spontaneous pacemaker potentials.

    • In voltage-clamp mode (holding potential of -70 mV), record spontaneous pacemaker currents.

    • After establishing a stable baseline recording, perfuse the chamber with a solution containing this compound at the desired concentration.

    • Record the changes in the electrophysiological parameters for several minutes.

Immunohistochemistry for 5-HT₄ Receptor and c-Kit in Intestinal Tissue

This protocol allows for the co-localization of 5-HT₄ receptors on ICCs, which are identified by the c-Kit marker.

G Workflow for Immunohistochemical Co-localization cluster_prep Tissue Preparation cluster_staining Immunostaining cluster_imaging Imaging Fix Fix intestinal tissue in 4% paraformaldehyde Embed Embed in paraffin and section, or prepare whole-mount preparations Fix->Embed Permeabilize Permeabilize with Triton X-100 Embed->Permeabilize Block Block non-specific binding with serum Permeabilize->Block Primary_Ab Incubate with primary antibodies (anti-c-Kit and anti-5-HT₄) Block->Primary_Ab Secondary_Ab Incubate with fluorescently-labeled secondary antibodies Primary_Ab->Secondary_Ab Mount Mount with anti-fade medium Secondary_Ab->Mount Image Visualize using a confocal microscope Mount->Image

References

In Vivo Imaging of Cinitapride's Prokinetic Effect on Gastric Emptying: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the methodologies and findings related to the in vivo imaging of cinitapride's effect on gastric emptying. It is intended for researchers, scientists, and drug development professionals engaged in gastroenterology and pharmacology. The document details this compound's mechanism of action, outlines experimental protocols for assessing its impact on gastric motility, and presents quantitative data from relevant studies.

Introduction to this compound and Gastric Emptying

This compound is a gastroprokinetic agent used in the treatment of functional dyspepsia and delayed gastric emptying.[1][2] Its therapeutic efficacy is primarily attributed to its ability to enhance and coordinate gastrointestinal motility.[3] Evaluating the pharmacodynamics of prokinetic agents like this compound necessitates precise and reproducible measurement of gastric emptying, the process by which food transits from the stomach to the duodenum. In vivo imaging techniques are indispensable tools for this purpose, offering non-invasive and quantitative assessment of gastric motor function in both preclinical and clinical settings.[4][5]

Mechanism of Action of this compound

This compound exerts its prokinetic effects through a multi-target mechanism involving serotonergic and dopaminergic pathways.

  • 5-HT₄ Receptor Agonism : this compound acts as an agonist at serotonin 5-HT₄ receptors located on presynaptic cholinergic neurons in the enteric nervous system. This activation enhances the release of acetylcholine, a key neurotransmitter that stimulates smooth muscle contraction and promotes gastric motility.

  • 5-HT₂ Receptor Antagonism : By blocking 5-HT₂ receptors, this compound counteracts the inhibitory effects of serotonin on gastrointestinal transit, which can otherwise cause smooth muscle relaxation.

  • Dopamine D₂ Receptor Antagonism : this compound also exhibits antagonistic activity at D₂ receptors. Dopamine typically inhibits gastrointestinal motility; by blocking its receptors, this compound further contributes to its prokinetic and antiemetic properties.

This combined action results in an increased tone of the lower esophageal sphincter and a potent gastrokinetic effect, leading to accelerated gastric emptying.

G cluster_0 This compound's Triple Mechanism cluster_1 Enteric Cholinergic Neuron cluster_2 Smooth Muscle Cell This compound This compound HT4 5-HT4 Receptor This compound->HT4 Agonist (+) HT2 5-HT2 Receptor This compound->HT2 Antagonist (-) D2 Dopamine D2 Receptor This compound->D2 Antagonist (-) ACh_release Acetylcholine (ACh) Release HT4->ACh_release Stimulates Contraction Smooth Muscle Contraction ACh_release->Contraction Promotes HT2->Contraction Inhibits (Blocked) D2->Contraction Inhibits (Blocked) Gastric_Emptying Gastric Emptying Contraction->Gastric_Emptying Accelerates

This compound's signaling pathway for enhancing gastric motility.

In Vivo Imaging Modalities for Gastric Emptying Assessment

Several non-invasive imaging techniques are employed to visualize and quantify gastric emptying. The choice of method often depends on the study population (human vs. animal), the nature of the test meal (liquid vs. solid), and the specific research question.

  • Gastric Scintigraphy : Considered the gold standard, this nuclear medicine technique involves imaging the stomach after ingestion of a meal labeled with a radioisotope (e.g., ⁹⁹mTc). It provides accurate and quantitative data on the rate of gastric emptying.

  • ¹³C Breath Tests : This method uses a meal containing a substrate labeled with the stable isotope ¹³C, such as ¹³C-octanoic acid for solid meals. The rate of ¹³C appearance in expired CO₂, which occurs after the substrate is emptied from the stomach and metabolized, serves as an indirect measure of gastric emptying.

  • Magnetic Resonance Imaging (MRI) : MRI offers a radiation-free alternative for assessing gastric emptying and motility. It can measure gastric volumes and contraction patterns over time, providing comprehensive data on gastric function.

  • Ultrasonography : Real-time ultrasonography can be used to measure changes in the antral area of the stomach after a liquid meal, providing an indirect assessment of gastric emptying.

  • Bioluminescence Imaging (BLI) : Primarily used in preclinical research, BLI involves administering light-emitting bacteria as a marker of gastric content. The transit of these bacteria through the gastrointestinal tract can be tracked non-invasively.

  • Three-dimensional Micro Computed Tomography (Micro-CT) : In animal models, micro-CT can be used to measure the volume of radiopaque gastric food, allowing for serial measurements of gastric emptying in the same animal without sacrifice.

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reliable and reproducible data. Below are methodologies for two widely used techniques.

Protocol 1: Quantitative Solid-Meal Gastric Scintigraphy

This protocol is based on a clinical study evaluating this compound in patients with functional dyspepsia.

  • Patient Population : Patients diagnosed with mild-to-moderate functional dyspepsia are recruited. A placebo group is included for comparison.

  • Drug Administration : Patients are randomized to receive either this compound (e.g., 1 mg, three times a day) or a matching placebo for a specified treatment period (e.g., 4 weeks).

  • Radiolabeled Test Meal : A standardized solid meal is prepared. A common method involves labeling a fried egg with ⁹⁹mTc-diethylenetriaminepentaacetic acid (DTPA).

  • Imaging Procedure :

    • Baseline and post-treatment imaging sessions are conducted.

    • After an overnight fast, patients ingest the radiolabeled meal.

    • Images are acquired using a SPECT (Single Photon Emission Computed Tomography) gamma camera immediately after meal ingestion and at regular intervals (e.g., every 30 minutes for up to 2-4 hours).

  • Data Analysis :

    • A region of interest (ROI) is drawn around the stomach on each image.

    • A time-radioactivity curve is generated by plotting the counts within the ROI over time.

    • Key quantitative indices are calculated:

      • Gastric-emptying half-time (T₁/₂) : The time required for 50% of the radioactive meal to leave the stomach.

      • Gastric emptying rate (%) : The percentage of the meal emptied from the stomach at specific time points (e.g., 120 minutes).

Protocol 2: ¹³C-Octanoic Acid Breath Test in Mice

This protocol is adapted from methodologies for non-invasive gastric emptying measurement in mice.

  • Animal Habituation : To reduce stress-induced effects on gastric motility, mice are habituated to the testing chambers for 2-4 hours on 2-3 occasions prior to the experiment.

  • Drug Administration : Mice are treated with either this compound or a vehicle control via an appropriate route (e.g., oral gavage) at a predetermined time before the test meal.

  • Test Meal : A standardized solid meal is prepared, typically consisting of egg yolk mixed with ¹³C-labeled octanoic acid.

  • Experimental Procedure :

    • Following an overnight fast, baseline breath samples are collected to determine background ¹³CO₂ levels.

    • Mice are allowed to consume the test meal.

    • Immediately after meal ingestion, the mice are placed in metabolic chambers with a constant airflow.

    • Exhaled breath is collected at regular intervals (e.g., every 15-30 minutes) for 2-4 hours.

  • Sample Analysis and Data Interpretation :

    • The ¹³CO₂/¹²CO₂ ratio in the breath samples is measured using isotope ratio mass spectrometry.

    • The rate of ¹³CO₂ excretion over time is used to calculate gastric emptying parameters, such as the gastric half-emptying time (T₁/₂).

G cluster_0 Generalized Experimental Workflow start Subject Selection (Animal/Human) habituation Habituation / Acclimation (Preclinical Models) start->habituation fasting Overnight Fasting start->fasting habituation->fasting randomization Randomization drug_admin Drug Administration (this compound) randomization->drug_admin Group A placebo_admin Control Administration (Placebo/Vehicle) randomization->placebo_admin Group B meal Test Meal Ingestion (Labeled) drug_admin->meal placebo_admin->meal fasting->randomization imaging In Vivo Imaging / Breath Collection meal->imaging data_analysis Data Analysis (T1/2, Emptying Rate) imaging->data_analysis end Results data_analysis->end

Generalized workflow for in vivo gastric emptying studies.

Quantitative Data on this compound's Efficacy

Clinical and preclinical studies have consistently demonstrated that this compound significantly accelerates gastric emptying. The following tables summarize key quantitative findings from the literature.

Table 1: Effect of this compound on Gastric Emptying Half-Time (T₁/₂) in Humans

Study PopulationTreatment GroupBaseline T₁/₂ (min)Post-Treatment T₁/₂ (min)p-valueSource
Mild-to-Moderate FDThis compound (1 mg t.i.d)131.1 ± 119.486.5 ± 18.7p=0.0002
Mild-to-Moderate FDThis compound (1 mg t.i.d)-25.5 ± 8.2p<0.05*
Mild-to-Moderate FDPlacebo-95.0 ± 7.2-
Diabetic Gastroparesis (Liquid Meal)Cisapride**124 ± 1074 ± 5p<0.05
Dysmotility-like Dyspepsia (Liquid Meal)This compound (1 mg t.i.d)-Decreasedp=0.0169***

*p-value reflects significant difference compared to the placebo group after 4 weeks of treatment. **Data for cisapride, a related prokinetic agent, is included for context as it demonstrates a similar effect measured by MRI. ***p-value reflects a greater decrease for this compound compared to placebo in patients with mild-to-moderate delayed gastric emptying.

Table 2: Effect of this compound on Gastric Emptying Rate in Humans

Study PopulationTreatment GroupGastric Emptying Rate at 120 min (%)Source
Mild-to-Moderate FDThis compound (1 mg t.i.d)87.5 ± 18.2
Mild-to-Moderate FDPlacebo31.5 ± 10.6

Table 3: Symptom Improvement with this compound Treatment in Functional Dyspepsia

Treatment DurationOverall Symptom Improvement Rate (%)Dyspepsia Symptom Score Decrease (%)Source
2 Weeks62.451.0
4 Weeks90.974.4

The data clearly indicate that this compound treatment leads to a statistically significant reduction in gastric emptying half-time and an increase in the gastric emptying rate compared to placebo. This acceleration of gastric emptying correlates well with the significant improvement in dyspeptic symptoms reported by patients.

Conclusion

In vivo imaging is a critical component in the evaluation of prokinetic drugs. Techniques such as scintigraphy, breath tests, and MRI provide robust, quantitative data on the effects of this compound on gastric emptying. The evidence strongly supports this compound's efficacy in accelerating gastric transit in patients with functional dyspepsia and delayed gastric emptying. This prokinetic action is a direct result of its unique triple mechanism of action on serotonergic and dopaminergic receptors. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers designing future studies in the field of gastrointestinal motility.

References

Pharmacological Profiling of Cinitapride's Enantiomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinitapride is a gastroprokinetic agent with a pharmacological profile that includes agonist activity at serotonin 5-HT1 and 5-HT4 receptors, and antagonist activity at 5-HT2 and dopamine D2 receptors.[1][2][3][4][5] Marketed as a racemic mixture, the stereoselective contribution of its individual enantiomers to its overall therapeutic effect and potential side effects remains an area of limited public domain data. This technical guide provides a comprehensive overview of the known pharmacology of racemic this compound, outlines standard experimental protocols for the pharmacological profiling of its R- and S-enantiomers, and presents relevant signaling pathways and a generalized experimental workflow. Due to the absence of publicly available quantitative data for the individual enantiomers, this guide serves as a framework for conducting such investigations.

Introduction to this compound

This compound is a substituted benzamide used for the treatment of gastrointestinal motility disorders, including gastroesophageal reflux disease (GERD), non-ulcer dyspepsia, and delayed gastric emptying. Its mechanism of action is multifactorial, involving the modulation of key receptors in the enteric nervous system. The presence of a chiral center in its chemical structure means it exists as two enantiomers, the R- and S-forms. While the therapeutic product is a racemate, it is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significant differences in their pharmacodynamic and pharmacokinetic properties.

Known Pharmacological Profile of Racemic this compound

The pharmacological activity of racemic this compound has been characterized at several key receptors involved in gastrointestinal motility and other physiological processes. A summary of its known receptor interactions is presented below.

Table 1: Receptor Interaction Profile of Racemic this compound

Receptor TargetPharmacological ActionTherapeutic RelevanceReference
5-HT1 Receptor AgonistContributes to prokinetic effects.
5-HT4 Receptor AgonistPrimary mechanism for enhancing acetylcholine release and promoting gastrointestinal motility.
5-HT2 Receptor AntagonistMay contribute to gastroprotective effects and modulation of visceral sensitivity.
Dopamine D2 Receptor AntagonistContributes to prokinetic and antiemetic effects.

Rationale for Enantioselective Pharmacological Profiling

The differential interaction of enantiomers with chiral biological macromolecules, such as receptors and enzymes, necessitates a thorough investigation of their individual pharmacological profiles. One enantiomer (the eutomer) may be responsible for the desired therapeutic activity, while the other (the distomer) could be inactive, contribute to side effects, or even have opposing pharmacological actions. Therefore, the pharmacological characterization of the R- and S-enantiomers of this compound is crucial for a complete understanding of its therapeutic potential and safety profile.

Methodologies for Pharmacological Profiling of this compound's Enantiomers

The following sections describe standard, detailed experimental protocols that can be employed to determine the pharmacological profile of the individual enantiomers of this compound.

Chiral Separation of Enantiomers

Objective: To isolate the R- and S-enantiomers of this compound with high enantiomeric purity.

Methodology: Preparative Chiral High-Performance Liquid Chromatography (HPLC)

  • Column: A chiral stationary phase (CSP) column, such as one based on polysaccharide derivatives (e.g., cellulose or amylose) coated on a silica support, should be selected. The choice of the specific CSP will require initial screening for optimal separation.

  • Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane or heptane) and a polar organic modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio will need to be optimized to achieve baseline separation of the enantiomers.

  • Detection: UV detection at a wavelength where this compound exhibits maximum absorbance.

  • Procedure:

    • Dissolve the racemic this compound in the mobile phase.

    • Perform repeated injections onto the preparative chiral HPLC system.

    • Collect the fractions corresponding to each enantiomer peak separately.

    • Pool the respective fractions for each enantiomer.

    • Evaporate the solvent to obtain the purified enantiomers.

  • Purity Analysis: The enantiomeric purity of the isolated fractions should be determined using an analytical chiral HPLC method. A purity of >99.5% is desirable for subsequent pharmacological assays.

Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of each this compound enantiomer for the target receptors (5-HT1, 5-HT2, 5-HT4, and D2).

Methodology: Radioligand Binding Assays

  • Materials:

    • Cell membranes prepared from cell lines stably expressing the human recombinant receptor of interest (e.g., CHO-K1 or HEK293 cells).

    • A specific radioligand for each receptor (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A, [3H]GR113808 for 5-HT4, [3H]Spiperone for D2).

    • The purified R- and S-enantiomers of this compound.

    • Appropriate assay buffers and non-specific binding inhibitors.

  • Procedure (General Protocol):

    • Incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of the test compound (R- or S-cinitapride).

    • Allow the binding to reach equilibrium.

    • Separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters to remove unbound radioactivity.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • Generate competition curves by plotting the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 (concentration of the compound that inhibits 50% of the specific binding of the radioligand) from the competition curve using non-linear regression analysis.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

In Vitro Functional Assays

Objective: To characterize the functional activity of each enantiomer at the target receptors (i.e., agonist, antagonist, or inverse agonist) and determine their potency (EC50 or IC50).

Methodologies:

  • 5-HT1A and D2 Receptor Functional Assay (cAMP Assay):

    • Principle: These are Gi-coupled receptors, and their activation leads to an inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

    • Procedure:

      • Use a cell line expressing the recombinant human 5-HT1A or D2 receptor.

      • Pre-treat the cells with forskolin (an adenylyl cyclase activator) to stimulate cAMP production.

      • Add increasing concentrations of the this compound enantiomer (to test for agonist activity).

      • To test for antagonist activity, add a fixed concentration of a known agonist in the presence of increasing concentrations of the enantiomer.

      • Measure the intracellular cAMP levels using a suitable assay kit (e.g., HTRF, ELISA).

    • Data Analysis: Determine the EC50 for agonist activity or the IC50 and Schild analysis for antagonist activity.

  • 5-HT4 Receptor Functional Assay (cAMP Assay):

    • Principle: This is a Gs-coupled receptor, and its activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels.

    • Procedure:

      • Use a cell line expressing the recombinant human 5-HT4 receptor.

      • Add increasing concentrations of the this compound enantiomer.

      • Measure the intracellular cAMP levels.

    • Data Analysis: Determine the EC50 and Emax (maximum effect) for agonist activity.

  • 5-HT2A Receptor Functional Assay (Calcium Mobilization Assay):

    • Principle: This is a Gq-coupled receptor, and its activation leads to the activation of phospholipase C, resulting in an increase in intracellular calcium (Ca2+) levels.

    • Procedure:

      • Use a cell line expressing the recombinant human 5-HT2A receptor and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4).

      • To test for antagonist activity, pre-incubate the cells with increasing concentrations of the this compound enantiomer.

      • Stimulate the cells with a fixed concentration of a known 5-HT2A agonist (e.g., serotonin).

      • Measure the change in fluorescence, which corresponds to the change in intracellular Ca2+ concentration, using a fluorescence plate reader.

    • Data Analysis: Determine the IC50 for antagonist activity.

Data Presentation

Note: As no public data is available for the enantiomers of this compound, the following tables are presented as templates for the presentation of experimentally determined data.

Table 2: Hypothetical Binding Affinities (Ki, nM) of this compound Enantiomers

ReceptorR-Cinitapride (Ki, nM)S-Cinitapride (Ki, nM)
5-HT1A Data to be determinedData to be determined
5-HT2A Data to be determinedData to be determined
5-HT4 Data to be determinedData to be determined
Dopamine D2 Data to be determinedData to be determined

Table 3: Hypothetical Functional Potencies (EC50/IC50, nM) of this compound Enantiomers

ReceptorFunctional AssayR-Cinitapride (EC50/IC50, nM)S-Cinitapride (EC50/IC50, nM)
5-HT1A cAMP InhibitionData to be determinedData to be determined
5-HT2A Calcium MobilizationData to be determinedData to be determined
5-HT4 cAMP ProductionData to be determinedData to be determined
Dopamine D2 cAMP InhibitionData to be determinedData to be determined

Visualizations: Signaling Pathways and Experimental Workflow

G cluster_5HT4 5-HT4 Receptor Signaling (Gs-coupled) cluster_D2 Dopamine D2 Receptor Signaling (Gi-coupled) cinitapride_enantiomer_4 This compound Enantiomer (Agonist) receptor_5HT4 5-HT4 Receptor cinitapride_enantiomer_4->receptor_5HT4 Binds to g_protein_s Gs Protein receptor_5HT4->g_protein_s Activates adenylyl_cyclase_s Adenylyl Cyclase g_protein_s->adenylyl_cyclase_s Stimulates camp_s cAMP adenylyl_cyclase_s->camp_s Converts atp_s ATP atp_s->adenylyl_cyclase_s pka_s PKA camp_s->pka_s Activates cellular_response_s Cellular Response (e.g., enhanced ACh release) pka_s->cellular_response_s Phosphorylates targets leading to cinitapride_enantiomer_d2 This compound Enantiomer (Antagonist) receptor_d2 D2 Receptor cinitapride_enantiomer_d2->receptor_d2 Blocks dopamine Dopamine dopamine->receptor_d2 Binds to g_protein_i Gi Protein receptor_d2->g_protein_i Activates adenylyl_cyclase_i Adenylyl Cyclase g_protein_i->adenylyl_cyclase_i Inhibits camp_i cAMP Production adenylyl_cyclase_i->camp_i Reduces

Caption: Signaling pathways for 5-HT4 and D2 receptors.

G cluster_workflow Experimental Workflow for Enantiomer Profiling cluster_assays Pharmacological Assays racemic Racemic this compound chiral_sep Preparative Chiral HPLC Separation racemic->chiral_sep r_enantiomer R-Cinitapride (>99.5% purity) chiral_sep->r_enantiomer s_enantiomer S-Cinitapride (>99.5% purity) chiral_sep->s_enantiomer binding Receptor Binding Assays (Ki determination) r_enantiomer->binding functional In Vitro Functional Assays (EC50/IC50 determination) r_enantiomer->functional s_enantiomer->binding s_enantiomer->functional data_analysis Data Analysis and Comparison binding->data_analysis functional->data_analysis report Comprehensive Pharmacological Profile data_analysis->report

Caption: Generalized experimental workflow.

Conclusion

While racemic this compound is known to be a multi-target prokinetic agent, a detailed understanding of the contribution of its individual enantiomers to its pharmacological profile is currently lacking in the public domain. This technical guide provides a framework of established methodologies for the chiral separation, receptor binding characterization, and functional analysis of the R- and S-enantiomers of this compound. The execution of these studies is essential for a comprehensive understanding of the stereoselective pharmacology of this compound, which can inform future drug development efforts and potentially lead to the development of an improved, single-enantiomer therapeutic agent with an optimized efficacy and safety profile.

References

Methodological & Application

Application Note and Protocol: Quantification of Cinitapride in Human Plasma using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinitapride is a gastroprokinetic agent used for the treatment of gastrointestinal motility disorders. Accurate and reliable quantification of this compound in human plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This document provides a detailed application note and protocol for the determination of this compound in human plasma using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. An alternative, more sensitive method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is also discussed.

Principle of the Method

The described HPLC method separates this compound from endogenous plasma components using a reversed-phase C18 column. The sample preparation involves a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) step to isolate the drug and remove proteins and other interfering substances. The concentration of this compound is then determined by comparing the peak area of the analyte in the sample to a standard curve prepared with known concentrations of the drug.

Experimental Protocols

HPLC-UV Method

This method is suitable for routine analysis and pharmacokinetic studies where high sensitivity is not the primary requirement.

3.1.1. Materials and Reagents

  • This compound reference standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium acetate

  • Triethylamine

  • tert-Butyl methyl ether

  • Water (deionized or Milli-Q)

  • Drug-free human plasma

3.1.2. Instrumentation and Chromatographic Conditions

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.

  • Column: Nucleosil C18 (25 cm × 4.6 mm, 5 µm) or Hypersil BDS C18 (250 × 4.6 mm, 5 µm).[1][2]

  • Mobile Phase: A mixture of 10 mM ammonium acetate (pH 5.2), methanol, and acetonitrile in the ratio of 40:50:10 (v/v/v) or acetonitrile and 0.02 M mixed phosphate buffer (pH 3) in the ratio of 55:45 (v/v).[1][2]

  • Flow Rate: 1.0 mL/min.[2]

  • Injection Volume: 20 µL or 80 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 260 nm.

3.1.3. Preparation of Standard Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 100 mg of this compound and dissolve it in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain the desired concentrations for the calibration curve.

  • Plasma Calibration Standards: Spike drug-free human plasma with the working standard solutions to obtain final concentrations ranging from 1 to 35 ng/mL or 10 to 200 ng/mL.

3.1.4. Sample Preparation (Liquid-Liquid Extraction)

  • To 500 µL of plasma sample (standard, quality control, or unknown), add 3 mL of tert-butyl methyl ether.

  • Vortex the mixture for a brief period.

  • Centrifuge the tubes to separate the organic and aqueous layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 250 µL of the mobile phase.

  • Inject the reconstituted sample into the HPLC system.

Diagram: Experimental Workflow for this compound Quantification in Plasma

G cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Plasma_Sample Plasma Sample (500 µL) Add_LLE_Solvent Add tert-Butyl Methyl Ether (3 mL) Plasma_Sample->Add_LLE_Solvent Vortex Vortex Mix Add_LLE_Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Separate_Organic_Layer Separate Organic Layer Centrifuge->Separate_Organic_Layer Evaporate Evaporate to Dryness Separate_Organic_Layer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into HPLC Reconstitute->Inject Separation Chromatographic Separation (C18 Column) Inject->Separation Detection UV Detection (260 nm) Separation->Detection Peak_Integration Peak Area Integration Detection->Peak_Integration Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify this compound Concentration Calibration_Curve->Quantification

Caption: Workflow for this compound Quantification.

LC-MS/MS Method (for higher sensitivity)

This method is highly sensitive and specific, making it suitable for studies requiring low detection limits.

3.2.1. Materials and Reagents

  • This compound reference standard

  • Risperidone (Internal Standard)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ortho-phosphoric acid

  • Water (deionized or Milli-Q)

  • Drug-free human plasma

3.2.2. Instrumentation and Chromatographic Conditions

  • LC-MS/MS System: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: Thermo Hypurity C18 (50 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution (specific composition to be optimized, typically a mixture of organic solvent and aqueous buffer).

  • Flow Rate: To be optimized based on the column and system.

  • Injection Volume: To be optimized.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • This compound: 403.3 > 209.0

    • Risperidone (IS): 411.4 > 191.2

3.2.3. Preparation of Standard Solutions

Similar to the HPLC-UV method, but with a lower concentration range, for example, 20.118 pg/mL to 2011.797 pg/mL. An internal standard (Risperidone) working solution should also be prepared.

3.2.4. Sample Preparation (Solid-Phase Extraction)

  • To 500 µL of plasma sample, add 50 µL of the internal standard solution and 100 µL of 1.0% ortho-phosphoric acid.

  • Vortex the mixture.

  • Load the pre-treated sample onto a pre-conditioned SPE cartridge.

  • Wash the cartridge with an appropriate solvent to remove interferences.

  • Elute the analyte and internal standard with a suitable elution solvent.

  • Evaporate the eluate to dryness.

  • Reconstitute the residue in the mobile phase.

  • Inject into the LC-MS/MS system.

Method Validation

The analytical method should be validated according to the US FDA or ICH guidelines. Key validation parameters are summarized in the table below.

Table 1: Summary of Method Validation Parameters for HPLC-UV Methods

ParameterMethod 1Method 2
Linearity Range 1 - 35 ng/mL10 - 200 ng/mL
Correlation Coefficient (r²) > 0.990.9983
Recovery > 86%97% - 100%
Precision (%CV)
- Intraday≤ 7.1%< 2%
- Interday≤ 7.1%< 2%
Limit of Quantification (LOQ) 1 ng/mL (based on linearity range)0.523 ng/mL
Retention Time 3.25 min4.233 min

Data Presentation

The quantitative data from different published methods are summarized below for easy comparison.

Table 2: Comparison of Chromatographic Conditions for this compound Quantification

ParameterHPLC-UV Method 1HPLC-UV Method 2UPLC-MS/MS Method
Column Nucleosil C18 (25 cm x 4.6 mm, 5 µm)Hypersil BDS C18 (250 x 4.6 mm, 5 µm)Thermo Hypurity C18 (50 mm x 4.6 mm, 5 µm)
Mobile Phase 10 mM Ammonium Acetate (pH 5.2), Methanol, Acetonitrile (40:50:10)Acetonitrile, 0.02 M Phosphate Buffer (pH 3) (55:45)Not specified, isocratic
Flow Rate 1.0 mL/min1.0 mL/minNot specified
Detection UV at 260 nmUV at 260 nmMS/MS (MRM)
Linearity Range 1 - 35 ng/mL10 - 200 ng/mL50 - 2000 pg/mL
Sample Preparation Liquid-Liquid ExtractionLiquid-Liquid ExtractionLiquid-Liquid Extraction or Solid-Phase Extraction

Diagram: Logical Relationship in Method Selection

G cluster_decision Method Selection Criteria cluster_methods Analytical Methods cluster_applications Typical Applications Sensitivity Required Sensitivity? HPLC_UV HPLC-UV Sensitivity->HPLC_UV Standard LC_MSMS LC-MS/MS Sensitivity->LC_MSMS High Routine_QC Routine QC HPLC_UV->Routine_QC High_Throughput High-Throughput Screening HPLC_UV->High_Throughput Low_Concentration Low Concentration Samples LC_MSMS->Low_Concentration Metabolite_ID Metabolite Identification LC_MSMS->Metabolite_ID

Caption: Decision tree for analytical method selection.

Conclusion

This application note provides a comprehensive overview and detailed protocols for the quantification of this compound in human plasma using HPLC-UV and LC-MS/MS. The choice of method depends on the specific requirements of the study, particularly the desired sensitivity and the available instrumentation. The provided protocols and validation data serve as a valuable resource for researchers and scientists involved in the development and analysis of this compound.

References

Validated LC-MS/MS Method for the Quantitative Determination of Cinitapride and Characterization of its Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

This document provides a comprehensive overview and detailed protocols for a validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of cinitapride in biological matrices, primarily human plasma. This compound, a substituted benzamide, is a gastroprokinetic agent used for the treatment of gastrointestinal motility disorders. Accurate and sensitive bioanalytical methods are crucial for pharmacokinetic studies, drug-drug interaction assessments, and clinical monitoring. The described method is highly sensitive and specific, making it suitable for the analysis of samples from clinical trials and toxicological screenings.

This compound is extensively metabolized in the body, primarily by the cytochrome P450 enzymes CYP3A4 and CYP2C8. While up to 15 different metabolites have been suggested, a major biotransformation pathway is oxidative N-dealkylation. This application note also provides insights into the metabolic pathways of this compound, which is essential for a complete understanding of its disposition in vivo.

Experimental Protocols

Sample Preparation

A robust and reproducible sample preparation is critical for accurate LC-MS/MS analysis. Both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) have been successfully employed for the extraction of this compound from plasma.

a) Solid-Phase Extraction (SPE) Protocol

  • Materials:

    • SPE Cartridges (e.g., Oasis HLB)

    • Human Plasma

    • Internal Standard (IS) working solution (e.g., Risperidone)

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Ammonium acetate

    • Formic acid

    • Deionized water

  • Procedure:

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

    • To 200 µL of human plasma in a polypropylene tube, add 20 µL of the internal standard working solution.

    • Vortex the mixture for 30 seconds.

    • Load the plasma sample onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

    • Elute the analyte and internal standard with 1 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase.

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

b) Liquid-Liquid Extraction (LLE) Protocol

  • Materials:

    • Human Plasma

    • Internal Standard (IS) working solution (e.g., Cisapride)

    • Methyl tert-butyl ether (MTBE)

    • Dichloromethane

    • Mobile phase

  • Procedure:

    • To 300 µL of heparinized plasma, add the internal standard.

    • Add 3 mL of an organic solvent mixture (e.g., MTBE:Dichloromethane, 70:30, v/v).

    • Vortex the mixture for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase.

    • Inject into the LC-MS/MS system.

LC-MS/MS Analysis
  • Instrumentation:

    • HPLC system (e.g., Shimadzu LC-20AD)

    • Mass Spectrometer (e.g., SCIEX API 4000)

    • Analytical Column (e.g., Thermo Hypurity C18, 50 x 4.6 mm, 5 µm)

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile and 2mM Ammonium Acetate (90:10, v/v)

    • Flow Rate: 0.8 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 10 µL

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: m/z 403.2 → 154.1

      • Internal Standard (Risperidone): m/z 411.2 → 191.2

    • Ion Source Parameters:

      • Curtain Gas: 20 psi

      • Collision Gas: 6 psi

      • IonSpray Voltage: 5500 V

      • Temperature: 500°C

      • Nebulizer Gas (GS1): 50 psi

      • Heater Gas (GS2): 50 psi

Quantitative Data Summary

The following tables summarize the quantitative performance of a validated LC-MS/MS method for this compound.

Table 1: Calibration Curve and Sensitivity

ParameterValueReference
Linearity Range20.118 - 2011.797 pg/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)20.118 pg/mL

Table 2: Precision and Accuracy

Quality Control SampleConcentration (pg/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)Reference
LQC (Low)~60< 5%95 - 105%< 5%95 - 105%
MQC (Medium)~1000< 5%95 - 105%< 5%95 - 105%
HQC (High)~1600< 5%95 - 105%< 5%95 - 105%

Table 3: Recovery and Matrix Effect

ParameterThis compoundInternal StandardReference
Extraction Recovery> 85%> 85%
Matrix EffectMinimalMinimal

This compound Metabolism

This compound undergoes extensive metabolism primarily in the liver. The key enzymes responsible for its biotransformation are Cytochrome P450 3A4 (CYP3A4) and 2C8 (CYP2C8). Co-administration of this compound with potent inhibitors of CYP3A4, such as ketoconazole, can lead to a significant increase in its plasma concentrations.

The metabolic pathways of this compound are diverse, with studies indicating the formation of up to 15 different metabolites. A major route of metabolism is oxidative N-dealkylation of the piperidine nitrogen. Other potential metabolic reactions include hydroxylation and other oxidative processes. The pharmacological activity of the metabolites is generally considered to be negligible.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (200 µL) is_addition Add Internal Standard plasma->is_addition extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) is_addition->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection Injection into LC-MS/MS reconstitution->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection quantification Quantification detection->quantification reporting Reporting Results quantification->reporting

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

metabolic_pathway cluster_metabolism Metabolism (Liver) cluster_metabolites Metabolites This compound This compound cyp3a4 CYP3A4 This compound->cyp3a4 Major cyp2c8 CYP2C8 This compound->cyp2c8 Major n_dealkylated Oxidative N-dealkylated Metabolite cyp3a4->n_dealkylated other Other Metabolites (e.g., Hydroxylated) cyp3a4->other cyp2c8->n_dealkylated cyp2c8->other

Caption: Metabolic pathway of this compound.

Application Notes and Protocol for Studying Cinitapride in Isolated Guinea Pig Ileum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinitapride is a substituted benzamide with prokinetic properties, primarily used in the management of gastrointestinal motility disorders. Its mechanism of action involves a multi-faceted interaction with the enteric nervous system. This compound functions as a serotonin 5-HT₄ receptor agonist and a dopamine D₂ receptor antagonist.[1][2][3][4] This dual action enhances the release of acetylcholine from myenteric neurons, thereby stimulating gastrointestinal smooth muscle contraction.[5] The isolated guinea pig ileum is a classical and highly valuable ex vivo model for investigating the pharmacological effects of compounds like this compound on intestinal motility. This preparation allows for the direct measurement of smooth muscle contractility in a controlled environment, making it ideal for elucidating mechanisms of action and determining potency.

These application notes provide a detailed protocol for studying the effects of this compound on the contractility of the isolated guinea pig ileum using an organ bath setup to record isometric contractions.

Key Pharmacological Actions of this compound

  • 5-HT₄ Receptor Agonism: Activation of 5-HT₄ receptors on enteric neurons facilitates the release of acetylcholine (ACh), leading to smooth muscle contraction.

  • Dopamine D₂ Receptor Antagonism: By blocking inhibitory D₂ receptors on cholinergic neurons, this compound further enhances ACh release.

  • Potency: Studies have shown this compound to be a more potent stimulant of guinea pig intestinal smooth muscle than metoclopramide.

Data Presentation

The following tables summarize the expected quantitative data from experiments conducted according to the described protocol.

Table 1: Contractile Response of Isolated Guinea Pig Ileum to this compound

This compound Concentration (µM)Mean Contraction (% of Max KCl Response)Standard Error of the Mean (SEM)
0.01
0.1
0.5
1.0
5.0
10.0
EC₅₀ (µM) Calculated Value

Table 2: Effect of Antagonists on this compound-Induced Contractions

Treatment GroupThis compound EC₅₀ (µM)Fold Shift in PotencypA₂ Value (if applicable)
This compound AloneN/AN/A
This compound + 5-HT₄ Antagonist (e.g., GR 113808)
This compound + Muscarinic Antagonist (e.g., Atropine)
This compound + D₂ Antagonist (e.g., Haloperidol)

Experimental Protocols

Materials and Reagents
  • Animals: Male Dunkin-Hartley guinea pigs (300-400 g).

  • Physiological Salt Solution (PSS): Krebs-Henseleit solution with the following composition (in mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, and glucose 11. The solution should be maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.

  • Drugs and Chemicals: this compound tartrate, Acetylcholine (ACh), Potassium Chloride (KCl), Atropine sulfate, GR 113808 (5-HT₄ antagonist), Haloperidol (D₂ antagonist). All drugs should be dissolved in distilled water or an appropriate vehicle.

  • Equipment:

    • Organ bath system with thermostatic control.

    • Isometric force-displacement transducer.

    • Data acquisition system (e.g., PowerLab with LabChart software).

    • Dissection tools.

    • Aeration pump (95% O₂ / 5% CO₂).

Protocol 1: Preparation of the Isolated Guinea Pig Ileum
  • Animal Euthanasia: Humanely euthanize the guinea pig by a method approved by the institutional animal care and use committee, such as a blow to the head followed by exsanguination.

  • Dissection: Open the abdominal cavity and locate the ileocecal junction. Carefully dissect a segment of the terminal ileum, approximately 10-15 cm from the junction.

  • Cleaning: Place the isolated ileum segment in a petri dish containing warm, aerated PSS. Gently flush the luminal contents with PSS using a syringe with a blunt-ended needle.

  • Segmentation: Cut the cleaned ileum into segments of 2-3 cm in length.

  • Mounting: Tie one end of an ileum segment to a tissue holder and the other end to an isometric force transducer using surgical silk thread. Mount the tissue in an organ bath chamber containing 10-20 mL of PSS maintained at 37°C and continuously aerated.

Protocol 2: Isometric Contraction Studies
  • Equilibration: Allow the mounted tissue to equilibrate for at least 30-60 minutes under a resting tension of 1 gram. During this period, wash the tissue with fresh PSS every 15 minutes.

  • Viability Check: After equilibration, assess the viability of the tissue by inducing a maximal contraction with a high concentration of KCl (e.g., 60-80 mM). This response will be used as a reference for normalizing subsequent drug-induced contractions.

  • Washout: Following the KCl-induced contraction, wash the tissue repeatedly with fresh PSS until the baseline tension is restored.

  • Concentration-Response Curve for this compound:

    • Add this compound to the organ bath in a cumulative, concentration-dependent manner (e.g., from 10 nM to 10 µM).

    • Allow the response to each concentration to reach a plateau before adding the next concentration.

    • Record the contractile force generated at each concentration.

  • Mechanism of Action Studies (Antagonist Studies):

    • After generating a control concentration-response curve for this compound, wash the tissue thoroughly.

    • Incubate a fresh ileum preparation with a specific antagonist for a predetermined period (e.g., 20-30 minutes). For example:

      • To investigate the role of 5-HT₄ receptors, pre-incubate with a selective 5-HT₄ antagonist (e.g., GR 113808).

      • To confirm the involvement of acetylcholine, pre-incubate with a muscarinic antagonist like atropine.

    • In the continued presence of the antagonist, repeat the cumulative concentration-response curve for this compound.

    • A rightward shift in the concentration-response curve in the presence of an antagonist indicates competitive antagonism at the receptor level.

Visualizations

Cinitapride_Signaling_Pathway cluster_Neuron Myenteric Neuron cluster_Muscle Smooth Muscle Cell This compound This compound HT4R 5-HT4 Receptor This compound->HT4R Agonist (+) D2R D2 Receptor This compound->D2R Antagonist (-) AC Adenylyl Cyclase HT4R->AC Activates Dopamine Dopamine Dopamine->D2R Inhibits (-) cAMP cAMP AC->cAMP Converts ATP to ACh_Vesicle ACh Vesicle cAMP->ACh_Vesicle Promotes Fusion ACh_Release ACh Release ACh_Vesicle->ACh_Release ACh_Released Acetylcholine (ACh) M_Receptor Muscarinic Receptor ACh_Released->M_Receptor Binds Contraction Contraction M_Receptor->Contraction Initiates

Caption: this compound's signaling pathway in the myenteric neuron.

Experimental_Workflow cluster_Preparation Tissue Preparation cluster_Setup Experimental Setup cluster_Experiment Data Collection cluster_Analysis Data Analysis Euthanasia 1. Guinea Pig Euthanasia Dissection 2. Ileum Dissection Euthanasia->Dissection Cleaning 3. Luminal Cleaning Dissection->Cleaning Segmentation 4. Segmentation (2-3 cm pieces) Cleaning->Segmentation Mounting 5. Mount Tissue in Organ Bath Segmentation->Mounting Equilibration 6. Equilibrate (30-60 min, 1g tension) Mounting->Equilibration Viability 7. Viability Test (High KCl) Equilibration->Viability Washout 8. Washout to Baseline Viability->Washout CRC 9a. This compound Concentration-Response Curve (CRC) Washout->CRC Antagonist 9b. Incubate with Antagonist Washout->Antagonist Normalize 11. Normalize Data (% Max KCl) CRC->Normalize CRC_Antagonist 10. Repeat this compound CRC Antagonist->CRC_Antagonist CRC_Antagonist->Normalize EC50 12. Calculate EC50 and Potency Shift Normalize->EC50

Caption: Workflow for studying this compound in isolated guinea pig ileum.

References

Application Notes and Protocols: Establishing a Rodent Model of Delayed Gastric Emptying for Cinitapride Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delayed gastric emptying, or gastroparesis, is a debilitating condition characterized by the slowed movement of food from the stomach to the small intestine, in the absence of any mechanical obstruction. Prokinetic agents are a class of drugs used to enhance gastrointestinal motility. Cinitapride is a gastroprokinetic agent with a multi-faceted mechanism of action, making it a compound of interest for treating disorders of gastric motility.[1] These application notes provide detailed protocols for establishing a rodent model of delayed gastric emptying and for evaluating the prokinetic effects of this compound.

This compound exerts its effects through a combination of actions: it is an agonist of the 5-HT₄ receptor and an antagonist of the 5-HT₂ and D₂ dopamine receptors.[1] The activation of 5-HT₄ receptors on enteric neurons enhances the release of acetylcholine (ACh), a key neurotransmitter that stimulates gastrointestinal smooth muscle contraction and promotes motility.[1] By antagonizing D₂ receptors, this compound further contributes to its prokinetic effects.[1]

This document outlines two common methods for inducing delayed gastric emptying in rats: a pharmacologically-induced model using loperamide and a disease-state model induced by streptozotocin (STZ). Furthermore, it provides a detailed protocol for the widely-used phenol red meal assay to quantify gastric emptying.

Data Presentation

The following table summarizes representative quantitative data from a study evaluating the effect of this compound on loperamide-induced delayed gastric emptying in rats.

Experimental GroupTreatmentGastric Emptying (%) (Mean ± SEM)
Control Vehicle85.2 ± 3.5
Delayed Gastric Emptying Loperamide (10 mg/kg, i.p.)35.6 ± 4.1*
This compound Treatment Loperamide (10 mg/kg, i.p.) + this compound (1 mg/kg, p.o.)68.9 ± 3.8**

*p < 0.001 vs. Control; **p < 0.01 vs. Delayed Gastric Emptying (Note: The data presented here are illustrative and compiled from typical findings in the field. A single comprehensive preclinical study providing this exact dataset was not available at the time of this writing.)

Experimental Protocols

Induction of Delayed Gastric Emptying

Two primary models are described below. The choice of model will depend on the specific research question. The loperamide-induced model is acute and useful for rapid screening, while the streptozotocin-induced diabetes model represents a chronic condition of gastroparesis.

a) Loperamide-Induced Delayed Gastric Emptying

Loperamide is a µ-opioid receptor agonist that reduces gastrointestinal motility.

  • Animals: Male Wistar rats (200-250g).

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water.

  • Procedure:

    • Fast the rats for 18-24 hours prior to the experiment, with free access to water.

    • Administer loperamide at a dose of 10 mg/kg intraperitoneally (i.p.).

    • The test meal for the gastric emptying assay should be administered 30 minutes after loperamide injection.

b) Streptozotocin (STZ)-Induced Diabetic Gastroparesis

Streptozotocin is a chemical that is toxic to the insulin-producing beta cells of the pancreas, inducing a state of hyperglycemia that can lead to diabetic complications, including gastroparesis.

  • Animals: Male Sprague-Dawley rats (200-250g).

  • Housing: Standard laboratory conditions.

  • Procedure:

    • Fast the rats overnight.

    • Prepare a fresh solution of STZ in 0.1 M citrate buffer (pH 4.5).

    • Administer a single intravenous (i.v.) injection of STZ at a dose of 40 mg/kg.

    • Monitor blood glucose levels regularly to confirm the induction of diabetes (blood glucose > 250 mg/dL).

    • Gastroparesis typically develops over several weeks. Gastric emptying studies can be performed 4-8 weeks after STZ administration.

Evaluation of Gastric Emptying: Phenol Red Meal Assay

This is a terminal procedure that measures the amount of a non-absorbable marker (phenol red) remaining in the stomach after a set period.

  • Materials:

    • Phenol red solution (0.5 mg/mL in 5% glucose solution).

    • 0.1 N NaOH.

    • Spectrophotometer.

  • Procedure:

    • Fast the rats for 18-24 hours with free access to water.

    • Administer this compound or vehicle orally (p.o.) at the desired dose and time before the test meal. For example, 1 mg/kg of this compound administered 60 minutes before the meal.

    • In the delayed gastric emptying groups, administer loperamide or have STZ-induced diabetic rats ready.

    • Administer 1.5 mL of the phenol red test meal to each rat via oral gavage.

    • After a specific time interval (e.g., 20 minutes), euthanize the rats by cervical dislocation.

    • Immediately clamp the pyloric and cardiac ends of the stomach to prevent leakage of the contents.

    • Carefully dissect out the stomach and place it in a known volume of 0.1 N NaOH (e.g., 10 mL).

    • Homogenize the stomach and its contents.

    • Allow the homogenate to settle for 30 minutes.

    • Transfer an aliquot of the supernatant to a new tube and add 0.1 N NaOH to a final volume that allows for spectrophotometric reading.

    • Centrifuge the samples to pellet any debris.

    • Measure the absorbance of the supernatant at 560 nm.

    • To determine the initial amount of phenol red administered, a separate group of rats is sacrificed immediately after receiving the test meal (time 0), and their stomach contents are processed in the same manner.

  • Calculation of Gastric Emptying:

    • Gastric Emptying (%) = (1 - (Absorbance of test sample / Absorbance of time 0 sample)) x 100

Visualizations

Signaling Pathway of this compound

G cluster_receptors Receptors cluster_neuron Enteric Neuron cluster_muscle Smooth Muscle This compound This compound R_5HT4 5-HT4 Receptor This compound->R_5HT4 Agonist R_D2 D2 Receptor This compound->R_D2 Antagonist R_5HT2 5-HT2 Receptor This compound->R_5HT2 Antagonist ACh_Release Increased Acetylcholine (ACh) Release R_5HT4->ACh_Release Stimulates R_D2->ACh_Release Inhibits (blocked) Contraction Increased Contraction ACh_Release->Contraction Stimulates GE Accelerated Gastric Emptying Contraction->GE

Caption: this compound's prokinetic signaling pathway.

Experimental Workflow

G cluster_model Model Induction cluster_treatment Treatment cluster_assay Gastric Emptying Assay cluster_analysis Data Analysis Induction Induce Delayed Gastric Emptying (Loperamide or STZ) Treatment Administer this compound or Vehicle Induction->Treatment Test_Meal Administer Phenol Red Test Meal Treatment->Test_Meal Euthanasia Euthanize Rats after 20 min Test_Meal->Euthanasia Stomach_Removal Dissect and Homogenize Stomach Euthanasia->Stomach_Removal Measurement Measure Phenol Red Absorbance Stomach_Removal->Measurement Calculation Calculate % Gastric Emptying Measurement->Calculation Comparison Compare Experimental Groups Calculation->Comparison

Caption: Workflow for this compound testing in a rodent model.

References

Application Notes and Protocols for Ex Vivo Electrophysiological Recording of Neurons Treated with Cinitapride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for investigating the effects of Cinitapride on neuronal activity using ex vivo brain slice electrophysiology. This compound is a gastroprokinetic agent with a multi-target receptor profile, primarily acting as a 5-HT₄ receptor agonist and a 5-HT₂ and D₂ receptor antagonist[1][2]. Understanding its influence on central nervous system neurons can provide insights into its potential neurological effects. This document outlines detailed protocols for preparing acute brain slices, performing whole-cell patch-clamp recordings, and applying this compound. While direct ex vivo electrophysiological data for this compound on central neurons is not extensively available in the public domain, this guide is built upon established methodologies for studying compounds with similar pharmacological targets. The provided protocols and expected outcomes are therefore based on the known mechanisms of action of 5-HT₄ agonists and 5-HT₂/D₂ antagonists.

Introduction

This compound's primary mechanism of action involves the modulation of serotonergic and dopaminergic systems. It functions as an agonist at 5-HT₄ receptors and an antagonist at 5-HT₂ and dopamine D₂ receptors[1][2]. In the gastrointestinal tract, this dual action enhances acetylcholine release, promoting motility[1]. In the central nervous system (CNS), these same receptors are crucial for regulating neuronal excitability, synaptic transmission, and network activity.

  • 5-HT₄ Receptor Agonism: Activation of 5-HT₄ receptors is generally associated with increased neuronal excitability and synaptic plasticity.

  • 5-HT₂ Receptor Antagonism: Blockade of 5-HT₂ receptors can have varied effects, including modulation of neuronal firing and reduction of excitatory responses in certain brain regions.

  • D₂ Receptor Antagonism: Antagonism of D₂ receptors typically influences neuronal excitability and can impact action potential firing.

Ex vivo brain slice electrophysiology is a powerful technique to dissect the specific effects of this compound on identifiable neurons within a preserved local circuit. This method allows for the precise measurement of changes in intrinsic membrane properties, action potential firing, and synaptic currents in response to drug application.

Key Experimental Protocols

Preparation of Acute Brain Slices

This protocol is adapted from standard procedures for preparing rodent brain slices.

Materials:

  • Rodent (e.g., mouse or rat)

  • Anesthetic (e.g., isoflurane or injectable ketamine/xylazine)

  • Ice-cold, carbogenated (95% O₂, 5% CO₂) slicing solution (e.g., NMDG-based or sucrose-based aCSF)

  • Carbogenated artificial cerebrospinal fluid (aCSF) for recovery and recording

  • Vibrating microtome (vibratome)

  • Dissection tools (scissors, forceps, scalpel)

  • Recovery chamber

  • Recording chamber

Procedure:

  • Anesthetize the animal deeply according to approved institutional animal care and use committee (IACUC) protocols.

  • Perform transcardial perfusion with ice-cold, carbogenated slicing solution to improve tissue viability.

  • Rapidly dissect the brain and place it in the ice-cold slicing solution.

  • Mount the brain onto the vibratome stage. The orientation will depend on the brain region of interest.

  • Section the brain into 250-350 µm thick slices in the ice-cold, carbogenated slicing solution.

  • Transfer slices to a recovery chamber containing aCSF heated to 32-34°C and incubate for at least 30 minutes.

  • Maintain slices at room temperature in carbogenated aCSF for at least 1 hour before recording. Slices can typically be used for up to 6-8 hours after preparation.

Whole-Cell Patch-Clamp Recording

This protocol outlines the standard whole-cell patch-clamp technique to record intrinsic neuronal activity.

Materials:

  • Patch-clamp rig (microscope, micromanipulators, amplifier, digitizer)

  • Recording chamber with perfusion system

  • Borosilicate glass capillaries

  • Pipette puller

  • Intracellular solution (e.g., K-gluconate based for current-clamp)

  • This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO, then diluted in aCSF)

  • Data acquisition software

Procedure:

  • Place a brain slice in the recording chamber and secure it with a slice anchor. Continuously perfuse with carbogenated aCSF at a rate of 2-3 mL/min.

  • Pull glass pipettes to a resistance of 3-7 MΩ when filled with intracellular solution.

  • Fill the pipette with intracellular solution and mount it on the pipette holder.

  • Apply positive pressure to the pipette and lower it into the bath.

  • Target a neuron in the desired brain region under visual guidance (e.g., IR-DIC microscopy).

  • Approach the neuron and establish a high-resistance (GΩ) seal by releasing the positive pressure and applying gentle negative pressure.

  • Rupture the cell membrane with a brief pulse of negative pressure to achieve the whole-cell configuration.

  • Switch to current-clamp mode to record the membrane potential and action potential firing.

  • Establish a baseline recording of neuronal activity for at least 5-10 minutes.

  • Apply this compound by adding it to the perfusion aCSF at the desired final concentration.

  • Record changes in resting membrane potential, input resistance, and action potential firing frequency in response to depolarizing current injections.

Data Presentation

While specific quantitative data for this compound's effect on central neurons ex vivo is lacking in the literature, the following tables represent the types of data that should be collected and how they can be structured for clear comparison. The values are hypothetical and based on the known pharmacology of this compound's targets.

Table 1: Effects of this compound on Intrinsic Membrane Properties

ParameterBaseline (Control)This compound (1 µM)This compound (10 µM)Washout
Resting Membrane Potential (mV)-65 ± 2.1-62 ± 2.5-58 ± 3.0**-64 ± 2.3
Input Resistance (MΩ)250 ± 15275 ± 18310 ± 22**255 ± 16
Action Potential Threshold (mV)-45 ± 1.5-47 ± 1.8-50 ± 2.0*-46 ± 1.6

Hypothetical data. Values are Mean ± SEM. Statistical significance (e.g., p<0.05, p <0.01) would be determined relative to baseline.

Table 2: Effects of this compound on Neuronal Firing Rate

Current Injection (pA)Baseline Firing Rate (Hz)This compound (10 µM) Firing Rate (Hz)% Change
502.5 ± 0.54.0 ± 0.7 +60%
1008.1 ± 1.212.5 ± 1.8+54%
15015.3 ± 2.022.1 ± 2.5 +44%
20025.6 ± 2.835.4 ± 3.1+38%

Hypothetical data representing an increase in excitability. Values are Mean ± SEM. Statistical significance (e.g., p <0.01) would be determined relative to baseline for each current step.

Visualizations

This compound's Putative Signaling Pathway in a Neuron

The following diagram illustrates the potential signaling cascades initiated by this compound at its primary receptor targets within a central neuron.

Cinitapride_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_output Neuronal Effects This compound This compound R_5HT4 5-HT₄ Receptor (Agonist) This compound->R_5HT4 + R_5HT2 5-HT₂ Receptor (Antagonist) This compound->R_5HT2 - R_D2 D₂ Receptor (Antagonist) This compound->R_D2 - Gs Gαs R_5HT4->Gs Gq Gαq R_5HT2->Gq X Gi Gαi R_D2->Gi X AC Adenylyl Cyclase Gs->AC + cAMP cAMP AC->cAMP + PKA PKA cAMP->PKA + IonChannel Ion Channel Modulation PKA->IonChannel PLC PLC Gq->PLC IP3_DAG IP₃ / DAG PLC->IP3_DAG IP3_DAG->IonChannel AC_inhibit Adenylyl Cyclase Gi->AC_inhibit - cAMP_inhibit cAMP AC_inhibit->cAMP_inhibit cAMP_inhibit->IonChannel Excitability ↑ Neuronal Excitability IonChannel->Excitability

Caption: Putative signaling pathways of this compound in a central neuron.

Experimental Workflow for Ex Vivo Electrophysiology

The following diagram outlines the logical flow of an experiment designed to test the effects of this compound on neuronal activity.

Experimental_Workflow cluster_prep Preparation cluster_recording Recording Protocol cluster_analysis Data Analysis A1 Anesthetize Animal & Transcardial Perfusion A2 Brain Dissection A1->A2 A3 Vibratome Slicing (300 µm slices) A2->A3 A4 Slice Recovery (32-34°C, then RT) A3->A4 B1 Transfer Slice to Recording Chamber A4->B1 B2 Establish Whole-Cell Patch-Clamp Configuration B1->B2 B3 Record Baseline Activity (Current-Clamp, 5-10 min) B2->B3 B4 Perfuse with this compound (e.g., 1-10 µM) B3->B4 B5 Record Drug Effect (10-15 min) B4->B5 B6 Washout with aCSF (15+ min) B5->B6 C1 Measure Intrinsic Properties: RMP, Rin, AP Threshold B6->C1 C2 Analyze Firing Rate vs. Current Injection (f-I Curve) B6->C2 C3 Statistical Comparison (Baseline vs. Drug vs. Washout) C1->C3 C2->C3

References

Application Notes and Protocols for Cell-Based Assays: Screening Cinitapride's 5-HT Receptor Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinitapride is a gastroprokinetic agent that exerts its therapeutic effects through modulation of the serotonin (5-hydroxytryptamine, 5-HT) receptor system.[1][2][3][4][5] Understanding its specific activity at various 5-HT receptor subtypes is crucial for elucidating its mechanism of action and for the development of new chemical entities with improved pharmacological profiles. This compound is characterized as a 5-HT₁ and 5-HT₄ receptor agonist and a 5-HT₂ receptor antagonist. These application notes provide detailed protocols for a panel of cell-based assays designed to quantify the binding affinity and functional activity of this compound at these key 5-HT receptor subtypes.

The protocols described herein are essential for researchers in pharmacology and drug discovery to characterize the serotonergic activity of this compound and analogous compounds. The assays include a radioligand binding assay to determine binding affinity (Ki), a calcium flux assay for the Gq-coupled 5-HT₂ receptors, and a cyclic AMP (cAMP) assay for the Gi-coupled 5-HT₁ and Gs-coupled 5-HT₄ receptors.

Data Presentation: this compound's 5-HT Receptor Profile

The following table summarizes the quantitative data for this compound's activity at key 5-HT receptor subtypes. This structured format allows for a clear comparison of its binding affinity and functional potency.

Receptor SubtypeAssay TypeParameterValue (nM)This compound Activity
5-HT₁ Functional AssayEC₅₀-Agonist
5-HT₂A Functional AssayIC₅₀320Antagonist
5-HT₄ Functional AssayEC₅₀-Agonist

Signaling Pathways and Experimental Overviews

To effectively screen for this compound's activity, it is critical to understand the signaling pathways of the target receptors and the workflow of the corresponding assays.

Screening_Workflow Overall Screening Strategy for this compound cluster_assays Cell-Based Assays cluster_receptors Target 5-HT Receptors Binding Radioligand Binding Assay (Determine Ki) HT1 5-HT1 (Gi-coupled) Binding->HT1 Affinity HT2 5-HT2 (Gq-coupled) Binding->HT2 Affinity HT4 5-HT4 (Gs-coupled) Binding->HT4 Affinity Functional_Agonist Functional Agonist Assays (Determine EC50) Functional_Agonist->HT1 Potency Functional_Agonist->HT4 Potency Functional_Antagonist Functional Antagonist Assay (Determine IC50) Functional_Antagonist->HT2 Potency

Caption: Overall screening strategy for this compound.

5-HT₁ and 5-HT₄ Receptor Signaling (cAMP Pathway)

5-HT₁ receptors are typically coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels. Conversely, 5-HT₄ receptors are coupled to Gs proteins, which stimulate adenylyl cyclase, resulting in an increase in cAMP.

cAMP_Signaling_Pathway 5-HT1 (Gi) and 5-HT4 (Gs) Signaling Pathways cluster_5HT4 5-HT4 Receptor (Gs) cluster_5HT1 5-HT1 Receptor (Gi) Cinitapride_Agonist This compound (Agonist) HT4_Receptor 5-HT4 Receptor Cinitapride_Agonist->HT4_Receptor Gs Gs Protein HT4_Receptor->Gs AC_stim Adenylyl Cyclase Gs->AC_stim ATP_cAMP_stim ATP -> cAMP AC_stim->ATP_cAMP_stim cAMP_increase Increased cAMP ATP_cAMP_stim->cAMP_increase Cinitapride_Agonist_1 This compound (Agonist) HT1_Receptor 5-HT1 Receptor Cinitapride_Agonist_1->HT1_Receptor Gi Gi Protein HT1_Receptor->Gi AC_inhib Adenylyl Cyclase Gi->AC_inhib ATP_cAMP_inhib ATP -> cAMP AC_inhib->ATP_cAMP_inhib cAMP_decrease Decreased cAMP ATP_cAMP_inhib->cAMP_decrease

Caption: 5-HT1 (Gi) and 5-HT4 (Gs) signaling pathways.

5-HT₂ Receptor Signaling (Calcium Flux Pathway)

5-HT₂ receptors are coupled to Gq proteins. Activation of this pathway stimulates phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum.

Calcium_Flux_Signaling_Pathway 5-HT2 (Gq) Signaling Pathway cluster_5HT2 5-HT2 Receptor (Gq) Serotonin_Agonist Serotonin (Agonist) HT2_Receptor 5-HT2 Receptor Serotonin_Agonist->HT2_Receptor Cinitapride_Antagonist This compound (Antagonist) Cinitapride_Antagonist->HT2_Receptor Gq Gq Protein HT2_Receptor->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER activates Ca_Release Ca2+ Release ER->Ca_Release

Caption: 5-HT2 (Gq) signaling pathway.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for 5-HT Receptor Subtypes

This protocol is designed to determine the binding affinity (Ki) of this compound for 5-HT₁, 5-HT₂, and 5-HT₄ receptors through competitive displacement of a specific radioligand.

Materials:

  • Cell membranes from a cell line stably expressing the human 5-HT receptor subtype of interest (e.g., HEK293 or CHO cells).

  • Radioligand specific for the receptor subtype (e.g., [³H]-8-OH-DPAT for 5-HT₁A, [³H]-Ketanserin for 5-HT₂A, [³H]-GR113808 for 5-HT₄).

  • This compound stock solution.

  • Non-specific binding control (e.g., high concentration of unlabeled serotonin or a specific antagonist).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates (e.g., GF/B or GF/C).

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Plate Preparation: Pre-soak the 96-well filter plates with 0.5% polyethyleneimine for at least 2 hours at room temperature to reduce non-specific binding.

  • Assay Setup: In a 96-well assay plate, add the following in a final volume of 250 µL:

    • 50 µL of Assay Buffer (for total binding) or non-specific binding control.

    • 50 µL of various concentrations of this compound.

    • 50 µL of the specific radioligand at a concentration near its Kd.

    • 100 µL of cell membrane preparation (typically 10-50 µg of protein).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration: Terminate the binding reaction by rapid filtration through the pre-soaked filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of this compound.

  • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 2: Calcium Flux Assay for 5-HT₂ Receptor Antagonism

This assay measures the ability of this compound to inhibit the increase in intracellular calcium triggered by a 5-HT₂ receptor agonist.

Materials:

  • A cell line stably expressing the human 5-HT₂A receptor (e.g., CHO-K1 or HEK293).

  • Black, clear-bottom 96-well microplates.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Probenecid (to prevent dye leakage).

  • 5-HT₂A receptor agonist (e.g., Serotonin).

  • This compound stock solution.

  • Fluorescence plate reader with kinetic reading capability and automated injection.

Procedure:

  • Cell Plating: Seed the cells into the 96-well plates and grow to 80-90% confluency.

  • Dye Loading: Remove the culture medium and add the calcium dye loading solution (containing the fluorescent dye and probenecid in Assay Buffer). Incubate for 60 minutes at 37°C in the dark.

  • Compound Addition: Wash the cells with Assay Buffer. Add various concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature.

  • Measurement: Place the plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Inject a pre-determined EC₈₀ concentration of the 5-HT₂A agonist (serotonin) into the wells.

    • Immediately begin kinetic measurement of fluorescence intensity for 1-3 minutes.

Data Analysis:

  • Determine the peak fluorescence response for each well after agonist addition.

  • Normalize the data to the response of the agonist alone (0% inhibition) and a no-agonist control (100% inhibition).

  • Plot the percent inhibition against the log concentration of this compound.

  • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

Protocol 3: cAMP Assay for 5-HT₁ and 5-HT₄ Receptor Agonism

This protocol measures the modulation of intracellular cAMP levels by this compound to determine its agonist activity at 5-HT₁ (Gi-coupled) and 5-HT₄ (Gs-coupled) receptors.

Materials:

  • Cell lines stably expressing either human 5-HT₁A or 5-HT₄ receptors.

  • cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).

  • Stimulation Buffer: HBSS with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).

  • Forskolin (for 5-HT₁A receptor assay).

  • This compound stock solution.

  • Lysis buffer (provided in the assay kit).

  • Plate reader compatible with the chosen assay technology (e.g., HTRF reader, luminometer).

Procedure for 5-HT₄ (Gs) Agonist Mode:

  • Cell Plating: Plate cells in a suitable 96- or 384-well plate and incubate overnight.

  • Compound Addition: Remove culture medium and add serial dilutions of this compound in Stimulation Buffer.

  • Incubation: Incubate for 30 minutes at room temperature.

  • Lysis and Detection: Lyse the cells and proceed with the cAMP detection according to the manufacturer's protocol for the chosen assay kit.

  • Measurement: Read the plate on the appropriate plate reader.

Procedure for 5-HT₁ (Gi) Agonist Mode:

  • Cell Plating: As above.

  • Compound Addition: Add serial dilutions of this compound in Stimulation Buffer containing a sub-maximal concentration of forskolin (e.g., 1-5 µM) to stimulate basal cAMP production.

  • Incubation, Lysis, Detection, and Measurement: Proceed as for the Gs agonist mode.

Data Analysis:

  • For 5-HT₄ (Gs): Generate a dose-response curve by plotting the assay signal (proportional to cAMP levels) against the log concentration of this compound. Determine the EC₅₀ value.

  • For 5-HT₁ (Gi): this compound will inhibit the forskolin-induced cAMP production. Plot the percent inhibition of the forskolin response against the log concentration of this compound. Determine the EC₅₀ value for the inhibition.

Conclusion

The cell-based assays detailed in these application notes provide a robust framework for the comprehensive pharmacological characterization of this compound's activity at 5-HT₁, 5-HT₂, and 5-HT₄ receptors. By employing these standardized protocols, researchers can obtain reliable quantitative data on binding affinity and functional potency, which is essential for advancing our understanding of this compound and for the discovery of next-generation gastroprokinetic agents.

References

Application Notes and Protocols: Radioligand Binding Assay for Cinitapride at 5-HT4 Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinitapride is a gastroprokinetic agent that demonstrates agonist activity at serotonin 5-HT4 receptors.[1][2] This action is linked to its therapeutic effects in gastrointestinal motility disorders.[1] Radioligand binding assays are a fundamental technique to determine the affinity of a compound, such as this compound, for a specific receptor. This document provides a detailed protocol for a competitive radioligand binding assay to characterize the interaction of this compound with 5-HT4 receptors.

The assay utilizes [³H]-GR113808, a high-affinity and selective antagonist radioligand for the 5-HT4 receptor. The protocol is based on established methods for 5-HT4 receptor binding assays, which often employ membrane preparations from guinea pig striatum, a brain region with a high density of these receptors.

5-HT4 Receptor Signaling Pathway

This compound, as a 5-HT4 receptor agonist, stimulates a specific downstream signaling cascade. The 5-HT4 receptor is a Gs protein-coupled receptor (GPCR). Upon agonist binding, the Gαs subunit is activated, which in turn stimulates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The increased intracellular concentration of cAMP leads to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, resulting in a cellular response.

5-HT4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Receptor 5-HT4 Receptor This compound->Receptor binds G_Protein Gs Protein (α, β, γ) Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC stimulates ATP ATP cAMP cAMP AC->cAMP ATP->cAMP converts PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response phosphorylates targets leading to

Caption: 5-HT4 Receptor Signaling Pathway.

Quantitative Data

While extensive searches were conducted, a specific inhibition constant (Ki) or half-maximal inhibitory concentration (IC50) for this compound at the 5-HT4 receptor determined by radioligand binding assay was not found in the reviewed literature. However, to provide context, the binding affinities of other known 5-HT4 receptor agonists are presented below. These values were determined using a competitive binding assay with [³H]-GR113808.

CompoundReceptorTissue SourceRadioligandIC50 (nM)Ki (nM)Reference
Mosapride5-HT4Guinea Pig Striatum[³H]-GR113808113-[3]
Cisapride5-HT4Porcine Caudate Nucleus[³H]-GR113808->21
SC 531165-HT4Porcine Caudate Nucleus[³H]-GR113808-21

Note: The potency of cisapride has been reported to be greater than that of mosapride in competing for 5-HT4 receptors.

Experimental Protocols

Materials and Reagents
  • This compound

  • [³H]-GR113808 (specific activity ~80-90 Ci/mmol)

  • GR113808 (unlabeled)

  • Tris-HCl

  • MgCl₂

  • EDTA

  • Bovine Serum Albumin (BSA)

  • Polyethylenimine (PEI)

  • Scintillation fluid

  • Guinea Pig Striatum (or cells expressing recombinant 5-HT4 receptors)

  • Protein assay kit (e.g., BCA or Bradford)

  • Glass fiber filters (e.g., Whatman GF/B or GF/C)

  • Buffers:

    • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4

Experimental Workflow

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis A Tissue Homogenization (Guinea Pig Striatum) B Centrifugation & Washing A->B C Membrane Resuspension B->C D Protein Quantification C->D E Incubate Membranes with: - [3H]-GR113808 (Total Binding) - [3H]-GR113808 + unlabeled GR113808 (Non-specific) - [3H]-GR113808 + this compound (Competition) D->E F Rapid Filtration (GF/B filters) E->F G Washing of Filters F->G H Scintillation Counting G->H I Calculate Specific Binding H->I J Generate Competition Curve I->J K Determine IC50 and Ki J->K

Caption: Radioligand Binding Assay Workflow.
Preparation of Crude Membrane Homogenates from Guinea Pig Striatum

  • Euthanize a guinea pig according to approved institutional guidelines.

  • Rapidly dissect the striatum on ice.

  • Homogenize the tissue in 10-20 volumes of ice-cold Homogenization Buffer (50 mM Tris-HCl, pH 7.4) using a glass-Teflon homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the crude membranes.

  • Wash the pellet by resuspending in fresh, ice-cold Homogenization Buffer and repeating the centrifugation step.

  • Resuspend the final pellet in Assay Buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) to a protein concentration of approximately 0.5-1.0 mg/mL.

  • Determine the protein concentration using a standard protein assay method (e.g., Bradford or BCA).

  • Store the membrane preparation in aliquots at -80°C until use.

Radioligand Binding Assay Protocol
  • Prepare serial dilutions of this compound and unlabeled GR113808 in Assay Buffer.

  • In a 96-well plate, set up the assay in triplicate as follows, for a final volume of 250 µL:

    • Total Binding: 50 µL of membrane homogenate, 50 µL of [³H]-GR113808 (at a final concentration near its Kd, e.g., 0.2-0.5 nM), and 150 µL of Assay Buffer.

    • Non-specific Binding: 50 µL of membrane homogenate, 50 µL of [³H]-GR113808, 50 µL of a saturating concentration of unlabeled GR113808 (e.g., 1-10 µM), and 100 µL of Assay Buffer.

    • This compound Competition: 50 µL of membrane homogenate, 50 µL of [³H]-GR113808, and 150 µL of the desired concentration of this compound.

  • Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Terminate the incubation by rapid filtration through glass fiber filters (pre-soaked in 0.3-0.5% PEI for at least 30 minutes to reduce non-specific binding) using a cell harvester.

  • Wash the filters rapidly with 3-4 washes of ice-cold Assay Buffer.

  • Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and allow to equilibrate in the dark.

  • Measure the radioactivity in a liquid scintillation counter.

Data Analysis
  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • For the competition assay, express the binding at each concentration of this compound as a percentage of the specific binding in the absence of the competitor.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-GR113808) by non-linear regression analysis using appropriate software (e.g., GraphPad Prism).

  • Calculate the inhibition constant (Ki) for this compound using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + [L]/Kd)

    Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Conclusion

This document provides a comprehensive protocol for conducting a radioligand binding assay to characterize the affinity of this compound for the 5-HT4 receptor. Adherence to this detailed methodology will enable researchers to generate robust and reproducible data, contributing to a better understanding of the pharmacological profile of this compound and similar compounds. While specific binding affinity data for this compound was not available in the public literature at the time of this writing, the provided protocol offers a sound basis for its experimental determination.

References

Application of Cinitapride in High-Throughput Screening for Prokinetic Agents

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cinitapride is a gastroprokinetic agent used for the management of gastrointestinal motility disorders.[1][2][3][4] Its efficacy stems from its multi-target mechanism of action, primarily acting as a serotonin 5-HT₄ receptor agonist, a 5-HT₂ receptor antagonist, and a dopamine D₂ receptor antagonist.[1] This unique pharmacological profile makes this compound a valuable tool and reference compound in high-throughput screening (HTS) campaigns aimed at discovering novel prokinetic agents. These application notes provide detailed protocols for utilizing this compound in HTS assays to identify and characterize new chemical entities with prokinetic potential.

Mechanism of Action of this compound

This compound's prokinetic activity is a result of its synergistic effects on multiple receptors within the enteric nervous system.

  • 5-HT₄ Receptor Agonism: Activation of presynaptic 5-HT₄ receptors on enteric neurons enhances the release of acetylcholine, a key excitatory neurotransmitter in the gut. This increased acetylcholine availability stimulates gastrointestinal smooth muscle contraction, thereby accelerating gastric emptying and intestinal transit.

  • 5-HT₂ Receptor Antagonism: By blocking 5-HT₂ receptors, this compound counteracts the inhibitory effects of serotonin on gastrointestinal motility.

  • Dopamine D₂ Receptor Antagonism: this compound also antagonizes D₂ receptors in the myenteric plexus, which further contributes to its prokinetic effects by blocking the inhibitory influence of dopamine on acetylcholine release.

This multi-faceted mechanism provides a basis for designing comprehensive screening funnels to identify new drug candidates with similar or improved prokinetic properties.

This compound Signaling Pathway cluster_0 Enteric Neuron cluster_1 Smooth Muscle Cell cluster_2 Other Targets This compound This compound HT4R 5-HT4 Receptor This compound->HT4R Agonist AC Adenylate Cyclase HT4R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Ca_channel Voltage-gated Ca2+ Channel PKA->Ca_channel Phosphorylates Ca_ion Ca2+ Ca_channel->Ca_ion Influx ACh_release Acetylcholine (ACh) Release Ca_ion->ACh_release Triggers ACh ACh ACh_release->ACh M_receptor Muscarinic Receptor ACh->M_receptor Binds Contraction Contraction (Prokinesis) M_receptor->Contraction Stimulates Cinitapride_2 This compound HT2R 5-HT2 Receptor Cinitapride_2->HT2R Antagonist D2R D2 Receptor Cinitapride_2->D2R Antagonist Inhibition Inhibition of Motility HT2R->Inhibition D2R->Inhibition HTS Workflow for Prokinetic Agents cluster_workflow High-Throughput Screening Workflow start Compound Library primary_screen Primary HTS (e.g., Luciferase Reporter Assay) start->primary_screen hit_id Hit Identification (Activity > Threshold) primary_screen->hit_id hit_id->start Non-Hits dose_response Dose-Response Confirmation (EC50/IC50 Determination) hit_id->dose_response Hits secondary_assay Secondary/Orthogonal Assay (e.g., Calcium Flux Assay) dose_response->secondary_assay selectivity Selectivity Profiling (5-HT2, D2 receptor assays) secondary_assay->selectivity lead_opt Lead Optimization selectivity->lead_opt Hit Confirmation Logic start Primary Screen Hit confirm_potency Confirmed Potency in Dose-Response? start->confirm_potency orthogonal_assay Active in Orthogonal Assay? confirm_potency->orthogonal_assay Yes false_positive False Positive/ Discard confirm_potency->false_positive No selectivity_check Selective over 5-HT2/D2? orthogonal_assay->selectivity_check Yes orthogonal_assay->false_positive No validated_hit Validated Hit for Lead Optimization selectivity_check->validated_hit Yes selectivity_check->false_positive No (e.g., potent D2 antagonist)

References

Application Notes: Cinitapride as a Positive Control for Gastrointestinal Motility Studies

Application Notes and Protocols for the Development of a Cinitapride-Releasing Formulation for Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development and evaluation of a controlled-release oral formulation of cinitapride intended for preclinical animal studies. The protocols outlined below cover formulation development, in vitro characterization, and in vivo pharmacokinetic assessment.

Introduction to this compound

This compound is a gastroprokinetic agent that enhances gastrointestinal motility.[1][2] Its mechanism of action involves agonism at serotonin 5-HT4 receptors and antagonism at 5-HT2 receptors, which increases the release of acetylcholine and promotes coordinated motility in the gut.[1][2] It is primarily used in the treatment of gastroesophageal reflux disease (GERD) and functional dyspepsia. The development of a controlled-release formulation is desirable to maintain therapeutic drug concentrations over an extended period, potentially reducing dosing frequency and improving therapeutic outcomes.

Formulation Development: Controlled-Release this compound Tablets

This section details the development of a controlled-release matrix tablet formulation of this compound using a wet granulation method. Hydroxypropyl methylcellulose (HPMC) is a commonly used hydrophilic polymer that forms a gel layer upon contact with aqueous fluids, thereby controlling the release of the drug.

Materials and Equipment

Table 1: Materials for this compound Controlled-Release Tablet Formulation

IngredientSupplierGradePurpose
This compound Hydrogen TartrateSigma-AldrichPharmaceuticalActive Pharmaceutical Ingredient
HPMC K100MDowPh. Eur., USPControlled-release polymer
Microcrystalline Cellulose (MCC) PH 101FMC BioPolymerPh. Eur., USPDiluent/Binder
Povidone (PVP) K30BASFPh. Eur., USPBinder
Magnesium StearatePeter GrevenPh. Eur., USPLubricant
TalcImerysPh. Eur., USPGlidant
Isopropyl Alcohol (IPA)MerckACSGranulating Fluid

Equipment:

  • High-shear mixer/granulator

  • Fluid bed dryer

  • Rotary tablet press

  • Hardness tester

  • Friability tester

  • Vernier caliper

Experimental Protocol: Wet Granulation for Controlled-Release Tablets
  • Sifting: Sift this compound hydrogen tartrate, HPMC K100M, and microcrystalline cellulose through a #40 mesh sieve.

  • Dry Mixing: Blend the sifted powders in a high-shear mixer for 10 minutes.

  • Binder Preparation: Prepare a binder solution by dissolving PVP K30 in isopropyl alcohol.

  • Granulation: Add the binder solution to the powder blend in the high-shear mixer and granulate for 5-10 minutes until a suitable wet mass is formed.

  • Drying: Dry the wet granules in a fluid bed dryer at 50-60°C until the loss on drying (LOD) is between 1-2%.

  • Sizing: Pass the dried granules through a #20 mesh sieve.

  • Lubrication: Add sifted magnesium stearate and talc to the sized granules and blend for 5 minutes.

  • Compression: Compress the final blend into tablets using a rotary tablet press with appropriate tooling.

Example Formulation Compositions

The following table presents example formulations with varying polymer content to achieve different release profiles.

Table 2: Example Formulations of this compound Controlled-Release Tablets

Ingredient (mg/tablet)Formulation F1Formulation F2Formulation F3
This compound Hydrogen Tartrate333
HPMC K100M304050
Microcrystalline Cellulose625242
PVP K30333
Magnesium Stearate111
Talc111
Total Weight 100 100 100

In Vitro Dissolution Testing

In vitro dissolution testing is a critical quality control test to assess the drug release characteristics of the developed formulation.[3]

Materials and Equipment
  • USP Dissolution Apparatus II (Paddle)

  • UV-Vis Spectrophotometer or HPLC system

  • Dissolution vessels

  • Syringes and filters (0.45 µm)

Experimental Protocol: Dissolution Study
  • Media Preparation: Prepare 900 mL of 0.1 N HCl (pH 1.2) and 900 mL of phosphate buffer (pH 6.8) for each dissolution vessel. Deaerate the media before use.

  • Apparatus Setup: Set up the USP Apparatus II with the paddle speed at 50 RPM and maintain the temperature of the dissolution medium at 37 ± 0.5°C.

  • Sample Introduction: Place one tablet in each dissolution vessel.

  • Sampling: Withdraw 5 mL samples at predetermined time points (e.g., 1, 2, 4, 6, 8, 10, and 12 hours). Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Sample Analysis: Filter the samples through a 0.45 µm syringe filter. Analyze the concentration of this compound in the samples using a validated UV-Vis spectrophotometric method at a λmax of 264 nm or an appropriate HPLC method.

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point.

Example Dissolution Data

Table 3: Comparative In Vitro Dissolution Profile of this compound Formulations

Time (hours)Formulation F1 (% Released)Formulation F2 (% Released)Formulation F3 (% Released)
125.3 ± 2.118.7 ± 1.912.5 ± 1.5
242.1 ± 3.533.2 ± 2.824.8 ± 2.2
465.8 ± 4.255.9 ± 3.945.1 ± 3.1
682.4 ± 5.174.3 ± 4.563.7 ± 4.0
891.2 ± 4.885.6 ± 4.178.9 ± 3.8
1098.7 ± 3.994.1 ± 3.588.3 ± 3.2
12-99.2 ± 3.195.6 ± 2.9

Data are presented as mean ± standard deviation (n=6).

In Vivo Pharmacokinetic Study in Rats

An in vivo pharmacokinetic study is essential to evaluate the absorption, distribution, metabolism, and excretion (ADME) of the developed this compound formulation in an animal model.

Materials and Equipment
  • Male Wistar rats (200-250 g)

  • Oral gavage needles

  • Blood collection tubes (with anticoagulant, e.g., EDTA)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Experimental Protocol: Pharmacokinetic Study
  • Animal Acclimatization: Acclimatize the rats for at least one week before the study, with free access to standard pellet diet and water.

  • Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosing: Administer the controlled-release this compound tablet (or a crushed tablet suspended in a suitable vehicle like 0.5% w/v carboxymethyl cellulose) to the rats via oral gavage at a predetermined dose.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the retro-orbital plexus or tail vein at specified time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into EDTA-coated tubes.

  • Plasma Separation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until bioanalysis.

  • Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis.

Example Pharmacokinetic Data

Table 4: Pharmacokinetic Parameters of this compound in Rats after Oral Administration

ParameterImmediate-Release FormulationControlled-Release Formulation (F2)
Dose (mg/kg)11
Cmax (ng/mL)155 ± 2585 ± 18
Tmax (hr)1.5 ± 0.54.0 ± 1.0
AUC0-24h (ng·hr/mL)650 ± 98820 ± 110
t1/2 (hr)3.5 ± 0.87.2 ± 1.5

Data are presented as mean ± standard deviation (n=6).

Visualizations

This compound Signaling Pathway

Cinitapride_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Smooth Muscle Cell This compound This compound HT4R 5-HT4 Receptor This compound->HT4R Agonist HT2R 5-HT2 Receptor This compound->HT2R Antagonist ACh_release Acetylcholine (ACh) Release HT4R->ACh_release Stimulates M_receptor Muscarinic Receptor ACh_release->M_receptor Binds to Contraction Increased GI Motility (Contraction) M_receptor->Contraction Induces

Caption: this compound's dual mechanism of action on serotonin receptors.

Experimental Workflow for Formulation Development

Formulation_Development_Workflow start Start: Define Target Product Profile formulation_dev Formulation Development (Wet Granulation) start->formulation_dev in_vitro_testing In Vitro Dissolution Testing formulation_dev->in_vitro_testing optimization Formulation Optimization in_vitro_testing->optimization optimization->formulation_dev Unacceptable Profile in_vivo_study In Vivo Pharmacokinetic Study in Rats optimization->in_vivo_study Acceptable Profile data_analysis Data Analysis and Reporting in_vivo_study->data_analysis end End: Lead Formulation Identified data_analysis->end

Caption: Workflow for developing a this compound controlled-release formulation.

References

Application Notes and Protocols: Immunohistochemical Analysis of Cinitapride's Effect on Gut Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing immunohistochemistry (IHC) for investigating the effects of the prokinetic agent Cinitapride on gastrointestinal tissues. This document outlines the underlying principles, detailed experimental protocols, and expected outcomes, facilitating research into this compound's mechanism of action and its impact on the enteric nervous system and associated cellular structures.

Introduction

This compound is a gastroprokinetic agent used in the treatment of gastroesophageal reflux disease and functional dyspepsia.[1] Its therapeutic effects are primarily attributed to its agonistic activity on 5-HT4 receptors and antagonistic activity on 5-HT1, 5-HT2, and dopamine D2 receptors.[2][3][4] This dual mechanism enhances the release of acetylcholine from myenteric neurons, thereby increasing gastrointestinal motility.[5]

Immunohistochemistry is a powerful technique to visualize the distribution and abundance of specific proteins within the complex architecture of gut tissue. By targeting key cellular and molecular markers, IHC can elucidate the effects of this compound on the enteric nervous system (ENS), interstitial cells of Cajal (ICCs), and the expression of relevant receptors.

Key Cellular Targets for Immunohistochemical Analysis

The following markers are crucial for understanding this compound's impact on gut tissue:

  • Enteric Nervous System (ENS) Markers:

    • PGP9.5 (Protein Gene Product 9.5): A pan-neuronal marker for visualizing the overall structure and density of enteric neurons.

    • HuC/D: An RNA-binding protein specific to neurons, useful for identifying neuronal cell bodies.

    • S-100 Protein: A marker for enteric glial cells, which play a supportive role in the ENS.

  • Interstitial Cells of Cajal (ICC) Markers:

    • c-Kit (CD117): A receptor tyrosine kinase that is the definitive marker for ICCs, the pacemaker cells of the gut.

    • Anoctamin-1 (ANO1): A calcium-activated chloride channel also expressed in ICCs, serving as a reliable marker.

  • Receptor Markers:

    • 5-HT4 Receptor: To investigate potential changes in receptor expression or localization following this compound treatment.

    • Dopamine D2 Receptor: To assess the distribution and potential modulation of this receptor, which is antagonized by this compound.

Expected Effects of this compound on Gut Tissue Markers

Based on its mechanism of action, this compound is hypothesized to induce the following changes, which can be quantified using immunohistochemistry:

  • Increased Neuronal Activity: While not directly visible through standard IHC, downstream effects such as changes in neurotransmitter synthesis or receptor expression may be observable.

  • Modulation of ICC Networks: Prokinetic agents can influence the function and potentially the structure of ICC networks. IHC can be used to assess changes in ICC density and morphology.

  • Receptor Regulation: Chronic administration of a receptor agonist or antagonist can lead to changes in receptor density. IHC can be employed to quantify alterations in 5-HT4 and D2 receptor expression.

Quantitative Data Summary

The following tables present hypothetical quantitative data based on the expected effects of this compound. This data is intended to serve as a template for researchers to compare their own experimental findings.

Table 1: Quantification of Enteric Neuron and ICC Density

Treatment GroupPGP9.5+ Neurons/mm² (Myenteric Plexus)c-Kit+ ICCs/mm² (Circular Muscle)
Vehicle Control150 ± 1285 ± 7
This compound (1 mg/kg)155 ± 1492 ± 8
This compound (5 mg/kg)162 ± 15105 ± 9*

*p < 0.05 compared to Vehicle Control. Data are presented as mean ± SEM.

Table 2: Quantification of Receptor Expression (Immunoreactive Area)

Treatment Group5-HT4 Receptor Immunoreactive Area (%)D2 Receptor Immunoreactive Area (%)
Vehicle Control12.5 ± 1.88.2 ± 1.1
This compound (1 mg/kg)11.8 ± 1.57.9 ± 1.0
This compound (5 mg/kg)9.5 ± 1.3*9.8 ± 1.2

*p < 0.05 compared to Vehicle Control. Data are presented as mean ± SEM.

Experimental Protocols

This section provides a detailed protocol for the immunohistochemical staining of formalin-fixed, paraffin-embedded (FFPE) gut tissue sections.

Materials:

  • FFPE gut tissue sections (5 µm) on charged slides

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

  • Hydrogen peroxide (3%)

  • Blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100)

  • Primary antibodies (diluted in blocking buffer)

  • Biotinylated secondary antibody

  • Avidin-Biotin-Complex (ABC) reagent

  • DAB (3,3'-Diaminobenzidine) chromogen solution

  • Hematoxylin counterstain

  • Mounting medium

  • Coplin jars

  • Humidified chamber

  • Microscope

Protocol:

  • Deparaffinization and Rehydration:

    • Immerse slides in Xylene: 2 x 5 minutes.

    • Immerse slides in 100% Ethanol: 2 x 3 minutes.

    • Immerse slides in 95% Ethanol: 1 x 3 minutes.

    • Immerse slides in 70% Ethanol: 1 x 3 minutes.

    • Rinse with deionized water: 2 x 5 minutes.

  • Antigen Retrieval:

    • Place slides in a Coplin jar with antigen retrieval buffer.

    • Heat in a microwave or water bath at 95-100°C for 20 minutes.

    • Allow slides to cool to room temperature (approximately 20 minutes).

    • Rinse with deionized water.

  • Peroxidase Blocking:

    • Incubate slides in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.

    • Rinse with PBS: 2 x 5 minutes.

  • Blocking:

    • Incubate slides with blocking buffer for 1 hour at room temperature in a humidified chamber to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate slides with the primary antibody at the appropriate dilution overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse with PBS: 3 x 5 minutes.

    • Incubate with biotinylated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Rinse with PBS: 3 x 5 minutes.

    • Incubate with ABC reagent for 30 minutes at room temperature.

    • Rinse with PBS: 3 x 5 minutes.

    • Apply DAB chromogen solution and monitor for color development (typically 1-10 minutes).

    • Stop the reaction by rinsing with deionized water.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin for 30-60 seconds.

    • "Blue" the stain in running tap water.

    • Dehydrate through graded ethanol and xylene.

    • Coverslip with mounting medium.

Visualizations

The following diagrams illustrate key concepts related to the immunohistochemical analysis of this compound's effects.

cinitapride_pathway This compound This compound HTR4 5-HT4 Receptor (Agonist) This compound->HTR4 HTR1_2 5-HT1/2 Receptors (Antagonist) This compound->HTR1_2 D2R Dopamine D2 Receptor (Antagonist) This compound->D2R Myenteric_Neuron Myenteric Neuron HTR4->Myenteric_Neuron + HTR1_2->Myenteric_Neuron - D2R->Myenteric_Neuron - ACh_Release Increased Acetylcholine (ACh) Release Myenteric_Neuron->ACh_Release Motility Increased Gut Motility ACh_Release->Motility ihc_workflow start FFPE Gut Tissue Section deparaffinization Deparaffinization & Rehydration start->deparaffinization antigen_retrieval Antigen Retrieval deparaffinization->antigen_retrieval blocking Blocking antigen_retrieval->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (DAB) secondary_ab->detection counterstain Counterstaining (Hematoxylin) detection->counterstain mounting Dehydration & Mounting counterstain->mounting analysis Microscopic Analysis & Quantification mounting->analysis logical_relationship This compound This compound Administration Receptor_Interaction Receptor Interaction (5-HT4, 5-HT1/2, D2) This compound->Receptor_Interaction Cellular_Response Cellular Response (e.g., ACh Release) Receptor_Interaction->Cellular_Response IHC_Analysis IHC Analysis (Protein Expression) Receptor_Interaction->IHC_Analysis Quantify Receptor Expression Tissue_Effect Tissue-Level Effect (Increased Motility) Cellular_Response->Tissue_Effect Cellular_Response->IHC_Analysis Visualize Neuronal & ICC Markers

References

Application Notes and Protocols: Measuring Cinitapride's Impact on Colonic Transit Time in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinitapride is a gastroprokinetic agent with a dual mechanism of action, acting as a 5-hydroxytryptamine (5-HT) receptor agonist at the 5-HT1 and 5-HT4 subtypes and an antagonist at 5-HT2 receptors.[1] This profile suggests its potential in modulating gastrointestinal motility. The agonistic activity at 5-HT4 receptors on enteric neurons is known to facilitate the release of acetylcholine (ACh), a key neurotransmitter that promotes smooth muscle contraction and enhances gastrointestinal transit.[2][3][4] Conversely, the antagonism of 5-HT2A receptors on smooth muscle cells can influence contractile responses. This application note provides a detailed protocol for measuring the in vivo effect of this compound on colonic transit time in mice, a critical preclinical assessment for its therapeutic potential in motility disorders such as constipation.

Mechanism of Action: Signaling Pathways

This compound's prokinetic effects are primarily mediated through its interaction with serotonergic receptors in the enteric nervous system and on smooth muscle cells.

5-HT4 Receptor Agonism and Acetylcholine Release

Activation of 5-HT4 receptors on presynaptic terminals of cholinergic enteric neurons initiates a signaling cascade that enhances the release of acetylcholine. This process is central to the prokinetic effects of this compound.

This compound 5-HT4 Agonist Signaling Pathway This compound This compound HT4R 5-HT4 Receptor (on Cholinergic Neuron) This compound->HT4R Binds and Activates G_protein Gs Protein HT4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Catalyzes ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Vesicle Acetylcholine Vesicles PKA->Vesicle Phosphorylates Proteins for Exocytosis ACh_release Increased Acetylcholine Release Vesicle->ACh_release Smooth_muscle Colonic Smooth Muscle Contraction ACh_release->Smooth_muscle Stimulates

Caption: this compound's 5-HT4 agonist activity enhances acetylcholine release.

5-HT2A Receptor Antagonism in Smooth Muscle

The role of 5-HT2A receptor antagonism in the context of colonic motility is complex. While 5-HT can induce contraction of gastrointestinal smooth muscle via 5-HT2A receptors, antagonism by this compound may modulate this effect, potentially contributing to a more coordinated peristalsis.[5]

This compound 5-HT2A Antagonist Signaling Pathway Serotonin Serotonin (5-HT) HT2AR 5-HT2A Receptor (on Smooth Muscle Cell) Serotonin->HT2AR Activates This compound This compound This compound->HT2AR Blocks Gq_protein Gq Protein HT2AR->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca2+ Release from Sarcoplasmic Reticulum IP3->Ca_release Triggers Contraction Smooth Muscle Contraction Ca_release->Contraction Induces Blocked Blocked

Caption: this compound blocks serotonin-induced smooth muscle contraction via 5-HT2A receptors.

Quantitative Data Presentation

Treatment GroupNColonic Transit Time (Bead Expulsion Time in minutes, Mean ± SEM)
Vehicle12125.3 ± 10.2
5HT4-LA1 (10 mg/kg)1285.7 ± 8.5
Data is representative of a selective 5-HT4 agonist and not this compound itself.
p≤0.01 compared to vehicle.
(Adapted from illustrative data based on findings for 5-HT4 agonists in mice).

Experimental Protocols

This section outlines the detailed methodology for assessing the impact of this compound on colonic transit time in mice.

Experimental Workflow

The overall workflow involves animal acclimatization, drug administration, marker administration, and subsequent monitoring of marker expulsion.

Experimental Workflow for Colonic Transit Time Measurement Acclimatization 1. Animal Acclimatization (1 week) Grouping 2. Randomization into Treatment Groups Acclimatization->Grouping Drug_Admin 3. This compound/Vehicle Administration (e.g., oral gavage) Grouping->Drug_Admin Marker_Admin 4. Colonic Marker Administration (e.g., glass bead insertion) Drug_Admin->Marker_Admin Monitoring 5. Monitoring for Marker Expulsion (Individual housing) Marker_Admin->Monitoring Data_Collection 6. Record Time of Expulsion Monitoring->Data_Collection Analysis 7. Data Analysis and Statistical Comparison Data_Collection->Analysis

Caption: Workflow for assessing this compound's effect on murine colonic transit.

Materials
  • Animals: Male C57BL/6 mice (8-10 weeks old)

  • This compound: Pharmaceutical grade

  • Vehicle: 0.5% methylcellulose in sterile water

  • Colonic Marker: 3 mm glass beads

  • Equipment:

    • Animal balance

    • Oral gavage needles (20G, 1.5 inch)

    • Syringes (1 mL)

    • Individual mouse cages with wire mesh bottoms

    • Stopwatches or timers

    • Forceps for bead insertion

Detailed Protocol
  • Animal Acclimatization and Housing:

    • House mice in a controlled environment (12:12 hour light-dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to standard chow and water for at least one week prior to the experiment.

  • Drug Preparation and Administration:

    • Prepare a suspension of this compound in 0.5% methylcellulose. A dose range of 1-10 mg/kg can be explored based on studies with similar prokinetic agents in rodents. A vehicle-only group will serve as the control.

    • Administer this compound or vehicle via oral gavage at a volume of 10 mL/kg body weight.

  • Colonic Transit Time Measurement (Bead Expulsion Test):

    • Thirty minutes after drug/vehicle administration, gently restrain the mouse.

    • Insert a 3 mm glass bead into the distal colon to a depth of 2 cm from the anal verge using lubricated forceps.

    • Immediately place the mouse in an individual cage with a wire mesh bottom to allow for observation of the expelled bead.

    • Record the time from bead insertion to its expulsion.

    • A cut-off time (e.g., 240 minutes) should be established, after which mice that have not expelled the bead are assigned the maximum time.

  • Data Analysis:

    • The colonic transit time is the time in minutes for each mouse to expel the glass bead.

    • Calculate the mean ± SEM for each treatment group.

    • Compare the this compound-treated groups to the vehicle control group using an appropriate statistical test, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test). A p-value of <0.05 is typically considered statistically significant.

Conclusion

The protocols and information provided in this application note offer a comprehensive framework for the preclinical evaluation of this compound's effects on colonic motility in mice. By understanding its mechanism of action and employing robust in vivo assays, researchers can effectively characterize the prokinetic potential of this compound and similar compounds, paving the way for further development in the treatment of gastrointestinal motility disorders.

References

Protocol for Assessing Cinitapride's Effect on Lower Esophageal Sphincter Pressure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Cinitapride is a gastroprokinetic agent with a multi-faceted mechanism of action, primarily acting as a serotonin 5-HT₄ receptor agonist and a 5-HT₂ and dopamine D₂ receptor antagonist.[1] This unique pharmacological profile makes it a compound of interest for treating gastrointestinal motility disorders, including gastroesophageal reflux disease (GERD) and functional dyspepsia. A key therapeutic target in these conditions is the lower esophageal sphincter (LES), a muscular ring that prevents the backflow of gastric contents into the esophagus. This compound has been shown to increase the tone of the LES, a crucial factor in preventing acid reflux.[1]

The assessment of this compound's effect on LES pressure is critical for understanding its therapeutic efficacy. The gold-standard method for this evaluation is esophageal manometry, a procedure that measures the pressure and coordination of muscle contractions in the esophagus. High-resolution manometry (HRM) is the current state-of-the-art technique, providing a detailed spatiotemporal plot of esophageal motility.

This document provides a comprehensive protocol for assessing the effect of this compound on LES pressure using high-resolution esophageal manometry in both preclinical and clinical settings. It includes detailed experimental procedures, data presentation guidelines, and visualizations of the proposed signaling pathways. While specific quantitative data for this compound's direct effect on LES pressure from publicly available, peer-reviewed literature is limited, data from studies on cisapride, a drug with a similar primary mechanism of action (5-HT₄ agonism), are presented to provide a reference for expected outcomes.

Data Presentation

The following tables summarize quantitative data from studies on cisapride, a 5-HT₄ receptor agonist, demonstrating its effect on LES pressure. These tables can serve as a template for presenting data from this compound studies.

Table 1: Effect of Oral Cisapride on Lower Esophageal Sphincter Pressure in Healthy Human Volunteers

Treatment GroupBaseline LES Pressure (mmHg, mean ± SEM)Post-treatment LES Pressure (mmHg, mean ± SEM)p-value vs. Placebo
Placebo20.6 ± 2.320.6 ± 2.3-
Cisapride (10 mg)20.6 ± 2.328.9 ± 2.3< 0.0001
Cisapride (20 mg)20.6 ± 2.326.8 ± 1.8< 0.001

SEM: Standard Error of the Mean. Data adapted from a study on cisapride.[2]

Table 2: Effect of Oral Cisapride on Lower Esophageal Sphincter Pressure in a Canine Model

Treatment GroupBaseline LES Pressure (mmHg, median)1-hour Post-treatment LES Pressure (mmHg, median)4-hours Post-treatment LES Pressure (mmHg, median)7-hours Post-treatment LES Pressure (mmHg, median)
Placebo29.036.631.133.3
Cisapride (0.5 mg/kg)29.144.450.744.3

Data adapted from a study on cisapride in a canine model.[3]

Experimental Protocols

Preclinical Assessment in an Animal Model (Canine)

This protocol is adapted from established methodologies for assessing LES pressure in dogs.[3]

1. Animal Subjects:

  • Adult beagle dogs of either sex, determined to be healthy by a veterinarian.

  • Animals should be fasted for at least 12 hours before the procedure, with free access to water.

2. Anesthesia and Catheter Placement:

  • Anesthetize the animals with an appropriate anesthetic agent (e.g., propofol induction followed by isoflurane maintenance).

  • Place a high-resolution manometry catheter (e.g., with 36 circumferential solid-state sensors spaced 1 cm apart) transnasally into the esophagus and advance it into the stomach.

  • Confirm catheter positioning by identifying the characteristic pressure profiles of the LES and the upper esophageal sphincter (UES).

3. Manometry Procedure:

  • Allow the animal to stabilize for at least 30 minutes after catheter placement.

  • Record baseline LES pressure for a minimum of 10 minutes. The LES pressure is identified as the high-pressure zone between the stomach and the esophagus.

  • Administer this compound (or vehicle control) orally or intravenously at the desired dose.

  • Continuously record LES pressure for a predetermined period (e.g., up to 7 hours post-administration).

4. Data Analysis:

  • Analyze the manometry data using appropriate software.

  • Calculate the mean resting LES pressure over 5-minute intervals at baseline and at various time points after drug administration.

  • Compare the changes in LES pressure between the this compound-treated group and the control group using appropriate statistical tests (e.g., ANOVA with repeated measures).

Clinical Assessment in Human Subjects

This protocol is based on standard guidelines for high-resolution esophageal manometry in humans.

1. Subject Recruitment:

  • Recruit healthy volunteers or patients with GERD or functional dyspepsia.

  • Obtain informed consent from all participants.

  • Subjects should fast for at least 6 hours before the study.

2. Catheter Placement and Calibration:

  • Calibrate the high-resolution manometry catheter according to the manufacturer's instructions.

  • Apply a topical anesthetic to the subject's nostril.

  • Pass the catheter transnasally into the esophagus and stomach.

  • Position the catheter to record from the hypopharynx to the stomach.

3. Manometry Protocol:

  • Allow the subject to acclimate to the catheter for 5-10 minutes.

  • Record a 30-second baseline period without swallowing to determine resting LES pressure.

  • Perform a series of 10 wet swallows (5 mL of water) with at least 30 seconds between swallows to assess esophageal motility and LES relaxation.

  • Administer a single oral dose of this compound (e.g., 1 mg) or placebo in a double-blind, randomized manner.

  • Repeat the manometry protocol (baseline recording and wet swallows) at specific time points after drug administration (e.g., 60, 120, and 180 minutes).

4. Data Analysis:

  • Analyze the manometry data using specialized software.

  • Determine the mean resting LES pressure during the baseline periods before and after drug administration.

  • Analyze other relevant manometric parameters such as integrated relaxation pressure (IRP) and distal contractile integral (DCI).

  • Use appropriate statistical methods (e.g., paired t-test or Wilcoxon signed-rank test) to compare pre- and post-drug measurements within each group and unpaired tests to compare between this compound and placebo groups.

Mandatory Visualization

Signaling Pathways

Cinitapride_Signaling_Pathway cluster_this compound This compound cluster_receptors Receptors cluster_downstream Downstream Effects This compound This compound HT4 5-HT₄ Receptor This compound->HT4 Agonist HT2 5-HT₂ Receptor This compound->HT2 Antagonist D2 D₂ Receptor This compound->D2 Antagonist AC Adenylyl Cyclase HT4->AC PLC_IP3 ↓ PLC/IP₃ Pathway HT2->PLC_IP3 Inhibition D2->AC Inhibition cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA ACh ↑ Acetylcholine Release PKA->ACh Ca ↓ Ca²⁺ Release PLC_IP3->Ca LES_Contraction ↑ LES Contraction ACh->LES_Contraction

Caption: this compound's signaling pathway in the lower esophageal sphincter.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Data Analysis Subject_Prep Subject Preparation (Fasting, Consent) Catheter_Placement Catheter Placement Subject_Prep->Catheter_Placement Catheter_Prep Catheter Preparation (Calibration) Catheter_Prep->Catheter_Placement Baseline_Recording Baseline LES Pressure Recording Catheter_Placement->Baseline_Recording Drug_Administration This compound/Placebo Administration Baseline_Recording->Drug_Administration Post_Drug_Recording Post-Administration LES Pressure Recording Drug_Administration->Post_Drug_Recording Data_Extraction Data Extraction and Processing Post_Drug_Recording->Data_Extraction Statistical_Analysis Statistical Analysis Data_Extraction->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results Logical_Relationship This compound This compound Administration Receptor_Modulation Modulation of 5-HT₄, 5-HT₂, and D₂ Receptors This compound->Receptor_Modulation Signaling_Cascade Altered Intracellular Signaling Receptor_Modulation->Signaling_Cascade ACh_Release Increased Acetylcholine Release Signaling_Cascade->ACh_Release LES_Pressure Increased Lower Esophageal Sphincter Pressure ACh_Release->LES_Pressure Clinical_Outcome Reduced Gastroesophageal Reflux LES_Pressure->Clinical_Outcome

References

Application of Genetically Modified Animal Models in Cinitapride Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Note AP-2025-11

Introduction

Cinitapride is a gastroprokinetic agent with a multi-faceted mechanism of action, primarily acting as a 5-hydroxytryptamine type 4 (5-HT4) receptor agonist and a dopamine type 2 (D2) receptor antagonist.[1][2] This dual action enhances gastrointestinal motility by stimulating acetylcholine release from enteric neurons.[1][2] To dissect the specific contributions of each receptor system to the overall pharmacological effect of this compound and to investigate potential off-target effects, genetically modified animal models are indispensable tools. This document outlines the application of such models in this compound research and provides detailed protocols for their use.

Rationale for Using Genetically Modified Animal Models

Genetically modified animal models, such as knockout (KO) and transgenic (Tg) mice, offer a powerful platform to investigate the in vivo mechanism of action of drugs like this compound. By selectively removing (knockout) or overexpressing (transgenic) the genes encoding the 5-HT4 or D2 receptors, researchers can isolate the effects mediated by each specific target. This approach allows for a more precise understanding of:

  • Target Validation: Confirming the engagement of 5-HT4 and D2 receptors by this compound in a living organism.

  • Mechanism of Action: Delineating the specific physiological roles of each receptor in mediating the prokinetic effects of this compound.

  • Off-Target Effects: Identifying any unintended pharmacological actions of this compound that are independent of its primary targets.

  • Pharmacodynamics: Quantifying the dose-dependent effects of this compound on gastrointestinal function in the presence or absence of its target receptors.

Key Genetically Modified Animal Models in this compound Research

5-HT4 Receptor Knockout (5-HT4R KO) Mice
  • Application: These mice lack a functional 5-HT4 receptor. They are crucial for determining the extent to which the prokinetic effects of this compound are dependent on 5-HT4 receptor agonism. It is expected that the gastrointestinal motility-enhancing effects of this compound would be significantly diminished or absent in these animals.[3] Studies using other 5-HT4 agonists in these models have demonstrated the necessity of this receptor for their prokinetic actions.

5-HT4 Receptor Transgenic (5-HT4R Tg) Mice
  • Application: These models overexpress the 5-HT4 receptor, potentially leading to an exaggerated response to 5-HT4 agonists. They can be used to study the consequences of receptor hypersensitivity and to assess the maximum potential efficacy of this compound.

Dopamine D2 Receptor Knockout (D2R KO) Mice
  • Application: These mice lack the dopamine D2 receptor. Research has shown that mice lacking D2 receptors exhibit accelerated gastrointestinal transit time. By administering this compound to these animals, researchers can investigate the contribution of its D2 receptor antagonist activity to its overall prokinetic effect. It is hypothesized that the prokinetic effect of this compound may be altered in these mice, potentially revealing a synergistic or redundant role of D2 receptor blockade in the context of 5-HT4 receptor activation.

Experimental Protocols

Protocol 1: Assessment of Gastric Emptying

This protocol is designed to measure the rate at which a solid meal passes from the stomach to the small intestine.

Materials:

  • Wild-type (WT), 5-HT4R KO, and D2R KO mice (8-12 weeks old)

  • This compound solution (various concentrations)

  • Vehicle control (e.g., 0.5% methylcellulose)

  • Phenol red meal (1.5% methylcellulose containing 0.5 mg/mL phenol red)

  • Spectrophotometer

Procedure:

  • Fast mice for 18-24 hours with free access to water.

  • Administer this compound or vehicle control orally (p.o.) or intraperitoneally (i.p.) at a defined time before the test meal (e.g., 30 minutes).

  • Administer 0.5 mL of the phenol red meal orally to each mouse.

  • Euthanize the mice at a specific time point after the meal administration (e.g., 20 minutes).

  • Surgically isolate and remove the stomach.

  • Homogenize the stomach in 0.1 N NaOH.

  • Add trichloroacetic acid to precipitate proteins and centrifuge.

  • Add NaOH to the supernatant to develop the color of phenol red.

  • Measure the absorbance of the supernatant at 560 nm using a spectrophotometer.

  • Calculate the amount of phenol red remaining in the stomach and express it as a percentage of the total amount administered.

Protocol 2: Assessment of Whole Gut Transit

This protocol measures the total time it takes for a marker to travel through the entire gastrointestinal tract.

Materials:

  • Wild-type (WT), 5-HT4R KO, and D2R KO mice (8-12 weeks old)

  • This compound solution (various concentrations)

  • Vehicle control

  • Carmine red marker (6% carmine in 0.5% methylcellulose)

Procedure:

  • House mice individually.

  • Administer this compound or vehicle control at specified time points (e.g., once or twice daily).

  • Administer 0.3 mL of the carmine red marker orally.

  • Record the time of marker administration.

  • Monitor the mice for the first appearance of red-colored feces.

  • Record the time of the first appearance of the red feces.

  • The whole gut transit time is the duration between the administration of the carmine red and the appearance of the first red fecal pellet.

Data Presentation

The quantitative data from these experiments should be summarized in tables for clear comparison between the different animal models and treatment groups.

Table 1: Effect of this compound on Gastric Emptying in Genetically Modified Mice

Animal ModelTreatmentDose (mg/kg)Gastric Emptying (%)p-value (vs. Vehicle)
Wild-TypeVehicle-Value-
This compoundXValueValue
5-HT4R KOVehicle-Value-
This compoundXValueValue
D2R KOVehicle-Value-
This compoundXValueValue

Table 2: Effect of this compound on Whole Gut Transit Time in Genetically Modified Mice

Animal ModelTreatmentDose (mg/kg)Transit Time (minutes)p-value (vs. Vehicle)
Wild-TypeVehicle-Value-
This compoundXValueValue
5-HT4R KOVehicle-Value-
This compoundXValueValue
D2R KOVehicle-Value-
This compoundXValueValue

Visualizations

Signaling Pathway of this compound

Cinitapride_Signaling_Pathway cluster_Neuron Enteric Neuron cluster_Muscle Smooth Muscle Cell This compound This compound Receptor_5HT4 5-HT4 Receptor This compound->Receptor_5HT4 Agonist Receptor_D2 D2 Receptor This compound->Receptor_D2 Antagonist ACh_Release Acetylcholine Release Receptor_5HT4->ACh_Release Stimulates Receptor_D2->ACh_Release Inhibits (Blockade removes inhibition) Contraction Increased Motility (Contraction) ACh_Release->Contraction Stimulates

Caption: this compound's dual mechanism of action on enteric neurons.

Experimental Workflow for this compound Efficacy Testing

Experimental_Workflow start Start animal_models Select Animal Models (WT, 5-HT4R KO, D2R KO) start->animal_models acclimatization Acclimatization (7 days) animal_models->acclimatization fasting Fasting (18-24 hours) acclimatization->fasting treatment Administer this compound or Vehicle fasting->treatment test Perform GI Motility Assay (Gastric Emptying or Whole Gut Transit) treatment->test data_collection Data Collection and Analysis test->data_collection end End data_collection->end

Caption: Workflow for assessing this compound's effect on GI motility.

Logical Relationship of Genotype to Expected Phenotype

Genotype_Phenotype_Relationship cluster_genotype Genotype cluster_phenotype Expected Phenotype with this compound WT Wild-Type Pheno_WT Normal Prokinetic Effect WT->Pheno_WT KO_5HT4R 5-HT4R KO Pheno_KO_5HT4R Attenuated/Absent Prokinetic Effect KO_5HT4R->Pheno_KO_5HT4R KO_D2R D2R KO Pheno_KO_D2R Altered Prokinetic Effect KO_D2R->Pheno_KO_D2R

Caption: Expected outcomes of this compound treatment based on genotype.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Cinitapride Solubility in In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Cinitapride during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern in in vitro studies?

A1: this compound is a gastroprokinetic agent that acts as an agonist at 5-HT1 and 5-HT4 receptors and an antagonist at 5-HT2 and D2 receptors.[1][2] Its lipophilic nature and low aqueous solubility can lead to challenges in preparing homogenous solutions for in vitro experiments, potentially causing precipitation in aqueous cell culture media and leading to inaccurate and irreproducible results.[3][4]

Q2: What are the common forms of this compound available for research?

A2: this compound is available as a free base and as a hydrogen tartrate salt. The salt form, this compound Hydrogen Tartrate, generally exhibits slightly better aqueous solubility.[5]

Q3: What is the recommended solvent for preparing this compound stock solutions?

A3: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound for in vitro studies due to its high solubilizing capacity for lipophilic compounds.

Q4: What is the maximum permissible concentration of DMSO in my cell culture?

A4: The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%, to avoid solvent-induced cytotoxicity. However, the tolerance to DMSO can be cell-line specific, so it is advisable to perform a vehicle control experiment to determine the optimal concentration for your specific cell line.

Q5: What should I do if this compound precipitates when I add it to my aqueous experimental buffer or cell culture medium?

A5: Precipitation upon addition to aqueous solutions is a common issue with hydrophobic compounds. To mitigate this, you can try the following:

  • Stepwise Dilution: Instead of adding the concentrated DMSO stock solution directly to the aqueous medium, perform serial dilutions in the medium.

  • Warming the Medium: Gently warming the cell culture medium or buffer to 37°C before adding the this compound stock solution can help maintain its solubility.

  • Sonication: Brief sonication of the final solution can help to redissolve small precipitates and ensure a homogenous suspension.

  • Lowering the Stock Concentration: If precipitation persists, try preparing a lower concentration stock solution in DMSO.

Q6: Are there any alternatives to DMSO for dissolving this compound?

A6: While DMSO is the most common solvent, other options that can be explored, especially if DMSO interferes with the assay, include:

  • Ethanol: Although this compound is reported to be insoluble in ethanol at room temperature, it may have some solubility that could be utilized for certain applications. However, ethanol can also be toxic to cells, so its final concentration must be carefully controlled.

  • Co-solvents: Using a mixture of solvents, such as DMSO and a less toxic solvent like polyethylene glycol (PEG), might be an option.

  • Formulation Approaches: For specific applications, advanced formulation strategies like the use of cyclodextrins or lipid-based delivery systems could be considered to improve aqueous solubility.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
This compound powder does not dissolve in the chosen solvent. Insufficient solvent volume or inappropriate solvent.Increase the solvent volume gradually. If solubility is still poor, consider a different solvent (see Solubility Data table below). For DMSO, gentle warming (up to 60°C) and sonication can aid dissolution.
A clear stock solution in DMSO becomes cloudy or forms crystals over time. The solution is supersaturated, or the storage temperature is too low.Prepare a fresh stock solution at a slightly lower concentration. Store the stock solution at room temperature or 4°C, but check for stability. For long-term storage, aliquoting and storing at -20°C or -80°C is recommended to avoid repeated freeze-thaw cycles.
Precipitation occurs immediately upon adding the DMSO stock to the aqueous medium. The compound's solubility limit in the final aqueous solution has been exceeded.Reduce the final concentration of this compound in the assay. Use a stepwise dilution approach. Ensure the final DMSO concentration is as low as possible. Pre-warm the aqueous medium to 37°C before adding the drug solution.
Inconsistent results between experiments. Incomplete dissolution or precipitation of this compound.Visually inspect your solutions for any signs of precipitation before each experiment. Prepare fresh dilutions from the stock solution for each experiment. Consider a brief centrifugation of the final diluted solution and using the supernatant for the experiment to remove any micro-precipitates.
Vehicle control (DMSO alone) shows a biological effect. The concentration of DMSO is too high for the cell line being used.Perform a dose-response curve for DMSO on your specific cell line to determine the maximum non-toxic concentration. Keep the final DMSO concentration in all experimental wells consistent and as low as feasible.

Data Presentation

Table 1: Solubility of this compound and its Hydrogen Tartrate Salt in Various Solvents

CompoundSolventSolubilityNotes
This compoundDMSO20.83 mg/mL (51.75 mM)Ultrasonic and warming to 60°C may be required.
WaterInsoluble
AcetoneSlightly Soluble
MethanolSlightly Soluble (Heated)
This compound Hydrogen TartrateDMSO59 mg/mL (106.77 mM)
Water5 mg/mL (9.05 mM)
EthanolInsoluble

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (free base, MW: 402.49 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or heat block (optional)

  • Sonicator (optional)

Procedure:

  • Weigh out 4.025 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes to dissolve the powder.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • If the powder is not fully dissolved, gently warm the solution to 37-60°C for a few minutes and/or sonicate for 5-10 minutes.

  • Allow the solution to cool to room temperature.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage. For short-term use, the solution can be stored at 4°C for up to a month, but stability should be verified.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) sterile cell culture medium or physiological buffer (e.g., PBS)

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations. For example, to prepare a 10 µM working solution from a 10 mM stock (a 1:1000 dilution): a. Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed medium. b. Mix thoroughly by gentle pipetting or vortexing.

  • Ensure the final concentration of DMSO in the culture medium does not exceed the tolerated level for your cell line (typically <0.5%).

  • Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound tested.

  • Visually inspect the final working solutions for any signs of precipitation before adding them to the cells. If precipitation is observed, refer to the troubleshooting guide.

Mandatory Visualization

Cinitapride_Mechanism_of_Action cluster_this compound This compound cluster_receptors Receptors cluster_effects Downstream Effects This compound This compound HT1R 5-HT1 Receptor This compound->HT1R Agonist HT4R 5-HT4 Receptor This compound->HT4R Agonist HT2R 5-HT2 Receptor This compound->HT2R Antagonist D2R D2 Receptor This compound->D2R Antagonist Agonist_Effect Agonist Action HT1R->Agonist_Effect HT4R->Agonist_Effect Antagonist_Effect Antagonist Action HT2R->Antagonist_Effect D2R->Antagonist_Effect

Caption: this compound's multimodal mechanism of action.

Experimental_Workflow cluster_prep Solution Preparation cluster_exp Experiment cluster_qc Quality Control A Weigh this compound B Dissolve in DMSO (Stock Solution) A->B QC1 Visual Inspection (Clear Solution?) B->QC1 C Store Aliquots at -20°C/-80°C D Thaw Stock Solution E Prepare Working Dilutions in Pre-warmed Medium D->E QC2 Check for Precipitation After Dilution E->QC2 F Add to Cell Culture QC1->B No QC1->C QC2->E Yes (Troubleshoot) QC2->F No Signaling_Pathways cluster_agonism Agonist Action (5-HT4 Receptor) cluster_antagonism_5HT2 Antagonist Action (5-HT2 Receptor) cluster_antagonism_D2 Antagonist Action (D2 Receptor) Cini_Agonist This compound HT4R_Node 5-HT4 Receptor Cini_Agonist->HT4R_Node Gs Gαs HT4R_Node->Gs AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activates Effect_Agonist Increased Acetylcholine Release PKA->Effect_Agonist Cini_Antagonist_5HT2 This compound HT2R_Node 5-HT2 Receptor Cini_Antagonist_5HT2->HT2R_Node Blocks Gq Gαq HT2R_Node->Gq PLC Phospholipase C Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Effect_Antagonist_5HT2 Blocked Signal IP3_DAG->Effect_Antagonist_5HT2 Cini_Antagonist_D2 This compound D2R_Node D2 Receptor Cini_Antagonist_D2->D2R_Node Blocks Gi Gαi D2R_Node->Gi AC_inhibit Adenylyl Cyclase Gi->AC_inhibit Inhibits cAMP_inhibit cAMP AC_inhibit->cAMP_inhibit Effect_Antagonist_D2 Inhibition of AC Blocked cAMP_inhibit->Effect_Antagonist_D2

References

Technical Support Center: Optimizing Cinitapride in Isolated Organ Bath Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing cinitapride in isolated organ bath experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound in gastrointestinal tissues?

A1: this compound exerts its prokinetic effects through a multi-receptor mechanism. It primarily acts as a serotonin 5-HT₄ receptor agonist and a 5-HT₂ receptor antagonist.[1] Additionally, it possesses dopamine D₂ receptor antagonist properties.[2][3] This combined action leads to an enhanced release of acetylcholine from enteric neurons, which in turn stimulates smooth muscle contraction and increases gastrointestinal motility.[1][4]

Q2: Which isolated tissue is most suitable for studying the effects of this compound?

A2: The guinea pig isolated ileum is a well-established and appropriate model for investigating the pharmacological effects of this compound. This tissue preparation contains the necessary neuronal (myenteric plexus) and smooth muscle components to effectively demonstrate this compound's mechanism of action.

Q3: What is a typical effective concentration range for this compound in a guinea pig isolated ileum setup?

A3: Based on in vitro studies, the effective concentrations of this compound are in the micromolar range. For enhancing the twitch response in co-axially stimulated preparations, the EC₅₀ is approximately 0.74 µM. For eliciting contractions in non-stimulated tissues, the EC₅₀ is around 0.58 µM. It is recommended to perform a concentration-response curve to determine the optimal concentration for your specific experimental conditions.

Troubleshooting Guide

Q1: My tissue is not responding to this compound application. What are the possible causes and solutions?

A1:

  • Tissue Viability: The tissue may have been damaged during dissection or may have deteriorated due to prolonged exposure to air or inappropriate buffer conditions.

    • Solution: Ensure the tissue is kept in physiological salt solution (PSS) immediately after dissection and throughout the mounting process. Verify that the PSS is continuously aerated with carbogen (95% O₂ / 5% CO₂) and maintained at the correct temperature (typically 37°C).

  • Incorrect Drug Concentration: The prepared this compound solution may be inaccurate.

    • Solution: Double-check all calculations for drug dilutions. Prepare fresh stock solutions and ensure proper dissolution.

  • Receptor Desensitization: Prolonged exposure to high concentrations of agonists can lead to receptor desensitization.

    • Solution: Allow for adequate washout periods between drug applications. If studying contractile responses, ensure the tissue returns to a stable baseline before adding the next concentration.

  • Technical Issues: There may be a problem with the organ bath setup.

    • Solution: Check that the tissue is properly mounted and under appropriate tension. Ensure the transducer is correctly calibrated and that there are no obstructions hindering tissue movement.

Q2: I am observing inconsistent or erratic contractions with this compound. What could be the reason?

A2:

  • Temperature Fluctuations: Inconsistent temperature in the organ bath can affect tissue responsiveness.

    • Solution: Ensure the water bath thermostat is functioning correctly and maintaining a stable temperature.

  • Inadequate Aeration: Insufficient oxygenation or pH buffering can lead to variable tissue performance.

    • Solution: Check that the carbogen supply is consistent and that the aerator is producing fine bubbles without physically disturbing the tissue.

  • Drug Addition Technique: Inconsistent addition of the drug to the bath can cause variability.

    • Solution: Add the drug solution directly into the bath close to the aeration stream to ensure rapid and even mixing. Use precise pipetting techniques.

Q3: The baseline tension of my tissue is drifting significantly. How can I stabilize it?

A3:

  • Inadequate Equilibration: The tissue may not have been allowed sufficient time to equilibrate in the organ bath.

    • Solution: Allow the tissue to equilibrate under the set tension for at least 60 minutes after mounting, with regular washes every 15-20 minutes, before starting the experiment.

  • Spontaneous Activity: Some intestinal preparations exhibit spontaneous rhythmic contractions.

    • Solution: While this can be normal, ensure the baseline is relatively stable before drug addition. If the activity is excessive, the tissue preparation may not be suitable.

  • Mechanical Issues: The mounting hooks or threads may be slipping.

    • Solution: Check the security of the tissue attachments to the holder and the force transducer.

Quantitative Data Summary

ParameterThis compoundMetoclopramideTissue PreparationReference
EC₅₀ for enhancing twitch response (µM) 0.744.69Guinea-pig isolated ileum
EC₅₀ for eliciting contraction (µM) 0.586.52Guinea-pig isolated ileum

Experimental Protocols

Protocol: Evaluating the Contractile Effect of this compound on Guinea Pig Ileum

1. Tissue Preparation:

  • Humanely euthanize a guinea pig according to approved institutional guidelines.
  • Isolate a segment of the terminal ileum and place it immediately in cold, aerated Physiological Salt Solution (PSS, e.g., Krebs-Henseleit solution).
  • Gently remove the mesenteric attachment and any luminal contents.
  • Cut the ileum into segments of approximately 2-3 cm.

2. Organ Bath Setup:

  • Fill the organ bath with PSS and maintain a constant temperature of 37°C.
  • Continuously aerate the PSS with carbogen (95% O₂ / 5% CO₂).
  • Calibrate the isometric force transducer according to the manufacturer's instructions.

3. Tissue Mounting and Equilibration:

  • Tie one end of the ileum segment to a fixed holder at the bottom of the organ bath and the other end to the isometric force transducer.
  • Apply an initial tension of approximately 1 gram.
  • Allow the tissue to equilibrate for at least 60 minutes, washing with fresh PSS every 15-20 minutes until a stable baseline is achieved.

4. Construction of a Concentration-Response Curve:

  • Prepare stock solutions of this compound in an appropriate solvent (e.g., distilled water or a small amount of DMSO, ensuring the final bath concentration of the solvent is non-effective).
  • Add this compound to the organ bath in a cumulative or non-cumulative manner, starting with the lowest concentration.
  • Allow the response to each concentration to reach a plateau before adding the next concentration or washing out.
  • Record the contractile response (increase in tension) for each concentration.

5. Data Analysis:

  • Express the response to each concentration as a percentage of the maximal response obtained with a standard agonist (e.g., acetylcholine or carbachol).
  • Plot the percentage response against the logarithm of the this compound concentration to generate a concentration-response curve.
  • Calculate the EC₅₀ value from the curve.

Visualizations

Cinitapride_Signaling_Pathway cluster_5HT4 5-HT4 Receptor Pathway (Agonist) cluster_5HT2 5-HT2 Receptor Pathway (Antagonist) cluster_D2 D2 Receptor Pathway (Antagonist) Cinitapride_4 This compound 5HT4R 5-HT4 Receptor Cinitapride_4->5HT4R Binds Gs Gs Protein 5HT4R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Activates ACh_Release Increased Acetylcholine (ACh) Release PKA->ACh_Release Contraction_4 Smooth Muscle Contraction ACh_Release->Contraction_4 Cinitapride_2 This compound 5HT2R 5-HT2 Receptor Cinitapride_2->5HT2R Blocks Gq Gq Protein 5HT2R->Gq Inhibited Pathway Serotonin_2 Serotonin Serotonin_2->5HT2R PLC Phospholipase C Gq->PLC Inhibited Pathway Contraction_2 Smooth Muscle Contraction PLC->Contraction_2 Inhibited Pathway Cinitapride_D2 This compound D2R Dopamine D2 Receptor Cinitapride_D2->D2R Blocks Gi Gi Protein D2R->Gi Inhibited Pathway Dopamine Dopamine Dopamine->D2R AC_inhibit Adenylyl Cyclase Gi->AC_inhibit Inhibited Pathway Relaxation Inhibition of Motility AC_inhibit->Relaxation Inhibited Pathway

Caption: this compound's multi-receptor signaling pathways in gastrointestinal tissue.

Experimental_Workflow Start Start Tissue_Dissection Tissue Dissection (e.g., Guinea Pig Ileum) Start->Tissue_Dissection Mounting Mount Tissue in Organ Bath Tissue_Dissection->Mounting Equilibration Equilibration (60 min) - Apply 1g tension - Wash every 15-20 min Mounting->Equilibration Viability_Test Viability Test (e.g., with KCl or ACh) Equilibration->Viability_Test Washout Washout & Return to Baseline Viability_Test->Washout CRC_Start Begin Concentration- Response Curve Washout->CRC_Start Add_this compound Add this compound (Lowest Concentration) CRC_Start->Add_this compound Record_Response Record Response Plateau Add_this compound->Record_Response Max_Response Maximal Response Reached? Record_Response->Max_Response Next_Conc Add Next Concentration Next_Conc->Record_Response Max_Response->Next_Conc No Data_Analysis Data Analysis - Plot Curve - Calculate EC50 Max_Response->Data_Analysis Yes End End Data_Analysis->End

References

Cinitapride stability and degradation in different buffer systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of cinitapride in various buffer systems. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation templates to assist in experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the main factors influencing the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, temperature, the presence of oxidizing agents, and exposure to light. This compound is susceptible to degradation under acidic, alkaline, and oxidative conditions.[1][2][3]

Q2: In which pH range is this compound most stable?

Q3: What are the primary degradation pathways for this compound?

A3: The primary degradation pathways for this compound are oxidation and hydrolysis. One study identified oxidation as the major degradation pathway, accounting for up to 20% of degradation under stress conditions. Another investigation also pointed to oxidation as the main route of degradation, followed by hydrolysis.

Q4: What are the common degradation products of this compound?

A4: While a comprehensive list of degradation products formed in different buffer systems is not extensively detailed in published literature, potential impurities and degradation products can be identified by stability-indicating analytical methods like HPLC. These methods are designed to separate the intact drug from any new peaks that emerge during stability studies.

Q5: How can I monitor the degradation of this compound in my experiments?

A5: The degradation of this compound can be monitored using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method. Such a method should be capable of separating the this compound peak from all potential degradation products. UV-spectrophotometry can also be used, but an HPLC method is generally preferred for its specificity.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Rapid loss of this compound potency in solution. - Inappropriate pH of the buffer. - High storage temperature. - Presence of oxidizing agents in the excipients or solvent. - Exposure to light.- Adjust the pH of the buffer to a near-neutral range and monitor stability. - Store this compound solutions at recommended temperatures (e.g., refrigerated or as determined by stability studies). - Use high-purity solvents and excipients. Consider the use of antioxidants if oxidative degradation is suspected. - Protect solutions from light by using amber vials or covering the containers with aluminum foil.
Appearance of unknown peaks in the chromatogram during stability testing. - Degradation of this compound. - Interaction with excipients. - Contamination of the sample or mobile phase.- These are likely degradation products. Characterize these peaks using techniques like mass spectrometry (MS) to identify their structures. - Conduct compatibility studies with individual excipients to identify any interactions. - Ensure proper handling and storage of all solutions and use fresh, high-quality mobile phase.
Inconsistent stability results between batches. - Variability in the purity of the this compound raw material. - Inconsistent preparation of buffer solutions. - Variations in experimental conditions (e.g., temperature, light exposure).- Use a well-characterized, single lot of this compound for a set of experiments. - Standardize the buffer preparation procedure and verify the pH of each new batch. - Tightly control all experimental parameters.
Precipitation of this compound from the buffer solution. - Poor solubility of this compound at the selected pH. - The concentration of this compound exceeds its solubility limit in the chosen buffer.- Determine the solubility of this compound across a range of pH values to select an appropriate buffer. - Work with concentrations below the solubility limit or consider the use of co-solvents, but be aware that co-solvents may also affect stability.

Data Presentation

The following tables are templates for presenting quantitative stability data for this compound. Researchers should populate these tables with their own experimental data.

Table 1: Stability of this compound in Different Buffer Systems at a Constant Temperature

Buffer System (pH)Initial Concentration (µg/mL)Concentration at Time X (µg/mL)Concentration at Time Y (µg/mL)% Degradation at Time YAppearance of Solution
0.1 M HCl (pH 1.2)
Acetate Buffer (pH 4.5)
Phosphate Buffer (pH 6.8)
Phosphate Buffer (pH 7.4)
0.1 M NaOH

Note: The data in this table is for illustrative purposes and should be replaced with experimental findings.

Table 2: Effect of Temperature on this compound Stability in a Specific Buffer

Temperature (°C)Initial Concentration (µg/mL)Concentration after X days (µg/mL)% DegradationHalf-life (t½) (days)Rate Constant (k) (day⁻¹)
4
25
40

Note: The data in this table is for illustrative purposes. The half-life and rate constant should be calculated based on the experimentally determined order of the degradation reaction.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Methanol or Acetonitrile (HPLC grade)

  • Phosphate and/or acetate buffers

  • Calibrated pH meter

  • HPLC system with a UV or PDA detector

  • C18 HPLC column

  • Photostability chamber

  • Thermostatically controlled oven

Methodology:

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or a mixture of mobile phase) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate the mixture at a specified temperature (e.g., 60°C or 80°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Alkaline Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing the samples with 0.1 M HCl.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the mixture at room temperature and monitor for a specified duration.

    • At each time point, withdraw a sample and dilute it with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a known amount of solid this compound powder in an oven at a high temperature (e.g., 80°C) for a defined period.

    • Also, expose a solution of this compound to the same thermal stress.

    • At the end of the exposure, dissolve the solid sample and dilute both the solid and solution samples for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

    • A control sample should be kept in the dark under the same conditions.

    • Analyze the samples by HPLC.

  • Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method.

    • Calculate the percentage of this compound remaining and the percentage of degradation.

    • Characterize the major degradation products if possible.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare this compound Stock Solution acid Acid Hydrolysis (e.g., 0.1M HCl, 80°C) stock->acid base Alkaline Hydrolysis (e.g., 0.1M NaOH, 80°C) stock->base oxidative Oxidative Degradation (e.g., 3% H₂O₂, RT) stock->oxidative thermal Thermal Degradation (e.g., 80°C) stock->thermal photo Photolytic Degradation (ICH Q1B) stock->photo sampling Sample at Time Points & Neutralize (if needed) acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation hplc->data

Caption: Experimental workflow for a forced degradation study of this compound.

logical_relationship cluster_factors Influencing Factors cluster_degradation Degradation Pathways cluster_outcome Outcome pH pH Hydrolysis Hydrolysis pH->Hydrolysis Temp Temperature Temp->Hydrolysis Oxidation Oxidation Temp->Oxidation Oxidant Oxidizing Agents Oxidant->Oxidation Light Light Photolysis Photolysis Light->Photolysis Deg_Products Degradation Products Hydrolysis->Deg_Products Oxidation->Deg_Products Photolysis->Deg_Products Loss_Potency Loss of Potency Deg_Products->Loss_Potency

Caption: Factors influencing this compound degradation and their outcomes.

References

Troubleshooting peak tailing in HPLC analysis of Cinitapride

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Cinitapride HPLC Analysis

This guide provides troubleshooting assistance for common issues encountered during the HPLC analysis of this compound, with a specific focus on resolving peak tailing to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a significant problem in the analysis of this compound?

A: Peak tailing is a chromatographic issue where a peak is asymmetrical, featuring a trailing edge that is broader than its leading edge.[1] In an ideal HPLC separation, peaks should be symmetrical and Gaussian in shape.[2] Tailing is problematic because it can decrease the resolution between adjacent peaks, lead to inaccurate peak integration and quantification, and indicate underlying issues with the analytical method or HPLC system.[3][4] this compound, as a basic compound, is particularly susceptible to peak tailing, making this a common challenge in its analysis.

Q2: What are the primary causes of peak tailing for a basic compound like this compound?

A: The most common causes of peak tailing for basic analytes such as this compound in reversed-phase HPLC are:

  • Secondary Silanol Interactions: This is the most frequent cause.[5] this compound has a basic nitrogen atom (pKa ≈ 9.74) which can become protonated (positively charged) in typical reversed-phase mobile phases. These charged molecules can then interact strongly with residual acidic silanol groups (Si-OH) on the surface of silica-based columns, leading to a secondary retention mechanism that causes tailing.

  • Inappropriate Mobile Phase pH: Operating at a mobile phase pH close to the analyte's pKa can cause the compound to exist in both ionized and non-ionized forms, leading to broadened and asymmetrical peaks.

  • Column Overload: Injecting too high a concentration of the sample can saturate the stationary phase, causing peak distortion and tailing.

  • Column Contamination or Degradation: The accumulation of contaminants on the column frit or stationary phase can create active sites that cause tailing. Physical degradation, such as the formation of a void at the column inlet, is another cause.

  • Extra-Column Effects: Excessive volume between the injector and the detector, often due to long or wide-bore tubing or poorly made connections, can lead to peak broadening and tailing.

Q3: My this compound peak is tailing. Where should I start troubleshooting?

A: A systematic approach is crucial. The first step is to determine if the tailing affects only the this compound peak or all peaks in the chromatogram.

  • If only the this compound peak (a basic analyte) is tailing: The issue is likely chemical in nature, pointing towards secondary interactions with the column. The primary focus should be on adjusting the mobile phase pH or using additives.

  • If all peaks are tailing: This suggests a physical or system-wide problem, such as a column void, a blocked frit, or extra-column dead volume.

The workflow diagram below provides a step-by-step guide for troubleshooting.

Mandatory Visualization

Troubleshooting Workflow

G cluster_0 Troubleshooting Peak Tailing for this compound start Peak Tailing Observed (Tailing Factor > 1.2) q1 Are all peaks tailing or just this compound? start->q1 chem_issue Likely Chemical Issue: Secondary Interactions q1->chem_issue Only this compound phys_issue Likely Physical/System Issue q1->phys_issue All Peaks ph_adjust Adjust Mobile Phase pH (See Protocol 2) chem_issue->ph_adjust additives Consider Mobile Phase Additives (e.g., Triethylamine 0.1%) ph_adjust->additives column_type Use End-Capped Column or Polar-Embedded Phase additives->column_type end_node Peak Shape Improved column_type->end_node check_column Check for Column Void/Blockage (Reverse flush or replace) phys_issue->check_column check_connections Inspect Tubing & Connections (Minimize dead volume) check_column->check_connections check_overload Check for Overload (Dilute sample) check_connections->check_overload check_overload->end_node

Caption: A step-by-step workflow for diagnosing and resolving this compound peak tailing.

Mechanism of Silanol Interaction

G cluster_1 Mechanism of Peak Tailing for Basic Compounds silica Silica Surface (Stationary Phase) silanol Residual Silanol Group (Si-OH) silica->silanol has ionized_silanol Ionized Silanol Group (Si-O⁻) at pH > 3 silanol->ionized_silanol ionizes interaction Strong Ionic Interaction (Secondary Retention) ionized_silanol->interaction This compound This compound Molecule (Basic Amine Group) protonated_this compound Protonated this compound (this compound-H⁺) This compound->protonated_this compound protonates in acidic mobile phase protonated_this compound->interaction tailing Result: Peak Tailing interaction->tailing

Caption: The ionic interaction between protonated this compound and ionized silanols.

Data Presentation

Table 1: Effect of Mobile Phase pH on Peak Shape for a Basic Analyte

This table illustrates the typical relationship between mobile phase pH, the ionization state of a basic analyte like this compound (pKa ≈ 9.74), and the resulting peak shape. Lowering the pH suppresses silanol ionization, reducing tailing.

Mobile Phase pHAnalyte State (this compound)Silanol Group StateExpected Tailing Factor (As)Rationale
7.0 Mostly Protonated (Charged)Mostly Ionized (Si-O⁻)> 2.0 (Severe Tailing)Strong ionic interaction between analyte and stationary phase.
5.2 Protonated (Charged)Partially Ionized (Si-O⁻)1.5 - 1.8 (Moderate Tailing)Reduced silanol ionization leads to fewer secondary interactions.
3.0 Fully Protonated (Charged)Mostly Protonated (Si-OH)1.2 - 1.4 (Slight Tailing)Silanol groups are suppressed, minimizing ionic interactions.
10.5 Mostly NeutralFully Ionized (Si-O⁻)< 1.5 (Improved Shape)The analyte is neutral, preventing ionic interaction despite ionized silanols. Requires a high-pH stable column.

Experimental Protocols

Protocol 1: Baseline HPLC Method for this compound Analysis

This protocol provides a starting point for the analysis of this compound, adapted from published methods.

  • HPLC System: Standard HPLC with UV Detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (a modern, end-capped column is highly recommended).

  • Mobile Phase: 10 mM Ammonium Acetate buffer: Acetonitrile (50:50, v/v). Adjust buffer to pH 5.2 with acetic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 264 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Sample Diluent: Mobile phase. It is critical to dissolve the sample in a solvent that is weaker than or equal in strength to the mobile phase.

Protocol 2: Troubleshooting via Mobile Phase pH Adjustment

This protocol is designed to diagnose and mitigate peak tailing caused by silanol interactions.

  • Initial Analysis: Run the this compound sample using the baseline method (Protocol 1) and record the tailing factor.

  • Prepare Low pH Mobile Phase: Prepare a new mobile phase with the same organic-to-aqueous ratio, but adjust the 10 mM Ammonium Acetate buffer to pH 3.0 using a suitable acid (e.g., formic acid or phosphoric acid).

  • Column Equilibration: Equilibrate the column with the new low-pH mobile phase for at least 20 column volumes. Monitor the baseline until it is stable.

  • Re-injection: Inject the same this compound sample.

  • Evaluation: Compare the chromatogram with the initial analysis. A significant reduction in peak tailing confirms that secondary silanol interactions were the primary cause. If retention time decreases significantly, the percentage of the organic modifier may need to be reduced to achieve the desired retention.

Protocol 3: Column Cleaning and Regeneration

If peak shape does not improve and pressure has increased, the column may be contaminated. This generic flushing sequence can help restore performance. Warning: Always check the column manufacturer's guidelines for pH and solvent compatibility.

  • Disconnect from Detector: Disconnect the column from the detector to avoid contamination.

  • Flush with Buffer-Free Mobile Phase: Flush the column with your mobile phase composition but without the buffer salts (e.g., 50:50 Acetonitrile:Water) for 10-15 column volumes.

  • Strong Organic Wash: Flush with 100% Acetonitrile for 15-20 column volumes.

  • Intermediate Wash (if needed for stubborn contaminants): Flush with 100% Isopropanol for 15-20 column volumes.

  • Return to Operating Conditions: Gradually re-introduce the analytical mobile phase. Start with the strong organic solvent (100% Acetonitrile), then step down to the mobile phase composition (e.g., 50:50 Acetonitrile:Water), and finally re-introduce the buffered mobile phase.

  • Equilibrate and Test: Equilibrate the column thoroughly with the analytical mobile phase until the baseline is stable, then inject a standard to check for performance recovery.

References

Identifying and minimizing matrix effects in Cinitapride bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of Cinitapride. Our goal is to help you identify and minimize matrix effects to ensure accurate and reliable quantification in your experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the bioanalysis of this compound, with a focus on matrix effects.

Problem Potential Cause Recommended Solution
Poor peak shape (tailing or fronting) for this compound Inadequate chromatographic separation from matrix components.Optimize the mobile phase composition (e.g., adjust pH, organic solvent ratio) or change the stationary phase of the analytical column.
Co-elution with phospholipids.[1][2]Implement a sample preparation method effective at removing phospholipids, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[3] Consider a phospholipid removal plate.
Inconsistent results (poor precision and accuracy) Variable matrix effects between different sample lots.Evaluate matrix effects across at least six different lots of the biological matrix during method validation.[4]
Use of an inappropriate internal standard (IS).Employ a stable isotope-labeled (SIL) internal standard for this compound if available, as it will co-elute and experience similar matrix effects.
Low signal intensity or ion suppression High concentration of co-eluting endogenous matrix components.Improve sample cleanup using more rigorous extraction techniques like SPE or LLE instead of simple protein precipitation.[3]
The injection of a high concentration of the sample matrix.Dilute the sample extract before injection, provided the this compound concentration remains above the lower limit of quantification (LLOQ).
Suboptimal ionization source conditions.Optimize ion source parameters (e.g., temperature, gas flows, voltage) to enhance this compound ionization and minimize the influence of matrix components.
High signal intensity or ion enhancement Co-eluting matrix components that enhance the ionization of this compound.Improve chromatographic separation to resolve this compound from the enhancing components.
Investigate the specific matrix components causing enhancement and tailor the sample preparation to remove them.
Carryover of this compound in blank injections Adsorption of this compound to components of the LC-MS/MS system.Use a stronger needle wash solution and increase the wash volume and/or the number of wash cycles.
High concentration of this compound in the preceding sample.Optimize the injection sequence to avoid injecting a blank immediately after a high-concentration sample.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound bioanalysis?

A1: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting substances in the sample matrix. In the context of this compound bioanalysis from biological samples like plasma, endogenous components such as phospholipids, salts, and proteins can co-elute with this compound and interfere with its ionization in the mass spectrometer source. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification.

Q2: How can I identify if my this compound assay is suffering from matrix effects?

A2: Two common methods to assess matrix effects are:

  • Post-column infusion: A constant flow of a this compound standard solution is infused into the mobile phase after the analytical column and before the mass spectrometer. A blank, extracted matrix sample is then injected. Any dip or rise in the constant this compound signal indicates the elution of matrix components that cause ion suppression or enhancement, respectively.

  • Post-extraction spike: The response of this compound in a neat solution is compared to its response when spiked into an extracted blank matrix sample. The ratio of these responses, known as the matrix factor, provides a quantitative measure of the matrix effect. A matrix factor less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.

Q3: Which sample preparation technique is best for minimizing matrix effects in this compound bioanalysis?

A3: The choice of sample preparation technique depends on the complexity of the matrix and the required sensitivity. Here's a general comparison:

  • Protein Precipitation (PPT): This is a simple and fast method but is often less effective at removing phospholipids and other matrix components, which can lead to significant matrix effects.

  • Liquid-Liquid Extraction (LLE): LLE offers better sample cleanup than PPT by partitioning this compound into an immiscible organic solvent, leaving many matrix components behind in the aqueous phase. Several validated methods for this compound in plasma utilize LLE.

  • Solid-Phase Extraction (SPE): SPE can provide the cleanest extracts by using a solid sorbent to selectively retain and elute this compound, effectively removing a wide range of interfering matrix components.

For this compound, both LLE and SPE are generally superior to PPT for minimizing matrix effects. The optimal choice may require experimental comparison.

Q4: Can I just dilute my sample to reduce matrix effects?

A4: Yes, sample dilution can be a simple and effective way to reduce the concentration of interfering matrix components. However, this approach is only feasible if the concentration of this compound in the diluted sample remains well above the lower limit of quantification (LLOQ) of your assay.

Q5: My validation results show acceptable matrix effects, but I'm seeing issues with incurred samples. What could be the cause?

A5: Incurred samples can contain metabolites of this compound, co-administered drugs, or have different levels of endogenous components compared to the pooled blank matrix used for validation. These differences can lead to unexpected matrix effects. It is crucial to monitor the internal standard response in incurred samples for any significant deviations that might indicate a sample-specific matrix effect.

Data Presentation

The following tables summarize illustrative quantitative data on matrix effects and recovery for this compound using different sample preparation techniques. This data is intended for comparative purposes to highlight the impact of the chosen extraction method.

Table 1: Comparison of Matrix Effects for this compound in Human Plasma

Sample Preparation MethodMean Matrix Factor (n=6)Coefficient of Variation (%CV)Predominant Effect
Protein Precipitation (Acetonitrile)0.7812.5Ion Suppression
Liquid-Liquid Extraction (Methyl tert-butyl ether)0.974.2Minimal Effect
Solid-Phase Extraction (C18)1.023.5Minimal Effect

Illustrative data based on general principles of bioanalysis.

Table 2: Comparison of Recovery for this compound in Human Plasma

Sample Preparation MethodMean Recovery (%) (n=6)Coefficient of Variation (%CV)
Protein Precipitation (Acetonitrile)95.25.8
Liquid-Liquid Extraction (Methyl tert-butyl ether)88.56.1
Solid-Phase Extraction (C18)92.34.9

Illustrative data based on general principles of bioanalysis and published recovery data for similar analytes.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Human Plasma

This protocol is based on a validated UPLC-MS/MS method for this compound.

  • Sample Preparation:

    • Pipette 300 µL of human plasma into a clean microcentrifuge tube.

    • Add 50 µL of the internal standard working solution (e.g., Cisapride in methanol).

    • Vortex for 30 seconds.

    • Add 1 mL of the extraction solvent (e.g., methyl tert-butyl ether).

  • Extraction:

    • Vortex the mixture for 5 minutes.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Evaporation and Reconstitution:

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase.

    • Vortex for 1 minute.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial.

    • Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

Protocol 2: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)

This protocol is a standard method for quantifying matrix effects.

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike this compound and the internal standard into the mobile phase at low and high concentrations.

    • Set B (Post-Spiked Matrix): Extract blank plasma from at least six different sources using your validated sample preparation method. Spike this compound and the internal standard into the final, dried, and reconstituted extracts at the same low and high concentrations as Set A.

  • Analysis:

    • Analyze all three sets of samples by LC-MS/MS.

  • Calculation:

    • Matrix Factor (MF): Calculate the ratio of the peak area of this compound in Set B to the mean peak area of this compound in Set A.

    • Internal Standard Normalized Matrix Factor (IS-Normalized MF): Calculate the matrix factor for the internal standard in the same way. Divide the this compound matrix factor by the internal standard matrix factor.

    • The %CV of the IS-Normalized MF across the different matrix lots should be ≤15%.

Visualizations

Matrix_Effect_Identification_Workflow cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Assessment start_qual Start Qualitative Assessment infuse Post-Column Infusion of this compound start_qual->infuse inject_blank Inject Extracted Blank Plasma infuse->inject_blank monitor Monitor for Signal Suppression/Enhancement inject_blank->monitor result_qual Identify Retention Times of Matrix Interference monitor->result_qual start_quant Start Quantitative Assessment prep_neat Prepare Neat Standards (this compound in Solvent) start_quant->prep_neat prep_post_spike Prepare Post-Extraction Spiked Samples start_quant->prep_post_spike analyze_sets Analyze Both Sets by LC-MS/MS prep_neat->analyze_sets prep_post_spike->analyze_sets calculate_mf Calculate Matrix Factor (Peak Area Post-Spike / Peak Area Neat) analyze_sets->calculate_mf result_quant Quantify Degree of Ion Suppression/Enhancement calculate_mf->result_quant

Caption: Workflow for Identifying Matrix Effects.

Minimizing_Matrix_Effects_Strategy cluster_sample_prep Optimize Sample Preparation cluster_chromatography Optimize Chromatography cluster_compensation Compensation Strategies start Matrix Effect Observed ppt Protein Precipitation start->ppt Initial Approach mobile_phase Modify Mobile Phase (pH, Organic Solvent) start->mobile_phase Initial Approach dilution Sample Dilution start->dilution Quick Fix lle Liquid-Liquid Extraction ppt->lle Increase Cleanup spe Solid-Phase Extraction lle->spe Further Increase Cleanup end Matrix Effect Minimized spe->end gradient Adjust Gradient Profile column Change Column Chemistry column->end sil_is Use Stable Isotope-Labeled Internal Standard sil_is->end

Caption: Strategies for Minimizing Matrix Effects.

References

Navigating Chronic Cinitapride Studies in Animals: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for refining Cinitapride dosing regimens in chronic animal studies. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to support the successful execution of your research.

Troubleshooting Guide

This guide addresses common issues encountered during chronic this compound administration in animal studies.

Observed Issue Potential Cause Troubleshooting Steps & Recommendations
Gastrointestinal Disturbances (e.g., diarrhea, loose stools) High dose of this compound leading to excessive prokinetic activity.1. Dose Reduction: Decrease the dose by 25-50% and monitor for resolution of signs.2. Dosing Frequency: Consider splitting the total daily dose into more frequent, smaller administrations.3. Vehicle Assessment: Ensure the vehicle used for formulation is not contributing to the GI upset.4. Dietary Evaluation: Assess the animal's diet for any contributing factors.
Reduced Food/Water Intake or Body Weight Loss Possible discomfort, malaise, or excessive pharmacological effect.1. Clinical Assessment: Perform a thorough clinical examination of the animal.2. Dose Interruption/Reduction: Temporarily suspend dosing or reduce the dose to assess if intake improves.3. Palatability: If administering in feed or water, consider if the taste of this compound is a deterrent and explore alternative administration routes like oral gavage with a palatable vehicle.
Signs of Dehydration (e.g., skin tenting, decreased urine output) Secondary to diarrhea or reduced water intake.1. Fluid Support: Administer subcutaneous or intravenous fluids as clinically indicated.2. Address Primary Cause: Implement troubleshooting steps for diarrhea and/or reduced water intake.3. Monitor Electrolytes: In severe cases, monitor serum electrolytes.
Behavioral Changes (e.g., lethargy, agitation) Potential central nervous system effects, although less common with this compound compared to other prokinetics.1. Dose Reduction: Lower the dose to see if behavioral signs resolve.2. Environmental Enrichment: Ensure the animal's environment is not contributing to stress.3. Neurological Examination: If signs are severe or persist, a neurological examination by a veterinarian is recommended.
Difficulties with Oral Gavage (e.g., animal resistance, regurgitation) Improper technique, stress, or formulation issues.1. Technique Review: Ensure personnel are properly trained in oral gavage techniques for the specific species.2. Acclimatization: Gradually acclimate animals to handling and the gavage procedure.3. Formulation Check: Ensure the formulation is homogenous, at an appropriate volume, and not irritating.4. Alternative Routes: If persistent issues occur, consider alternative methods of administration if scientifically appropriate.

Frequently Asked Questions (FAQs)

Dose Selection and Adjustment

  • Q1: How do I determine a starting dose for my chronic this compound study in rats/dogs/monkeys?

    • A1: Due to a lack of publicly available chronic toxicology data for this compound, determining a starting dose requires a careful approach. It is recommended to:

      • Review Acute Toxicity Data: In rats, intraperitoneal doses of 0.25, 0.5, and 1 mg/kg have been used in short-term studies to evaluate gastric effects[1]. Oral doses in human studies are typically 1 mg three times a day[2][3].

      • Conduct a Dose Range-Finding Study: A short-term (e.g., 7-14 day) dose-ranging study is highly recommended to identify a well-tolerated dose range in your specific animal model and strain.

      • Allometric Scaling: As a theoretical starting point, allometric scaling from the human equivalent dose (HED) can be used, but this should be confirmed with pilot studies.

  • Q2: How often should I adjust the dose during a chronic study?

    • A2: Dose adjustments should be based on regular clinical observations, body weight changes, and any pre-defined study endpoints. A common approach is to maintain the initial dose unless signs of toxicity are observed. If adverse effects occur, a dose reduction of 25-50% is a reasonable first step.

Pharmacokinetics and Formulation

  • Q3: What is the pharmacokinetic profile of this compound in common laboratory animals?

    • A3: Specific pharmacokinetic data for this compound in rats, dogs, and monkeys is not extensively published. In humans, this compound is rapidly absorbed after oral administration, with peak plasma levels achieved in about 2 hours[4]. It is metabolized by CYP3A4 and CYP2C8 enzymes[5]. For comparison, other prokinetic agents like cisapride have a terminal half-life of about 1-2 hours in rats and 4-10 hours in dogs. Given the lack of specific data, conducting a pilot pharmacokinetic study in your chosen species is advisable to determine key parameters like Cmax, Tmax, and half-life to inform your dosing frequency.

  • Q4: What is a suitable vehicle for formulating this compound for oral administration?

    • A4: The choice of vehicle will depend on the physicochemical properties of the this compound form you are using (e.g., base or salt). Common vehicles for oral gavage in animal studies include:

      • Water (if soluble)

      • 0.5% or 1% w/v Carboxymethylcellulose (CMC) in water for suspensions

      • 0.5% Methylcellulose in water

      • Corn oil for lipophilic compounds It is crucial to test the stability and homogeneity of the this compound formulation in the chosen vehicle before starting the study.

Monitoring and Adverse Effects

  • Q5: What are the potential adverse effects of chronic this compound administration in animals?

    • A5: Based on its mechanism of action and data from human studies, potential adverse effects to monitor include:

      • Gastrointestinal: Diarrhea, abdominal discomfort, and changes in stool consistency are the most likely effects due to its prokinetic activity.

      • General: Reduced appetite, weight loss, and dehydration secondary to GI effects.

      • Neurological: While less common, extrapyramidal symptoms have been rarely reported in humans. Monitor for tremors, abnormal posture, or changes in activity.

      • Cardiovascular: Although studies have shown this compound to have a good cardiac safety profile in humans, it is prudent to monitor cardiovascular parameters, especially at higher doses.

  • Q6: What parameters should be monitored during a chronic this compound study?

    • A6: A comprehensive monitoring plan should include:

      • Daily: Clinical observations for general health, behavior, and signs of toxicity.

      • Weekly: Body weight and food consumption.

      • Periodic (e.g., monthly): Hematology, clinical chemistry, and urinalysis to assess for any systemic toxicity.

      • Study-Specific: Depending on the research goals, additional endpoints such as electrocardiography (ECG) or specific biomarkers may be included.

Experimental Protocols

Protocol 1: Dose Formulation for Oral Gavage (Suspension)

  • Objective: To prepare a homogenous and stable suspension of this compound for oral gavage.

  • Materials:

    • This compound powder

    • Vehicle (e.g., 0.5% w/v Carboxymethylcellulose in sterile water)

    • Mortar and pestle

    • Stir plate and magnetic stir bar

    • Graduated cylinder and appropriate glassware

    • Analytical balance

  • Procedure:

    • Calculate the required amount of this compound and vehicle based on the desired concentration and total volume needed.

    • Weigh the this compound powder accurately.

    • If necessary, triturate the this compound powder in a mortar and pestle to reduce particle size.

    • Gradually add a small amount of the vehicle to the powder to form a smooth paste.

    • Transfer the paste to a larger vessel containing the remaining vehicle.

    • Stir the suspension continuously using a magnetic stir bar for a sufficient time to ensure homogeneity (e.g., 30 minutes).

    • Visually inspect for uniformity. The suspension should be kept under continuous stirring during dosing to prevent settling.

    • Store the formulation as per its stability data (protect from light if necessary) and label with the drug name, concentration, vehicle, and preparation date.

Protocol 2: Chronic Oral Gavage Administration in Rodents

  • Objective: To administer this compound orally to rodents for a chronic duration.

  • Materials:

    • Appropriately sized gavage needles (flexible or rigid with a ball-tip)

    • Syringes

    • Animal restraint device (if necessary)

    • Prepared this compound formulation

  • Procedure:

    • Ensure the animal is properly restrained to minimize stress and movement.

    • Measure the correct length of the gavage needle (from the tip of the animal's nose to the last rib).

    • Draw the calculated dose volume into the syringe.

    • Gently insert the gavage needle into the mouth, passing it along the roof of the mouth and down the esophagus. Do not force the needle.

    • Once the needle is in the correct position, slowly administer the formulation.

    • Withdraw the needle gently.

    • Monitor the animal for a few minutes post-dosing for any signs of distress, such as coughing or difficulty breathing.

    • Record the dosing event, including the date, time, dose administered, and any observations.

Visualizations

Cinitapride_Signaling_Pathway This compound This compound Receptor_5HT4 5-HT4 Receptor This compound->Receptor_5HT4 Agonist Receptor_5HT2 5-HT2 Receptor This compound->Receptor_5HT2 Antagonist Receptor_D2 D2 Receptor This compound->Receptor_D2 Antagonist Enteric_Neuron Enteric Neuron Receptor_5HT4->Enteric_Neuron Stimulates Receptor_5HT2->Enteric_Neuron Inhibits Inhibition of ACh Release Receptor_D2->Enteric_Neuron Inhibits Inhibition of ACh Release ACh_Release Increased Acetylcholine (ACh) Release Enteric_Neuron->ACh_Release Smooth_Muscle Gastrointestinal Smooth Muscle ACh_Release->Smooth_Muscle Stimulates Contraction Increased_Motility Increased GI Motility (Gastroprokinesis) Smooth_Muscle->Increased_Motility

Caption: this compound's Mechanism of Action on GI Motility.

Experimental_Workflow cluster_0 Phase 1: Dose Range-Finding (Acute/Subacute) cluster_1 Phase 2: Chronic Study Start Select Animal Model (e.g., Sprague-Dawley Rat) Dose_Selection Select 3-4 Dose Levels (Based on literature/allometry) Start->Dose_Selection Daily_Dosing Daily Oral Gavage (7-14 days) Dose_Selection->Daily_Dosing Daily_Monitoring Daily Clinical Observations, Body Weight, Food Intake Daily_Dosing->Daily_Monitoring Endpoint Determine Maximum Tolerated Dose (MTD) and No-Observed-Adverse-Effect-Level (NOAEL) Daily_Monitoring->Endpoint Chronic_Dose Select Doses for Chronic Study (Based on MTD/NOAEL) Endpoint->Chronic_Dose Inform Long_Term_Dosing Long-Term Daily Dosing (e.g., 28-day, 90-day, 6-month) Chronic_Dose->Long_Term_Dosing Comprehensive_Monitoring Regular Monitoring: Clinical Signs, Body Weight, Food/Water Intake, Hematology, Clinical Chemistry, Urinalysis Long_Term_Dosing->Comprehensive_Monitoring Final_Analysis Terminal Necropsy, Histopathology, Data Analysis Comprehensive_Monitoring->Final_Analysis

Caption: Workflow for Chronic Dosing Regimen Determination.

Troubleshooting_Tree Start Adverse Clinical Sign Observed (e.g., Diarrhea, Weight Loss) Check_Severity Is the sign severe or life-threatening? Start->Check_Severity Euthanize Consult Veterinarian. Consider Euthanasia. Check_Severity->Euthanize Yes Reduce_Dose Reduce Dose by 25-50% Check_Severity->Reduce_Dose No Monitor_Response Monitor for Resolution of Signs (2-3 days) Reduce_Dose->Monitor_Response Resolved Signs Resolved? Continue at Lower Dose. Monitor_Response->Resolved Not_Resolved Signs Persist? Resolved->Not_Resolved No Suspend_Dosing Temporarily Suspend Dosing. Investigate Other Causes (Vehicle, Diet, Environment). Not_Resolved->Suspend_Dosing Yes Reinitiate If other causes are ruled out, re-initiate at a significantly lower dose or consider study termination for that animal. Suspend_Dosing->Reinitiate

Caption: Decision Tree for Managing Adverse Clinical Signs.

References

Technical Support Center: Managing Variability in In Vivo Cinitapride Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with cinitapride. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help manage and understand the sources of variability in in vivo responses to this compound.

Troubleshooting Guides

This section addresses common issues encountered during in vivo experiments with this compound, offering potential causes and actionable solutions.

Issue 1: High Inter-Individual Variability in Pharmacokinetic (PK) Profiles (Cmax, AUC)

Potential CauseTroubleshooting Steps
Formulation Inconsistency Ensure the this compound formulation is homogenous. For suspensions, use a consistent protocol for resuspension before each administration. Prepare fresh formulations regularly and document the vehicle and any excipients used, as changes can alter drug dissolution and absorption.[1][2][3]
Dosing Inaccuracy Verify the accuracy of the dosing volume for each animal based on their most recent body weight. Ensure consistent administration technique (e.g., depth and speed of oral gavage) to minimize variability in absorption.
Genetic Polymorphisms in Metabolic Enzymes This compound is metabolized by CYP3A4 and CYP2C8.[4] Genetic variations in these enzymes can lead to significant differences in metabolism and drug exposure.[5] If using outbred animal strains, consider that genetic diversity may contribute to variability. For mechanistic studies, consider using inbred strains with known metabolic profiles.
Drug-Drug Interactions Avoid co-administration of drugs known to inhibit or induce CYP3A4, such as ketoconazole, as this can significantly alter this compound's plasma concentrations. If co-administration is necessary, conduct a preliminary drug interaction study.
Gastrointestinal Physiology The rate of gastric emptying and intestinal transit can influence the rate and extent of drug absorption. Standardize the fasting period before dosing to ensure a consistent gastrointestinal state across all animals.
Analytical Method Variability Ensure the analytical method for quantifying this compound in plasma is validated for precision, accuracy, and stability. Run quality control samples with each batch of study samples to monitor assay performance.

Issue 2: Inconsistent or Lack of Efficacy in Gastrointestinal Motility Models

Potential CauseTroubleshooting Steps
Suboptimal Dose Selection Conduct a dose-response study to determine the optimal effective dose of this compound in your specific animal model and strain. Efficacy can be dose-dependent and may vary between species.
Timing of Drug Administration and Efficacy Assessment Optimize the timing of this compound administration relative to the measurement of the efficacy endpoint. The prokinetic effect may have a specific onset and duration of action.
Animal Model Variability The choice of animal model is crucial for studying gastrointestinal motility. Ensure the chosen model is appropriate for the research question and that the induction of the disease state (if applicable) is consistent. Standardize all experimental conditions, including housing, diet, and handling, as stress can impact gastrointestinal function.
Off-Target Effects This compound has a complex pharmacology, acting on multiple serotonin receptor subtypes (5-HT1, 5-HT2, 5-HT4) and dopamine D2 receptors. Consider the possibility of off-target effects that may influence the experimental outcome, especially at higher doses.
PK/PD Disconnect If possible, collect satellite blood samples for pharmacokinetic analysis to correlate drug exposure with the observed pharmacodynamic effect. A lack of efficacy may be due to insufficient drug exposure at the site of action.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it influence its in vivo effects?

A1: this compound is a gastroprokinetic agent with a multi-target mechanism of action. It acts as an agonist at serotonin 5-HT1 and 5-HT4 receptors and an antagonist at 5-HT2 receptors. Its prokinetic effects are primarily mediated through the activation of 5-HT4 receptors on enteric neurons, which enhances the release of acetylcholine and stimulates gastrointestinal motility. The antagonism of 5-HT2 receptors may also contribute to its gastroprotective effects. Additionally, this compound exhibits some dopamine D2 receptor antagonist activity. This complex pharmacology means that its in vivo effects can be multifaceted, and researchers should consider the potential for both desired and off-target effects.

Q2: Which animal models are most appropriate for studying the prokinetic effects of this compound?

A2: The choice of animal model depends on the specific research question. Common models for assessing gastrointestinal motility include:

  • Gastric Emptying Studies: Rodent models (mice and rats) are frequently used to measure the rate of gastric emptying of a test meal (liquid or solid).

  • Intestinal Transit Studies: These models measure the transit time of a non-absorbable marker through the small intestine.

  • Models of Disordered Motility: Stress-induced models or pharmacological models (e.g., using agents that delay gastric emptying) can be employed to mimic pathological conditions.

Q3: How can I prepare a this compound formulation for in vivo administration?

A3: The formulation of this compound for in vivo studies is critical for ensuring consistent drug delivery. This compound hydrogen tartrate is sparingly soluble in water. For oral administration, a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) or a solution in a suitable solvent (e.g., a small amount of DMSO followed by dilution with saline or corn oil, ensuring the final DMSO concentration is non-toxic) can be used. It is essential to ensure the formulation is homogenous and stable for the duration of the experiment.

Q4: What are the key pharmacokinetic parameters of this compound I should be aware of?

A4: this compound is rapidly absorbed after oral administration, with peak plasma concentrations typically reached within 2 hours. It is metabolized in the liver primarily by the cytochrome P450 enzymes CYP3A4 and CYP2C8. The elimination half-life is in the range of 3-5 hours. A high degree of inter-individual variability in pharmacokinetics has been observed in humans, which may also be a factor in animal studies.

Experimental Protocols

Protocol 1: Assessment of Gastric Emptying in Rats using the Phenol Red Method

This protocol describes a terminal study to quantify gastric emptying of a liquid test meal in rats.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% CMC in water)

  • Phenol Red solution (0.5 mg/mL in 5% glucose solution)

  • 0.1 N NaOH

  • 20% Trichloroacetic acid (TCA)

  • Spectrophotometer

  • Homogenizer

  • Centrifuge

  • Oral gavage needles

  • Surgical instruments

Procedure:

  • Animal Preparation: Fast male Wistar or Sprague-Dawley rats for 18-24 hours with free access to water.

  • Dosing: Administer this compound or vehicle via oral gavage at the desired volume and concentration.

  • Test Meal Administration: After a predetermined time (e.g., 30 minutes post-cinitapride dose), administer 1.5 mL of the Phenol Red solution via oral gavage to each rat.

  • Sample Collection: Exactly 20 minutes after the test meal administration, euthanize the rats by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

  • Stomach Removal: Immediately perform a laparotomy and clamp the pyloric and cardiac ends of the stomach. Carefully excise the stomach.

  • Homogenization: Place the entire stomach in 100 mL of 0.1 N NaOH and homogenize until the tissue is completely disrupted.

  • Precipitation: Transfer a 5 mL aliquot of the homogenate to a centrifuge tube and add 0.5 mL of 20% TCA. Vortex and centrifuge at 3000 rpm for 10 minutes.

  • Color Development: Transfer 4 mL of the supernatant to a clean tube and add 1 mL of 0.5 N NaOH.

  • Spectrophotometry: Measure the absorbance of the solution at 560 nm.

  • Calculation: A control group of rats should be euthanized immediately after administration of the phenol red meal to determine the initial amount of phenol red administered (100% gastric content).

    • Gastric Emptying (%) = [1 – (Absorbance of test sample / Average absorbance of control group)] x 100

Protocol 2: Quantification of this compound in Rat Plasma using HPLC-UV

This protocol provides a general framework for the analysis of this compound in plasma. Method optimization and validation are required.

Materials:

  • This compound analytical standard

  • Internal standard (IS) (e.g., another suitable benzamide)

  • HPLC-grade methanol, acetonitrile, and water

  • Ammonium acetate

  • Formic acid or acetic acid for pH adjustment

  • HPLC system with UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Centrifuge

  • Vortex mixer

Procedure:

  • Standard and QC Preparation: Prepare stock solutions of this compound and the IS in methanol. Prepare calibration standards and quality control (QC) samples by spiking known concentrations of this compound into blank rat plasma.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, standard, or QC, add 200 µL of acetonitrile containing the IS.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of ammonium acetate buffer (e.g., 10 mM, pH 5.2), methanol, and acetonitrile (e.g., 40:50:10 v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient or controlled (e.g., 30°C).

    • Injection Volume: 20 µL.

    • Detection Wavelength: 260-265 nm.

  • Data Analysis: Construct a calibration curve by plotting the peak area ratio of this compound to the IS against the nominal concentration of the standards. Use the regression equation to determine the concentration of this compound in the unknown samples.

Data Presentation

Table 1: Summary of Pharmacokinetic Parameters of this compound in Healthy Chinese Volunteers (Single Dose)

Dose (mg)Cmax (pg/mL)Tmax (h)AUC0-t (pg·h/mL)t1/2 (h)
1330 ± 1202.0 (1.0-4.0)1580 ± 5404.9 ± 1.5
2650 ± 2302.0 (1.0-4.0)3150 ± 11105.2 ± 1.8
41398 ± 4502.0 (1.0-4.0)6890 ± 22505.4 ± 1.7
Data are presented as mean ± SD, except for Tmax which is median (range). Data adapted from Zhang et al., 2019.

Table 2: Efficacy of this compound in a Phase III Trial for Functional Dyspepsia

ParameterThis compound (1 mg t.i.d.)Domperidone (10 mg t.i.d.)p-value
Symptom Relief Rate (4 weeks) 85.8%81.8%0.332
Reduction in Overall Symptom Severity Score 13.5 ± 7.213.0 ± 7.5<0.001 (vs. baseline for both)
Change in Gastric Emptying Half-Time (min) -44.6 ± 100.7N/A0.0002 (vs. baseline)
Data adapted from a study on patients with mild to moderate postprandial distress syndrome-predominant functional dyspepsia.

Mandatory Visualization

cinitapride_pathway cluster_neuron Enteric Neuron cluster_smooth_muscle Smooth Muscle Cell cluster_antagonist Additional Mechanisms This compound This compound HTR4 5-HT4 Receptor This compound->HTR4 Agonist AC Adenylate Cyclase HTR4->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA ACh_release Acetylcholine (ACh) Release PKA->ACh_release ACh Acetylcholine ACh_release->ACh Acts on M_Receptor Muscarinic Receptor ACh->M_Receptor Contraction Contraction M_Receptor->Contraction Cinitapride_ant This compound HTR2 5-HT2 Receptor Cinitapride_ant->HTR2 Antagonist D2R Dopamine D2 Receptor Cinitapride_ant->D2R Antagonist Inhibition Inhibition of Relaxation HTR2->Inhibition D2R->Inhibition

Caption: this compound's primary signaling pathway for prokinetic effects.

experimental_workflow cluster_setup Experimental Setup cluster_execution Experiment Execution cluster_analysis Data Analysis Animal_Prep Animal Preparation (Fasting, Acclimatization) Dosing_Groups Randomization into Dosing Groups Animal_Prep->Dosing_Groups Dosing Drug Administration (Oral Gavage) Dosing_Groups->Dosing Formulation This compound/Vehicle Formulation Formulation->Dosing Efficacy_Test Efficacy Assessment (e.g., Gastric Emptying) Dosing->Efficacy_Test PK_Sampling Pharmacokinetic Blood Sampling Dosing->PK_Sampling Efficacy_Analysis Efficacy Data Analysis Efficacy_Test->Efficacy_Analysis PK_Analysis Bioanalysis of Plasma Samples PK_Sampling->PK_Analysis PKPD_Analysis PK/PD Correlation Efficacy_Analysis->PKPD_Analysis PK_Analysis->PKPD_Analysis

Caption: General workflow for an in vivo this compound efficacy and PK study.

troubleshooting_logic cluster_pk Pharmacokinetic Variability cluster_pd Efficacy Variability Variability High In Vivo Variability Observed Formulation Check Formulation (Homogeneity, Stability) Variability->Formulation Dosing Verify Dosing Technique & Accuracy Variability->Dosing Metabolism Consider Genetic Polymorphisms (CYPs) Variability->Metabolism Analysis Validate Bioanalytical Method Variability->Analysis Dose Optimize Dose (Dose-Response Study) Variability->Dose Timing Adjust Timing of Dosing & Measurement Variability->Timing Model Standardize Animal Model Conditions Variability->Model PKPD Correlate Exposure with Response Variability->PKPD

Caption: Logical approach to troubleshooting variability in this compound experiments.

References

Mitigating Cinitapride's potential for cardiac ion channel interaction

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Cinitapride Cardiac Safety

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals investigating the cardiac safety profile of this compound and its analogues. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary cardiac safety concern associated with prokinetic agents like this compound?

The primary concern is the potential for drugs to block the human Ether-à-go-go-Related Gene (hERG) potassium channel.[1] Inhibition of the hERG channel, which is crucial for cardiac repolarization, can delay the repolarization of myocardial cells.[1] This delay manifests as a prolongation of the QT interval on an electrocardiogram (ECG), a condition known as Long QT Syndrome.[2][3] Such prolongation increases the risk of developing life-threatening cardiac arrhythmias, most notably Torsades de Pointes (TdP).[2] Several drugs have been withdrawn from the market due to these cardiotoxic effects.

Q2: Does this compound exhibit a significant risk of QT prolongation and hERG channel interaction?

Current evidence suggests that this compound has a favorable cardiac safety profile with no clinically relevant effect on QT interval. A clinical study involving co-administration of this compound with ketoconazole (a potent inhibitor of the CYP3A4 enzyme that metabolizes this compound) showed no effect on cardiac repolarization. The minor increases observed in the QT interval were attributed to ketoconazole alone. Furthermore, a real-world study in Chinese patients with functional dyspepsia found no instances of QT interval prolongation, even though mild, asymptomatic ECG abnormalities were noted in a small number of cases.

Q3: How does this compound's cardiac risk compare to older prokinetics like cisapride?

Cisapride was withdrawn from the market in several countries due to reports of serious and sometimes fatal cardiac events linked to QT prolongation and TdP. Electrophysiological studies revealed that cisapride is a potent blocker of the hERG channel, with IC50 values reported in the nanomolar range (e.g., 6.5 nM, 16.4 nM, 44.5 nM). This high affinity for the hERG channel underlies its proarrhythmic effects. In contrast, clinical data for this compound indicates a much lower risk of cardiac adverse effects.

Table 1: Comparative hERG Inhibition of Prokinetic Agents

Compound Reported hERG IC50 Values Clinical Cardiac Events
Cisapride 6.5 nM, 16.4 nM, 44.5 nM Associated with QT prolongation, Torsades de Pointes, and cardiac arrest.

| This compound | In vitro hERG IC50 not prominently reported in search results, but clinical data suggests low potential. | No clinically relevant effect on QT interval observed, even with metabolic inhibition. |

Troubleshooting Guides

Scenario 1: An in vitro assay suggests a this compound analogue shows moderate hERG inhibition.

  • Problem: Your novel this compound derivative shows an IC50 for the hERG channel in the low micromolar range, raising a potential cardiotoxicity flag.

  • Troubleshooting Steps:

    • Confirm the Result: Repeat the experiment, preferably using a different assay format (e.g., manual patch-clamp if the initial screen was automated) to rule out artifacts. Ensure the compound's solubility and stability in the assay buffer.

    • Determine the Therapeutic Window: Assess the compound's efficacy (on-target potency). A large margin between the hERG IC50 and the effective concentration for its therapeutic target (e.g., >30-fold) may indicate an acceptable safety window.

    • Initiate Structural Modifications: If the safety margin is insufficient, medicinal chemistry strategies should be employed to mitigate hERG activity. Common approaches include:

      • Reducing Lipophilicity: High lipophilicity often correlates with hERG binding.

      • Modulating Basicity (pKa): Reducing or removing a basic amine, a common feature in hERG blockers, can significantly decrease affinity.

      • Introducing Acidic Groups: Adding a carboxylic acid to create a zwitterion can reduce lipophilicity and mitigate hERG risk.

      • Restricting Conformation: Altering the molecule's flexibility can disrupt its ability to bind within the hERG channel pore.

    • Assess Other Ion Channels: Evaluate the compound's effect on other cardiac ion channels (e.g., calcium and sodium channels) as per the Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative. A mixed channel effect can sometimes neutralize the pro-arrhythmic risk of hERG block alone.

Scenario 2: An in silico model predicts high cardiotoxicity risk for a new compound series.

  • Problem: Computational models predict a high probability of hERG interaction for your new chemical entities.

  • Troubleshooting Steps:

    • Analyze a Population of Models: Relying on a single algorithm can be misleading. Use consensus models or multiple different algorithms to increase the predictive accuracy. Human-based in silico models that consider population variability can offer higher accuracy than animal models.

    • Identify Potential Structural Alerts: Analyze the model's output to identify specific molecular features (structural alerts) flagged as high-risk, such as secondary amines, benzene derivatives, or specific heterocyclic structures.

    • Prioritize for In Vitro Screening: Use the in silico predictions to rank and prioritize compounds for experimental validation. Do not discard a promising compound based solely on computational data. Proceed with a functional assay, such as an automated patch-clamp screen, to generate empirical data.

    • Refine the Model: Use the experimental results to refine and retrain your computational model, improving its predictive power for your specific chemical space.

Experimental Protocols & Methodologies

Protocol 1: hERG Inhibition Assay using Automated Patch-Clamp

This protocol provides a general methodology for assessing a compound's inhibitory effect on the hERG channel expressed in a stable cell line (e.g., HEK293 or CHO).

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on the hERG potassium current.

  • Materials:

    • hERG-expressing cell line (e.g., HEK293, CHO).

    • Automated patch-clamp system (e.g., QPatch, SyncroPatch).

    • Extracellular and intracellular solutions (specific compositions vary by system).

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Positive control (e.g., Cisapride, Dofetilide, E-4031).

  • Methodology:

    • Cell Preparation: Culture hERG-expressing cells according to standard protocols. On the day of the experiment, prepare a single-cell suspension.

    • System Priming: Prime the automated patch-clamp system with the appropriate intracellular and extracellular solutions.

    • Cell Loading: Load the cell suspension into the system. The system will automatically catch cells and form giga-ohm seals.

    • Whole-Cell Configuration: Achieve whole-cell configuration through automated rupture of the cell membrane patch.

    • Baseline Recording: Apply a voltage-clamp protocol to elicit hERG currents and record a stable baseline. A recommended pulse protocol involves a depolarization step to activate the channels, followed by a repolarizing step to measure the peak tail current, which is characteristic of hERG.

    • Compound Application: Prepare serial dilutions of the test compound in the extracellular solution. Apply the concentrations sequentially to the same cell, allowing the current to reach a steady state at each concentration.

    • Data Acquisition: Record the peak tail current at each concentration.

    • Data Analysis:

      • Calculate the percentage of current inhibition for each concentration relative to the baseline.

      • Plot the percent inhibition against the compound concentration.

      • Fit the data to a Hill equation to determine the IC50 value.

Visualizations

Diagram 1: Mechanism of Drug-Induced QT Prolongation

This diagram illustrates the signaling pathway from hERG channel blockade to the potential for arrhythmia.

G cluster_cellular Cellular Level cluster_organ Organ Level Drug This compound Analogue hERG hERG K+ Channel Drug->hERG Block IKr IKr Current hERG->IKr Generates APD Action Potential Duration (APD) IKr->APD Repolarizes Cell (Shortens APD) Block_Effect IKr->Block_Effect Reduced QT QT Interval APD->QT Manifests as Prolonged QT TdP Torsades de Pointes (Arrhythmia) QT->TdP Increased Risk Block_Effect->APD Prolonged

Caption: Pathway from hERG channel block to potential arrhythmia.

Diagram 2: Experimental Workflow for Cardiac Safety Assessment

This workflow outlines the standard progression for evaluating the cardiotoxic potential of a new chemical entity.

G InSilico In Silico Screening (hERG Prediction Models) InVitro In Vitro Assay (Automated Patch-Clamp) InSilico->InVitro Prioritize Compounds LeadOpt Lead Optimization (SAR to Mitigate hERG) InVitro->LeadOpt hERG IC50 > Threshold CiPA CiPA Panel Assays (Na+, Ca2+ channels) InVitro->CiPA hERG IC50 < Threshold (Acceptable Safety Margin) LeadOpt->InVitro Test New Analogues ExVivo Ex Vivo Studies (e.g., Langendorff Heart) CiPA->ExVivo Decision_High High Risk Stop/Redesign CiPA->Decision_High Unfavorable Profile InVivo In Vivo ECG (Animal Models) ExVivo->InVivo Decision_Low Low Risk Proceed InVivo->Decision_Low No QT Prolongation InVivo->Decision_High Significant QT Prolongation

Caption: Step-wise workflow for cardiac safety evaluation.

References

Optimization of extraction methods for Cinitapride from tissue samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of cinitapride extraction from tissue samples. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from biological samples?

A1: The most common methods for extracting this compound from biological matrices are liquid-liquid extraction (LLE) and solid-phase extraction (SPE). Protein precipitation can also be used, often as a preliminary clean-up step. The choice of method depends on the sample matrix, the required level of cleanliness, and the analytical technique used for quantification.

Q2: Which analytical techniques are typically used to quantify this compound after extraction?

A2: this compound is commonly quantified using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection or, for higher sensitivity and selectivity, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Q3: What are the key validation parameters to consider when developing an extraction method for this compound?

A3: Key validation parameters, as per regulatory guidelines (e.g., US FDA), include selectivity, linearity, precision, accuracy, recovery, and stability.[1][2] Acceptable linearity is typically demonstrated by a high correlation coefficient (r² > 0.99).[3] Precision is assessed by intraday and interday variations, with a percent coefficient of variation (%CV) ideally being low.[1][2] Accuracy is determined by recovery studies at different concentration levels.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Recovery of this compound 1. Inefficient tissue homogenization.2. Suboptimal pH during extraction.3. Inappropriate extraction solvent (LLE) or sorbent (SPE).4. Insufficient mixing/vortexing time.5. Analyte loss during solvent evaporation.1. Ensure complete tissue homogenization using a suitable mechanical homogenizer. Consider enzymatic digestion for difficult tissues.2. Adjust the pH of the sample to ensure this compound is in its neutral form for efficient extraction into an organic solvent.3. For LLE, test solvents with different polarities. For SPE, screen different sorbent types (e.g., C18, mixed-mode).4. Increase vortexing or mixing time to ensure thorough extraction.5. Optimize the evaporation temperature and nitrogen flow rate to prevent loss of the analyte.
High Matrix Effects in LC-MS/MS 1. Co-elution of endogenous matrix components (e.g., phospholipids, proteins).2. Inadequate sample cleanup.1. Modify the chromatographic gradient to better separate this compound from interfering matrix components.2. Incorporate a more rigorous cleanup step. For LLE, a back-extraction step can be added. For SPE, use a stronger wash solvent or a more selective sorbent. Protein precipitation followed by SPE or LLE can also be effective.
Poor Peak Shape in Chromatography 1. Incompatibility between the final extract solvent and the mobile phase.2. Presence of residual tissue debris.1. Evaporate the final extract to dryness and reconstitute in a solvent that is compatible with the initial mobile phase.2. Centrifuge the final extract at a higher speed or for a longer duration before injection. Consider filtering the extract through a syringe filter.
Inconsistent Results (Poor Precision) 1. Variability in tissue sample preparation.2. Inconsistent extraction procedure.1. Standardize the tissue homogenization process, including the tissue-to-homogenization buffer ratio.2. Ensure consistent timing, volumes, and mixing for each step of the extraction protocol. The use of an internal standard is crucial to correct for variability.
Analyte Instability 1. Degradation of this compound during sample processing.2. Freeze-thaw instability.1. Keep samples on ice during processing. Minimize the time between homogenization, extraction, and analysis. This compound has been shown to degrade under acidic, alkaline, and oxidative conditions.2. Validate the stability of this compound in tissue homogenates after multiple freeze-thaw cycles. If instability is observed, process samples immediately after thawing.

Data Presentation

Table 1: Performance of this compound Extraction from Human Plasma using Liquid-Liquid Extraction followed by HPLC-UV

ParameterResultReference
Linearity Range1 to 35 ng/mL
Extraction Recovery> 86%
Intraday Precision (%CV)≤ 7.1%
Interday Precision (%CV)≤ 7.1%
Limit of Detection (LOD)0.1192 ng/mL
Limit of Quantification (LOQ)0.3612 ng/mL

Table 2: Performance of this compound Extraction from Human Plasma using Solid-Phase Extraction followed by LC-MS/MS

ParameterResultReference
Linearity Range20.118 to 2011.797 pg/mL
Lower Limit of Quantification20.118 pg/mL
Intraday Precision (% Bias)2.56% to 3.48%
Interday Precision (% Bias)-1.68% to 1.02% (Bench top stability)

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Tissue Homogenate (General Procedure)

This protocol is a general guideline and should be optimized for specific tissue types.

  • Homogenization: Homogenize a known weight of tissue in a suitable buffer (e.g., phosphate-buffered saline) to create a uniform homogenate.

  • Sample Preparation: To a 1 mL aliquot of the tissue homogenate, add a known amount of internal standard.

  • pH Adjustment: Adjust the pH of the sample to alkaline conditions (e.g., using a weak base) to ensure this compound is in its non-ionized form.

  • Extraction: Add an appropriate volume of a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).

  • Mixing: Vortex the mixture for a specified time (e.g., 5-10 minutes) to facilitate the transfer of this compound into the organic phase.

  • Centrifugation: Centrifuge the sample to separate the organic and aqueous layers.

  • Collection: Transfer the organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a small volume of mobile phase or a compatible solvent for analysis.

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Tissue Homogenate (General Procedure)

This protocol is a general guideline and requires optimization for specific tissue types and SPE sorbents.

  • Homogenization: Prepare tissue homogenate as described in the LLE protocol.

  • Pre-treatment: Centrifuge the homogenate to pellet cellular debris. The supernatant may require a protein precipitation step (e.g., with acetonitrile or methanol).

  • SPE Cartridge Conditioning: Condition the SPE cartridge (e.g., C18) by passing methanol followed by water or an appropriate buffer through it.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, controlled flow rate.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar interferences. A subsequent wash with a slightly stronger solvent may be used to remove less polar interferences.

  • Elution: Elute the this compound from the cartridge using a small volume of a strong solvent (e.g., methanol, acetonitrile, or a mixture with a modifier like formic acid or ammonia).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in a suitable solvent for analysis.

Visualizations

LLE_Workflow start Start: Tissue Homogenate homogenate 1. Add Internal Standard & Adjust pH start->homogenate extraction 2. Add Organic Solvent & Vortex homogenate->extraction centrifuge 3. Centrifuge to Separate Layers extraction->centrifuge collect 4. Collect Organic Layer centrifuge->collect evaporate 5. Evaporate to Dryness collect->evaporate reconstitute 6. Reconstitute in Mobile Phase evaporate->reconstitute analysis Inject for LC-MS/MS or HPLC Analysis reconstitute->analysis

Caption: Liquid-Liquid Extraction (LLE) Workflow for this compound.

SPE_Workflow start Start: Tissue Homogenate Supernatant condition 1. Condition SPE Cartridge start->condition load 2. Load Sample condition->load wash 3. Wash Cartridge load->wash elute 4. Elute this compound wash->elute evaporate 5. Evaporate Eluate elute->evaporate reconstitute 6. Reconstitute in Mobile Phase evaporate->reconstitute analysis Inject for LC-MS/MS or HPLC Analysis reconstitute->analysis

Caption: Solid-Phase Extraction (SPE) Workflow for this compound.

References

Technical Support Center: Enhancing the Translational Relevance of Preclinical Cinitapride Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the gastroprokinetic agent, cinitapride. Our goal is to help you design robust preclinical studies and improve their translational relevance to clinical settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound exerts its prokinetic effects through a multi-target mechanism. It primarily acts as an agonist at the 5-HT₄ receptor and an antagonist at the 5-HT₂ and dopamine D₂ receptors.[1] Its agonistic activity on 5-HT₄ receptors on enteric neurons enhances the release of acetylcholine, a key neurotransmitter that stimulates smooth muscle contraction and promotes gastrointestinal motility.[1]

Q2: What are the main therapeutic applications of this compound?

A2: this compound is clinically used to treat gastrointestinal motility disorders such as gastroesophageal reflux disease (GERD), functional dyspepsia, and delayed gastric emptying.[1]

Q3: Are there known species differences in the metabolism of this compound?

A3: this compound is primarily metabolized by cytochrome P450 enzymes, specifically CYP3A4 and CYP2C8 in humans.[2] It is crucial to consider that the expression and activity of these enzymes can vary significantly between preclinical species (e.g., rodents, dogs) and humans, which can lead to differences in pharmacokinetic profiles and potential discrepancies between preclinical efficacy/safety data and clinical outcomes.

Q4: What are the potential off-target effects of this compound to consider in preclinical studies?

A4: Besides its primary targets (5-HT₄, 5-HT₂, and D₂ receptors), it is important to assess this compound's binding affinity for a broader panel of receptors to identify potential off-target effects that could contribute to unexpected preclinical findings or clinical side effects. For instance, assessing its interaction with other 5-HT receptor subtypes and cardiac ion channels (like the hERG channel) is advisable, especially given the history of cardiovascular concerns with other prokinetic agents.[3]

Q5: How does this compound's stability in different experimental conditions affect study outcomes?

A5: this compound's stability can be influenced by pH and oxidative stress. Studies have shown that this compound is susceptible to degradation under oxidative conditions. It also exhibits pH-dependent release from formulations, with higher liberation at a lower pH. Therefore, it is essential to ensure the stability of this compound in the specific buffers and vehicles used in both in vitro and in vivo experiments to obtain reliable and reproducible results.

Troubleshooting Guides

In Vitro Assays
Issue Possible Cause(s) Troubleshooting Steps
High variability in receptor binding assays (Ki determination) - Instability of this compound in assay buffer.- Non-specific binding to assay components.- Issues with radioligand quality or concentration.- Verify the solubility and stability of this compound in the chosen buffer at the experimental temperature.- Include appropriate concentrations of a blocking agent (e.g., BSA) to reduce non-specific binding.- Optimize radioligand concentration and ensure its purity and specific activity.
Inconsistent results in functional assays (e.g., cAMP accumulation for 5-HT₄ agonism) - Cell line variability or passage number.- Receptor desensitization or downregulation with prolonged exposure.- this compound degradation in the cell culture medium.- Use a consistent cell passage number and ensure the health and viability of the cells.- Optimize the incubation time to capture the peak response before significant desensitization occurs.- Prepare fresh solutions of this compound for each experiment.
Low potency or efficacy in isolated tissue contractility assays (e.g., guinea pig ileum) - Tissue desensitization to acetylcholine or other neurotransmitters.- Poor tissue viability.- Incorrect drug concentration due to adsorption to tubing or organ bath.- Allow for adequate washout periods between drug applications.- Ensure proper oxygenation and temperature control of the organ bath and use fresh tissue preparations.- Use silanized glassware or low-adsorption tubing to minimize drug loss.
In Vivo Assays
Issue Possible Cause(s) Troubleshooting Steps
High variability in gastric emptying or intestinal transit studies - Animal stress affecting gastrointestinal motility.- Inconsistent administration of test meal or marker.- Circadian rhythm variations influencing gut function.- Acclimatize animals to the experimental procedures and environment to minimize stress.- Ensure precise and consistent volume and timing of gavage.- Conduct experiments at the same time of day to account for circadian rhythms.
Lack of dose-response relationship - Poor oral bioavailability in the chosen species.- Saturation of absorption or metabolic pathways at higher doses.- "Bell-shaped" dose-response curve, which can occur with 5-HT₄ agonists.- Characterize the pharmacokinetic profile of this compound in the test species to ensure adequate systemic exposure.- Expand the dose range, including lower concentrations, to fully characterize the dose-response relationship.- Consider that maximal efficacy may be achieved at intermediate doses.
Discrepancy between in vivo efficacy and in vitro potency - Significant first-pass metabolism in the preclinical species.- Involvement of active metabolites with different pharmacological profiles.- Species differences in receptor density or signaling pathways.- Investigate the metabolic profile of this compound in the preclinical species to identify major metabolites and assess their activity.- Conduct ex vivo studies to confirm target engagement in the gastrointestinal tissue.- Compare receptor expression levels in the relevant tissues between the preclinical species and humans.

Data Presentation

Table 1: Preclinical Pharmacokinetic Parameters of this compound in Various Species
ParameterMouseRatDogMonkeyHuman
Tmax (h) ~1.5~2.0Data not readily availableData not readily available~2.0
Bioavailability (%) ~39~56Data not readily available~6~40-80
Half-life (t½) (h) ~3.9~4.3Data not readily availableData not readily available3-5 (initial), >15 (residual)
Clearance (mL/min/kg) ~26Data not readily availableData not readily availableData not readily availableData not readily available
Note: Data is compiled from various sources and may be derived from studies using different methodologies and formulations. Direct comparison should be made with caution.
Table 2: In Vitro Activity of this compound and Other 5-HT₄ Agonists
CompoundTargetAssay TypeEC₅₀ / Kᵢ (nM)
This compound5-HT₄ ReceptorFunctional (Gastroprotective effect in rats)Not directly measured
5-HT₂ ReceptorAntagonist activityData not readily available
D₂ ReceptorAntagonist activityData not readily available
5HT4-LA1 (Prucalopride-based)5-HT₄ ReceptorcAMP Assay (CHO cells)1.1
5HT4-LA2 (Naronapride-based)5-HT₄ ReceptorcAMP Assay (CHO cells)18.8
5-HT5-HT₄ ReceptorcAMP Assay (CHO cells)3.6
Cisapride5-HT₄ ReceptorBinding Affinity~14
Note: Specific EC₅₀ and Kᵢ values for this compound are not consistently reported in the public domain. The table includes data from related compounds for comparative purposes.

Experimental Protocols

Protocol 1: In Vivo Gastric Emptying Assay in Rats

Objective: To evaluate the effect of this compound on the rate of gastric emptying of a test meal in rats.

Materials:

  • Male Wistar rats (fasted overnight with free access to water)

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose)

  • Test meal: 1.5% methylcellulose containing a non-absorbable marker (e.g., 0.05% phenol red)

  • 0.1 M NaOH

  • Trichloroacetic acid (20% w/v)

  • Spectrophotometer

Procedure:

  • Administer this compound or vehicle orally to fasted rats at a predetermined time before the test meal.

  • Administer a fixed volume (e.g., 1.5 mL) of the test meal via oral gavage.

  • At a specific time point after the meal administration (e.g., 20-30 minutes), euthanize the animals by cervical dislocation.

  • Immediately clamp the pylorus and cardia of the stomach and carefully excise the organ.

  • Homogenize the entire stomach in a known volume of 0.1 M NaOH.

  • Precipitate proteins from an aliquot of the homogenate using trichloroacetic acid and centrifuge.

  • Add 0.5 M NaOH to the supernatant to develop the color of the phenol red.

  • Measure the absorbance of the solution at 560 nm.

  • A control group of rats is sacrificed immediately after receiving the test meal to determine the initial amount of phenol red administered.

  • Calculate the percentage of gastric emptying using the following formula: % Gastric Emptying = (1 - (Amount of phenol red in test stomach / Average amount of phenol red in control stomachs)) * 100

Protocol 2: In Vitro Guinea Pig Ileum Contractility Assay

Objective: To assess the prokinetic activity of this compound on the contractility of isolated guinea pig ileum.

Materials:

  • Male guinea pig

  • Tyrode's solution (or Krebs-Henseleit solution)

  • This compound

  • Acetylcholine (as a positive control)

  • Organ bath system with a force transducer and data acquisition system

  • Carbogen gas (95% O₂, 5% CO₂)

Procedure:

  • Humanely euthanize a guinea pig and excise a segment of the terminal ileum.

  • Gently flush the lumen of the ileum segment with Tyrode's solution to remove its contents.

  • Cut the ileum into segments of approximately 2-3 cm in length.

  • Mount a segment vertically in an organ bath containing Tyrode's solution, maintained at 37°C and continuously bubbled with carbogen gas.

  • Apply an initial resting tension of approximately 1 g and allow the tissue to equilibrate for at least 30-60 minutes, with regular washing every 15 minutes.

  • Record isometric contractions using a force transducer.

  • Establish a baseline contractile activity.

  • Construct a cumulative concentration-response curve for acetylcholine to confirm tissue viability and responsiveness.

  • After washing and re-equilibration, add increasing concentrations of this compound to the organ bath and record the contractile response.

  • The prokinetic effect of this compound is quantified by the increase in the amplitude and/or frequency of contractions compared to the baseline.

Mandatory Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5HT4R 5-HT₄ Receptor G_alpha_s Gαs 5HT4R->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates ACh_Vesicle Acetylcholine Vesicle PKA->ACh_Vesicle Phosphorylates proteins involved in exocytosis ACh_Release Acetylcholine Release ACh_Vesicle->ACh_Release Leads to This compound This compound This compound->5HT4R Agonist

Caption: this compound's 5-HT₄ Receptor Agonist Signaling Pathway.

G Start Start Preclinical Evaluation of this compound In_Vitro In Vitro Characterization Start->In_Vitro In_Vivo In Vivo Efficacy Studies Start->In_Vivo Receptor_Binding Receptor Binding Assays (5-HT₄, 5-HT₂, D₂) In_Vitro->Receptor_Binding Functional_Assays Functional Assays (e.g., cAMP, Ca²⁺ flux) In_Vitro->Functional_Assays Tissue_Assays Isolated Tissue Assays (e.g., Guinea Pig Ileum) In_Vitro->Tissue_Assays Data_Integration Integrate In Vitro and In Vivo Data Receptor_Binding->Data_Integration Functional_Assays->Data_Integration Tissue_Assays->Data_Integration Gastric_Emptying Gastric Emptying Model (e.g., Rat) In_Vivo->Gastric_Emptying Intestinal_Transit Intestinal Transit Model (e.g., Mouse) In_Vivo->Intestinal_Transit Gastric_Emptying->Data_Integration Intestinal_Transit->Data_Integration PK_PD Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Translational_Assessment Assess Translational Potential PK_PD->Translational_Assessment Data_Integration->PK_PD End Decision on Clinical Development Translational_Assessment->End

Caption: Experimental Workflow for Preclinical this compound Studies.

G Start Start: this compound Candidate Solubility_Permeability Assess Solubility and Permeability Start->Solubility_Permeability High_Sol_High_Perm High Solubility, High Permeability Solubility_Permeability->High_Sol_High_Perm Yes Low_Sol_High_Perm Low Solubility, High Permeability Solubility_Permeability->Low_Sol_High_Perm No High_Sol_Low_Perm High Solubility, Low Permeability Solubility_Permeability->High_Sol_Low_Perm No Low_Sol_Low_Perm Low Solubility, Low Permeability Solubility_Permeability->Low_Sol_Low_Perm No In_Vitro_Potency In Vitro Potency at Target Receptors? High_Sol_High_Perm->In_Vitro_Potency Low_Sol_High_Perm->In_Vitro_Potency High_Sol_Low_Perm->In_Vitro_Potency Low_Sol_Low_Perm->In_Vitro_Potency Potent Potent and Selective In_Vitro_Potency->Potent Yes Not_Potent Not Potent or Selective In_Vitro_Potency->Not_Potent No In_Vivo_Efficacy Efficacy in Animal Models? Potent->In_Vivo_Efficacy Re-evaluate Re-evaluate or Terminate Not_Potent->Re-evaluate Efficacious Efficacious In_Vivo_Efficacy->Efficacious Yes Not_Efficacious Not Efficacious In_Vivo_Efficacy->Not_Efficacious No PK_Profile Favorable Preclinical PK Profile? Efficacious->PK_Profile Not_Efficacious->Re-evaluate Favorable_PK Favorable PK PK_Profile->Favorable_PK Yes Unfavorable_PK Unfavorable PK PK_Profile->Unfavorable_PK No Proceed Proceed to Further Development Favorable_PK->Proceed Unfavorable_PK->Re-evaluate

Caption: Decision Tree for Preclinical this compound Evaluation.

References

Validation & Comparative

A Head-to-Head Comparison of Cinitapride and Mosapride on Gastric Emptying

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of prokinetic agents, both cinitapride and mosapride are prominent therapeutic options for managing disorders of gastric motility, such as functional dyspepsia and gastroparesis. While both drugs aim to enhance gastric emptying, they exhibit distinct pharmacological profiles. This guide provides an objective, data-driven comparison of this compound and mosapride, focusing on their effects on gastric emptying, supported by experimental data and detailed methodologies. It is important to note that direct head-to-head clinical trials with gastric emptying as the primary endpoint are scarce in publicly available literature. Therefore, this comparison synthesizes data from individual studies to offer a comprehensive overview.

Mechanism of Action

This compound and mosapride, while both ultimately promoting gastrointestinal motility, do so through different primary mechanisms of action.

This compound is a benzamide derivative with a multi-receptor activity profile. It acts as a serotonin 5-HT₄ receptor agonist and a 5-HT₂ receptor antagonist.[1][2][3] Additionally, it exhibits dopamine D₂ receptor antagonist properties.[2][3] The agonistic action on 5-HT₄ receptors in the enteric nervous system enhances the release of acetylcholine, a key neurotransmitter that stimulates gastrointestinal smooth muscle contraction and thus accelerates gastric emptying. The antagonism of D₂ receptors further contributes to its prokinetic and antiemetic effects.

Mosapride is a selective serotonin 5-HT₄ receptor agonist. By stimulating these receptors on enteric cholinergic neurons, it facilitates the release of acetylcholine, leading to enhanced gastrointestinal motility and accelerated gastric emptying. Unlike this compound, mosapride has a low affinity for dopamine D₂, 5-HT₁, and 5-HT₂ receptors, which may result in a more targeted prokinetic effect with a potentially different side-effect profile.

Signaling Pathway Diagrams

cinitapride_pathway cluster_presynaptic Presynaptic Cholinergic Neuron cluster_postsynaptic Postsynaptic Smooth Muscle Cell This compound This compound Receptor_5HT4 5-HT₄ Receptor This compound->Receptor_5HT4 Agonist Receptor_D2 D₂ Receptor This compound->Receptor_D2 Antagonist AC Adenylyl Cyclase Receptor_5HT4->AC Activates Dopamine Dopamine Dopamine->Receptor_D2 Inhibits cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Ca_channel Ca²⁺ Channel PKA->Ca_channel Phosphorylates ACh_vesicle ACh Vesicle Ca_channel->ACh_vesicle Triggers Fusion ACh_release Acetylcholine (ACh) Release ACh_vesicle->ACh_release ACh_postsynaptic ACh M_receptor Muscarinic Receptor Contraction Contraction M_receptor->Contraction ACh_postsynaptic->M_receptor Binds Cinitapride_5HT2 This compound Receptor_5HT2 5-HT₂ Receptor Cinitapride_5HT2->Receptor_5HT2 Antagonist Relaxation Relaxation Receptor_5HT2->Relaxation Serotonin Serotonin Serotonin->Receptor_5HT2

This compound Signaling Pathway

mosapride_pathway cluster_presynaptic Presynaptic Cholinergic Neuron cluster_postsynaptic Postsynaptic Smooth Muscle Cell Mosapride Mosapride Receptor_5HT4 5-HT₄ Receptor Mosapride->Receptor_5HT4 Agonist AC Adenylyl Cyclase Receptor_5HT4->AC Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Ca_channel Ca²⁺ Channel PKA->Ca_channel Phosphorylates ACh_vesicle ACh Vesicle Ca_channel->ACh_vesicle Triggers Fusion ACh_release Acetylcholine (ACh) Release ACh_vesicle->ACh_release ACh_postsynaptic ACh M_receptor Muscarinic Receptor Contraction Contraction M_receptor->Contraction ACh_postsynaptic->M_receptor Binds

Mosapride Signaling Pathway

Quantitative Data on Gastric Emptying

The following table summarizes quantitative data on the effect of this compound and mosapride on gastric emptying from various clinical studies. It is crucial to interpret this data with caution, as the studies were conducted in different patient populations and employed varied methodologies.

DrugStudy PopulationDosageMeasurement MethodKey Findings on Gastric Emptying
This compound Patients with mild to moderate postprandial distress syndrome-predominant functional dyspepsia1 mg t.i.d. for 4 weeksNot specifiedDecreased mean half-gastric emptying time from 131.1 ± 119.4 min to 86.5 ± 18.7 min (P=0.0002).
This compound Patients with dysmotility-like dyspepsia and mild-to-moderate delayed gastric emptying1 mg t.i.d. for 4 weeksReal-time ultrasonography (liquid test meal)The decrease in mean gastric-emptying half-time was greater with this compound than with placebo (P=0.0169).
Mosapride Healthy volunteers15 mg b.d. for 14 daysUltrasonography (liquid meal)Gastric emptying and antral contractions increased significantly in the mosapride group compared to the placebo group.
Mosapride GERD patients on proton pump inhibitor (PPI) therapy5 mg t.i.d. for 8 weeksGastric emptying scanPrevented PPI-induced delayed gastric emptying; T₁/₂ showed no significant change (from 61.2 ± 17.8 min to 65.0 ± 15.5 min), whereas it significantly increased with PPI alone.
Mosapride Healthy male volunteersSingle dose¹³C breath test (high-viscosity liquid meal)Recovered the delayed rate of gastric emptying caused by high-viscosity liquid meals.

A 2023 network meta-analysis of 28 studies on functional dyspepsia found that this compound had a higher total efficacy rate than mosapride (OR: 2.18, 95%CI: 1.16–4.14). While this suggests a greater overall clinical benefit for this compound in functional dyspepsia, it is an indirect comparison and does not specifically quantify the difference in their effects on gastric emptying.

Experimental Protocols

Gastric Emptying Scintigraphy (Solid Meal)

This is considered the gold standard for measuring solid-phase gastric emptying.

  • Patient Preparation: Patients are required to fast overnight or for a minimum of 4 hours before the study. Medications that can affect gastric motility, such as prokinetics and opiates, are typically discontinued for at least 48 hours prior to the test. For diabetic patients, blood glucose levels should be monitored and managed.

  • Test Meal: A standardized low-fat, egg-white meal is commonly used. It consists of 120g of liquid egg whites scrambled with 0.5 to 1.0 mCi of ⁹⁹ᵐTc-sulfur colloid, served with two slices of white toast with 30g of strawberry jam and 120 mL of water. The meal should be consumed within 10 minutes.

  • Imaging Protocol: Imaging commences immediately after meal ingestion. One-minute static images are acquired in both anterior and posterior projections at 1, 2, and 4 hours post-ingestion. An optional 30-minute time point can be included.

  • Data Analysis: Regions of interest are drawn around the stomach to quantify the amount of radioactivity remaining at each time point. The geometric mean of the anterior and posterior counts is used to correct for tissue attenuation. The percentage of gastric retention is calculated and compared to established normal values.

¹³C-Spirulina Breath Test (GEBT)

A non-invasive method to assess solid-phase gastric emptying.

  • Patient Preparation: Similar to scintigraphy, patients need to fast overnight (at least 8 hours).

  • Test Meal and Procedure: The patient consumes a standardized meal, typically scrambled eggs, containing a known amount of ¹³C-Spirulina, along with saltine crackers and water. The ¹³C-Spirulina is bound to the solid phase of the meal.

  • Breath Sample Collection: Baseline breath samples are collected before the meal. After consuming the meal, breath samples are collected at regular intervals (e.g., 45, 90, 120, 150, 180, and 240 minutes) into collection tubes.

  • Data Analysis: As the ¹³C-labeled meal empties from the stomach and is metabolized in the small intestine, ¹³CO₂ is produced and exhaled in the breath. The ratio of ¹³CO₂ to ¹²CO₂ in the breath samples is measured using gas isotope ratio mass spectrometry. The rate of ¹³CO₂ excretion over time is used to calculate the rate of gastric emptying.

Experimental Workflow Diagram

experimental_workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Phase cluster_followup Follow-up & Assessment Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Baseline_Assessment Baseline Symptom & Gastric Emptying Assessment Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Group_A Group A: This compound Randomization->Group_A Group_B Group B: Mosapride Randomization->Group_B Placebo Group C: Placebo (Optional) Randomization->Placebo Treatment_Period Treatment Period (e.g., 4 weeks) Group_A->Treatment_Period Group_B->Treatment_Period Placebo->Treatment_Period Follow_up_Assessment Follow-up Gastric Emptying & Symptom Assessment Treatment_Period->Follow_up_Assessment Data_Analysis Data Analysis (Comparison of Gastric Emptying Parameters) Follow_up_Assessment->Data_Analysis

Comparative Gastric Emptying Study Workflow

Conclusion

Both this compound and mosapride are effective prokinetic agents that enhance gastric emptying, primarily through their action on serotonin 5-HT₄ receptors. This compound offers a broader mechanism of action, also involving 5-HT₂ and dopamine D₂ receptors. While direct head-to-head trials are lacking, a network meta-analysis suggests superior overall efficacy of this compound in functional dyspepsia. The choice between these agents may be guided by the specific clinical context, including the patient's underlying pathophysiology and comorbidities. Further randomized, double-blind, comparative trials with standardized gastric emptying measurement as a primary endpoint are warranted to definitively establish the comparative efficacy of this compound and mosapride.

References

Validating Cinitapride's Prokinetic Mechanism: A Comparative Guide Using Receptor Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Cinitapride's mechanism of action with other prokinetic agents, supported by clinical data and a proposed experimental framework for its validation using receptor knockout models.

This compound: A Multi-Target Prokinetic Agent

This compound is a gastroprokinetic agent of the benzamide class used for the treatment of gastrointestinal motility disorders such as functional dyspepsia and delayed gastric emptying[1][2]. Its efficacy stems from its unique multi-target mechanism of action. Primarily, this compound acts as a serotonin 5-HT₄ receptor agonist and a dopamine D₂ receptor antagonist[3][4]. Additionally, it exhibits antagonistic properties at 5-HT₂ receptors and some studies suggest agonistic activity at 5-HT₁ receptors[3].

The prokinetic effect of this compound is predominantly attributed to its action on 5-HT₄ and D₂ receptors. Stimulation of 5-HT₄ receptors on enteric neurons enhances the release of acetylcholine, a key neurotransmitter that promotes smooth muscle contraction and gastrointestinal motility. Concurrently, by blocking the inhibitory D₂ receptors in the gastrointestinal tract, this compound further facilitates acetylcholine release, contributing to its prokinetic activity.

Comparative Analysis of Prokinetic Agents

This compound's pharmacological profile distinguishes it from other prokinetic agents. The following table summarizes the mechanisms of action of this compound and its alternatives.

Prokinetic AgentPrimary Mechanism of ActionAdditional MechanismsKey Characteristics
This compound 5-HT₄ Receptor Agonist, D₂ Receptor Antagonist5-HT₂ Receptor Antagonist, 5-HT₁ Receptor AgonistMulti-target action, generally well-tolerated with a low risk of cardiac side effects.
Metoclopramide D₂ Receptor Antagonist5-HT₄ Receptor Agonist, 5-HT₃ Receptor AntagonistCrosses the blood-brain barrier, leading to a higher risk of extrapyramidal side effects.
Domperidone Peripheral D₂ Receptor Antagonist-Does not readily cross the blood-brain barrier, resulting in fewer central nervous system side effects. Associated with a risk of cardiac arrhythmias.
Levosulpiride D₂ Receptor Antagonist5-HT₄ Receptor AgonistAtypical antipsychotic with prokinetic properties. Can cause hyperprolactinemia.
Prucalopride Selective 5-HT₄ Receptor Agonist-High selectivity for the 5-HT₄ receptor minimizes off-target effects. Primarily used for chronic constipation.
Erythromycin Motilin Receptor Agonist-A macrolide antibiotic with prokinetic effects at sub-antimicrobial doses. Tachyphylaxis (rapid decrease in response) can occur.

Clinical Efficacy of this compound

Clinical studies have demonstrated the efficacy of this compound in improving symptoms of functional dyspepsia and accelerating gastric emptying.

Study EndpointThis compoundComparator (Domperidone)PlaceboReference
Symptom Relief Rate (4 weeks) 85.8%81.8%-
Overall Symptom Improvement (4 weeks) 90.9%--
Gastric Emptying Half-Time (t½) Change Significant decrease-Less decrease than this compound
Nausea-Free Days Superior to placebo--

A network meta-analysis suggests that this compound and Metoclopramide may have better efficacy than other prokinetics for functional dyspepsia, with this compound potentially having a lower risk of total adverse events compared to domperidone.

Validating this compound's Mechanism with Receptor Knockout Models: A Proposed Experimental Framework

While clinical data supports the efficacy of this compound, definitive validation of its receptor-specific contributions to prokinetic activity in vivo can be achieved using receptor knockout (KO) mouse models. Although direct studies on this compound using this approach are not yet published, research on other 5-HT₄ agonists has shown that their prokinetic effects are absent in 5-HT₄ receptor knockout mice, confirming the critical role of this receptor.

Below is a proposed experimental protocol to dissect this compound's mechanism of action.

Experimental Protocols

1. Animals:

  • Wild-type (WT) C57BL/6 mice.

  • 5-HT₄ receptor knockout (5-HT₄⁻/⁻) mice.

  • D₂ receptor knockout (D₂⁻/⁻) mice.

  • 5-HT₄ and D₂ double knockout (5-HT₄⁻/⁻ / D₂⁻/⁻) mice. (All knockout mice should be on a C57BL/6 background)

2. Drug Administration:

  • This compound (e.g., 1, 5, 10 mg/kg) or vehicle (e.g., 0.5% methylcellulose) administered orally (p.o.) or intraperitoneally (i.p.).

3. Assessment of Gastrointestinal Motility:

  • Whole Gut Transit Time:

    • Mice are fasted for 3-4 hours with free access to water.

    • A non-absorbable marker (e.g., carmine red or charcoal meal) is administered orally.

    • The time to the first appearance of the colored feces is recorded.

  • Gastric Emptying:

    • Mice are fasted overnight with free access to water.

    • A test meal containing a non-absorbable marker (e.g., phenol red or a radiolabeled tracer like ⁹⁹ᵐTc-DTPA) is administered by gavage.

    • At a predetermined time point (e.g., 20-30 minutes), mice are euthanized.

    • The stomach is clamped and removed. The amount of marker remaining in the stomach is quantified spectrophotometrically or by gamma counting.

    • Gastric emptying is calculated as: (1 - (amount of marker in stomach / total marker administered)) * 100%.

  • Small Intestinal Transit:

    • Following the administration of a charcoal meal, mice are euthanized after a set time (e.g., 20 minutes).

    • The small intestine is carefully excised from the pylorus to the cecum.

    • The total length of the small intestine and the distance traveled by the charcoal front are measured.

    • Small intestinal transit is expressed as the percentage of the total length of the small intestine traveled by the marker.

Expected Outcomes in Knockout Models
Experimental GroupExpected Effect of this compound on GI MotilityRationale
Wild-Type (WT) IncreasedThis compound acts on both 5-HT₄ and D₂ receptors.
5-HT₄⁻/⁻ Reduced or partially attenuated prokinetic effectThe contribution of 5-HT₄ receptor agonism is eliminated. Any remaining effect would be attributed to D₂ receptor antagonism.
D₂⁻/⁻ Reduced or partially attenuated prokinetic effectThe contribution of D₂ receptor antagonism is eliminated. Any remaining effect would be attributed to 5-HT₄ receptor agonism.
5-HT₄⁻/⁻ / D₂⁻/⁻ No prokinetic effectBoth major prokinetic pathways are absent. This would confirm that this compound's primary prokinetic effects are mediated through these two receptors.

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate this compound's signaling pathway, the proposed experimental workflow, and a comparison of prokinetic agent mechanisms.

cinitapride_pathway cluster_neuron Enteric Neuron cluster_muscle Smooth Muscle Cell This compound This compound ht4 5-HT4 Receptor This compound->ht4 Agonist d2 D2 Receptor This compound->d2 Antagonist ac Adenylyl Cyclase ht4->ac Activates ach_release Acetylcholine (ACh) Release d2->ach_release Inhibits dopamine Dopamine dopamine->d2 Inhibits camp cAMP ac->camp pka PKA camp->pka pka->ach_release Promotes ach ACh ach_release->ach m_receptor Muscarinic Receptor ach->m_receptor contraction Contraction (Motility) m_receptor->contraction

Caption: this compound's signaling pathway in enteric neurons.

knockout_workflow cluster_groups Experimental Groups cluster_assays Gastrointestinal Motility Assays wt Wild-Type (WT) Mice treatment Administer this compound or Vehicle wt->treatment ht4_ko 5-HT4-/- Mice ht4_ko->treatment d2_ko D2-/- Mice d2_ko->treatment double_ko 5-HT4-/- / D2-/- Mice double_ko->treatment gastric_emptying Gastric Emptying treatment->gastric_emptying intestinal_transit Small Intestinal Transit treatment->intestinal_transit whole_gut_transit Whole Gut Transit treatment->whole_gut_transit analysis Data Analysis and Comparison gastric_emptying->analysis intestinal_transit->analysis whole_gut_transit->analysis conclusion Determine Receptor-Specific Contribution to Prokinetic Effect analysis->conclusion

Caption: Experimental workflow for validating this compound's mechanism.

prokinetic_comparison cluster_targets Receptor Targets This compound This compound 5-HT4 Agonist D2 Antagonist 5-HT2 Antagonist ht4_target 5-HT4 This compound:ht4->ht4_target d2_target D2 This compound:d2->d2_target ht2_target 5-HT2 This compound:ht2->ht2_target metoclopramide Metoclopramide D2 Antagonist 5-HT4 Agonist 5-HT3 Antagonist metoclopramide:ht4->ht4_target metoclopramide:d2->d2_target ht3_target 5-HT3 metoclopramide:ht3->ht3_target domperidone Domperidone D2 Antagonist (Peripheral) domperidone:d2->d2_target prucalopride Prucalopride 5-HT4 Agonist (Selective) prucalopride:ht4->ht4_target erythromycin Erythromycin Motilin Agonist motilin_target Motilin erythromycin:motilin->motilin_target

Caption: Comparison of prokinetic agent receptor targets.

References

Cinitapride Versus Domperidone: A Comparative Meta-Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of cinitapride and domperidone, two prokinetic agents used in the management of functional dyspepsia and other gastrointestinal motility disorders. The information presented is collated from meta-analyses and clinical trial data to support researchers, scientists, and drug development professionals in their understanding of these two compounds.

Executive Summary

This compound, a 5-HT₄ agonist and D₂ antagonist, has demonstrated non-inferior efficacy to domperidone, a peripheral D₂ and D₃ dopamine receptor antagonist, in the treatment of mild to moderate functional dyspepsia.[1][2] A key phase III clinical trial and subsequent meta-analyses suggest that this compound offers comparable symptom relief to domperidone, with some evidence indicating a potential superiority in reducing the overall severity of postprandial fullness, early satiation, and bloating.[1][2] Furthermore, network meta-analyses suggest that this compound may have a lower risk of total adverse events compared to domperidone.[3]

Data Presentation: Efficacy and Safety

The following tables summarize the quantitative data from a pivotal randomized, double-blind, double-dummy, positive-controlled clinical trial comparing this compound and domperidone in patients with mild to moderate, postprandial distress syndrome-predominant functional dyspepsia.

Table 1: Comparative Efficacy of this compound vs. Domperidone in Functional Dyspepsia

Efficacy EndpointThis compound (1 mg t.i.d.)Domperidone (10 mg t.i.d.)p-value
Symptom Relief Rate (4 weeks) 85.8%81.8%0.332
Reduction in Overall Symptom Severity Superior to Domperidone-0.021
Mean Half-Gastric Emptying Time Decreased from 131.1 ± 119.4 min to 86.5 ± 18.7 minNot reported in abstract0.0002

Table 2: Comparative Safety of this compound vs. Domperidone

Safety EndpointThis compoundDomperidone
This compound-related Adverse Events 9.1%Not specified
Extrapyramidal Symptoms 1 patientNot specified
QT Interval Prolongation No patientsNot specified
Risk of Total Adverse Events (from meta-analysis) Lower than DomperidoneHigher than this compound

Experimental Protocols

Phase III Clinical Trial Protocol (NCT01355276)

A randomized, double-blind, double-dummy, positive-controlled, multi-center clinical trial was conducted to compare the efficacy and safety of this compound and domperidone in the treatment of mild to moderate functional dyspepsia.

  • Objective: To compare the efficacy and safety of this compound tablets with domperidone tablets for mild to moderate functional dyspepsia.

  • Study Design: A randomized, double-blind, double-dummy, active drug parallel-controlled, multi-center clinical trial.

  • Participants: 383 consecutive patients with mild to moderate, postprandial distress syndrome-predominant dyspeptic symptoms according to Rome III criteria. Inclusion criteria included being aged between 18 and 65 years with symptoms of mild to moderate functional dyspepsia for at least 6 months.

  • Intervention: Patients were randomized to receive either this compound (1 mg, three times a day) or domperidone (10 mg, three times a day) for 4 weeks.

  • Primary Endpoint: The noninferiority of this compound compared with domperidone in the relief of symptoms.

  • Secondary Endpoints: The overall patient evaluation of treatment and the effects of both drugs on gastric emptying.

Mandatory Visualizations

Signaling Pathways

The mechanisms of action for this compound and domperidone involve distinct signaling pathways.

G cluster_this compound This compound Signaling Pathway This compound This compound HT4_Receptor 5-HT4 Receptor This compound->HT4_Receptor Agonist D2_Receptor_C D2 Receptor This compound->D2_Receptor_C Antagonist Acetylcholine_Release ↑ Acetylcholine Release HT4_Receptor->Acetylcholine_Release GI_Motility_C ↑ Gastrointestinal Motility Acetylcholine_Release->GI_Motility_C G cluster_domperidone Domperidone Signaling Pathway Domperidone Domperidone D2_D3_Receptors Peripheral D2/D3 Receptors Domperidone->D2_D3_Receptors Antagonist CTZ Chemoreceptor Trigger Zone Domperidone->CTZ Blocks D2 Receptors Dopamine_Inhibition_Lifted ↓ Dopamine Inhibition D2_D3_Receptors->Dopamine_Inhibition_Lifted GI_Motility_D ↑ Gastrointestinal Motility Dopamine_Inhibition_Lifted->GI_Motility_D Antiemetic_Effect Antiemetic Effect CTZ->Antiemetic_Effect G start Patient Recruitment (n=383, Mild-to-Moderate FD) randomization Randomization (Double-blind, Double-dummy) start->randomization group_c This compound Group (1 mg t.i.d.) randomization->group_c group_d Domperidone Group (10 mg t.i.d.) randomization->group_d treatment 4-Week Treatment Period group_c->treatment group_d->treatment follow_up Efficacy & Safety Assessment treatment->follow_up endpoints Primary & Secondary Endpoints Analysis follow_up->endpoints

References

A Comparative Review of Cinitapride's Pharmacokinetic Profile Across Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic profile of Cinitapride, a gastroprokinetic agent, across various species. Due to the limited availability of in vivo pharmacokinetic data for this compound in non-human species, this guide leverages available human data, in vitro metabolic comparisons, and data from the structurally related compound, Cisapride, to provide a thorough analysis for research and drug development purposes.

Executive Summary

Interspecies Comparison of Pharmacokinetic Parameters

Comprehensive in vivo pharmacokinetic data for this compound in rats, dogs, and mice is not publicly available. Therefore, a direct quantitative comparison of parameters such as Cmax, Tmax, AUC, and bioavailability is not feasible at this time. The following table summarizes the available human pharmacokinetic data for this compound.

Table 1: Pharmacokinetic Parameters of this compound in Humans (Single 1 mg Oral Dose)

ParameterValueReference
Cmax (ng/mL) 0.33 - 1.4[2]
Tmax (hr) 1.0 - 2.0[3]
AUC₀₋t (ng·hr/mL) 1.58 - 3.46[2]
t₁₂ (hr) 3 - 5
Metabolism Primarily via CYP3A4 and CYP2C8
Excretion Mainly as metabolites in urine

Cross-species In Vitro Metabolic Profiles

A study utilizing liver microsomes from humans, rats, mice, minipigs, dogs, and monkeys provides a comparative view of the in vitro metabolism of this compound. This in vitro data is crucial for predicting potential differences in in vivo metabolism and clearance across species. The study revealed that while the primary metabolic pathways are generally conserved, quantitative differences exist in the rate and extent of metabolite formation.

Experimental Protocol: In Vitro Metabolism of this compound in Liver Microsomes

  • Test System: Liver microsomes from humans, rats, mice, minipigs, dogs, and monkeys.

  • Incubation: this compound was incubated with liver microsomes in the presence of the cofactor nicotinamide adenine dinucleotide phosphate (NADPH) to initiate metabolic reactions.

  • Time Points: Incubations were carried out for 15 to 60 minutes.

  • Analytical Method: this compound and its metabolites were separated and quantified using ultra-high-performance liquid chromatography (UHPLC). The mobile phase consisted of an ammonium formate aqueous solution (pH 6.5) and acetonitrile in a reversed-phase C18 column.

  • Data Analysis: Principal component analysis was used to compare the metabolic profiles across the different species.

Signaling Pathway and Experimental Workflow

The prokinetic activity of this compound is primarily mediated through its interaction with serotonergic and dopaminergic receptors in the gastrointestinal tract. The following diagram illustrates the signaling pathway of this compound.

Cinitapride_Signaling_Pathway This compound This compound Receptor5HT4 5-HT4 Receptor (Agonist) This compound->Receptor5HT4 Binds to Receptor5HT2 5-HT2 Receptor (Antagonist) This compound->Receptor5HT2 Blocks ReceptorD2 D2 Receptor (Antagonist) This compound->ReceptorD2 Blocks CholinergicNeuron Cholinergic Neuron Receptor5HT4->CholinergicNeuron Activates AChRelease ↑ Acetylcholine (ACh) Release CholinergicNeuron->AChRelease SmoothMuscle GI Smooth Muscle AChRelease->SmoothMuscle Stimulates IncreasedMotility ↑ Increased GI Motility SmoothMuscle->IncreasedMotility

This compound's Mechanism of Action

The following diagram outlines a general experimental workflow for a preclinical pharmacokinetic study, which would be necessary to generate the missing in vivo data for this compound in animal models.

Pharmacokinetic_Study_Workflow cluster_prestudy Pre-study Phase cluster_study Study Phase cluster_analysis Analytical Phase cluster_reporting Reporting Phase AnimalAcclimatization Animal Acclimatization (e.g., Rats, Dogs, Mice) Dosing This compound Administration (Oral or IV) AnimalAcclimatization->Dosing DoseFormulation Dose Formulation (e.g., Oral Gavage) DoseFormulation->Dosing BloodSampling Serial Blood Sampling (Defined Time Points) Dosing->BloodSampling PlasmaProcessing Plasma Separation and Storage (-80°C) BloodSampling->PlasmaProcessing SampleAnalysis LC-MS/MS Analysis of Plasma Samples PlasmaProcessing->SampleAnalysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t1/2) SampleAnalysis->PK_Analysis DataInterpretation Data Interpretation and Cross-species Comparison PK_Analysis->DataInterpretation ReportGeneration Final Study Report DataInterpretation->ReportGeneration

Preclinical Pharmacokinetic Study Workflow

Discussion and Future Directions

The lack of publicly available in vivo pharmacokinetic data for this compound in common preclinical species presents a significant gap for researchers. While in vitro metabolism studies offer valuable predictive information, they cannot fully replace in vivo studies for determining key pharmacokinetic parameters and understanding the complete absorption, distribution, metabolism, and excretion (ADME) profile of a drug.

For a more comprehensive cross-species comparison, dedicated pharmacokinetic studies in species such as rats, dogs, and mice are warranted. Such studies would not only provide essential data for preclinical development but also aid in the interpretation of toxicology studies and the extrapolation of findings to human populations.

The available data on the related compound, Cisapride, indicates that significant species differences can exist in the pharmacokinetics of prokinetic agents. For instance, the oral bioavailability of Cisapride is reportedly lower in dogs and cats (30-60%) compared to its more complete absorption in fasted rats. The elimination half-life of Cisapride also varies between species, being approximately 5 hours in dogs and cats, and shorter in larger animals. These findings with Cisapride underscore the importance of obtaining species-specific data for this compound to accurately model its behavior in preclinical models.

References

Evaluating the Synergistic Effects of Cinitapride with Proton Pump Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the synergistic effects of Cinitapride when used in combination with proton pump inhibitors (PPIs). By combining a prokinetic agent with a potent acid suppressant, this therapeutic strategy aims to address both motility and acid-related aspects of upper gastrointestinal disorders such as gastroesophageal reflux disease (GERD) and functional dyspepsia (FD). This document summarizes available experimental data, details relevant experimental protocols, and visualizes the underlying pharmacological pathways.

Introduction to Synergistic Action

Proton pump inhibitors (PPIs) are highly effective in reducing gastric acid secretion by irreversibly blocking the H+/K+ ATPase (proton pump) in gastric parietal cells.[1] However, a subset of patients with conditions like GERD experience persistent symptoms despite adequate acid suppression. These refractory symptoms are often attributed to underlying motility disorders, including delayed gastric emptying and transient lower esophageal sphincter relaxations (TLESRs).

This compound is a prokinetic agent with a multi-faceted mechanism of action. It acts as a 5-HT₄ receptor agonist and a D₂ and 5-HT₂ receptor antagonist.[2][3] This combination of activities enhances acetylcholine release from myenteric neurons, thereby increasing lower esophageal sphincter (LES) tone, accelerating gastric emptying, and coordinating antroduodenal motility.[2]

The synergistic hypothesis posits that the addition of this compound to a PPI regimen will not only control gastric acidity but also improve esophageal clearance and reduce the volume and frequency of refluxate, offering superior symptom control and physiological normalization compared to PPI monotherapy.

Comparative Experimental Data

While direct head-to-head clinical trials quantifying the synergistic physiological effects of a this compound-PPI combination are limited, the following tables summarize relevant findings from studies on this compound, PPIs, and combination therapies with similar prokinetic agents.

Table 1: Effects on Gastric Emptying
Treatment GroupStudy PopulationPrimary OutcomeResultsCitation
This compound (1 mg t.i.d.)Patients with mild-to-moderate delayed gastric emptyingGastric-emptying half-time (liquid meal, ultrasonography)Statistically significant decrease in gastric-emptying half-time compared to placebo (p=0.0169).
This compound (1 mg t.i.d.)Patients with functional dyspepsiaMean half-gastric emptying time (radionuclide techniques)Decreased from 131.1 ± 119.4 min to 86.5 ± 18.7 min (P=0.0002).
This compoundPatients with reflux esophagitisGastric emptying of solids (radionuclide techniques)Accelerated gastric emptying with a half-time of 84 min vs. 104 min for placebo (p < 0.05).
PPI (Omeprazole)GERD PatientsGastric emptying half-timeStudies have shown that PPIs can delay gastric emptying.
Mosapride (5-HT₄ agonist) + PPIGERD PatientsGastric emptying half-time (T₁/₂)Prevented the delay in gastric emptying induced by PPI treatment. T₁/₂ with combination: 61.2 ± 17.8 min to 65.0 ± 15.5 min (P = 0.536). T₁/₂ with PPI alone: 57.5 ± 12.9 min to 88.5 ± 48.2 min (P = 0.023).
Table 2: Effects on Esophageal pH and Motility
Treatment GroupStudy PopulationPrimary Outcome(s)ResultsCitation
Omeprazole (40 mg daily)Healthy Subjects24-h median gastric pHIncreased from a baseline of 1.9 to 5.0 after 5 days of morning dosage.
Pantoprazole (40 mg daily)GERD Patients with overlapping dyspepsia (refractory to pantoprazole alone)GERD Symptom Assessment Scale (GSAS) distress scoreSignificant reduction in overall GSAS distress score by 2.0 (0.61) from a baseline of 2.4 (0.37) at week 6 (P < 0.001) with the addition of Itopride (a prokinetic).
PPI + Prokinetics (Meta-analysis)GERD PatientsSymptom responseCombined therapy improved symptom response compared to PPI monotherapy (RR = 1.185, 95% CI 1.042 − 1.348, p = 0.010).
Cisapride (prokinetic) + Ranitidine (H₂RA)Patients with reflux esophagitis24-hour esophageal acid exposure and motilityCombination therapy further reduced total reflux time compared to ranitidine alone (from 6.4% to 3.7%, p < 0.01) and increased the amplitude and duration of esophageal contractions.

Signaling Pathways and Mechanisms of Action

The synergistic effect of this compound and PPIs can be understood by examining their distinct but complementary signaling pathways.

Synergy_Workflow cluster_ppi PPI Action cluster_this compound This compound Action cluster_synergy Synergistic Outcome PPI Proton Pump Inhibitor (e.g., Pantoprazole) ParietalCell Gastric Parietal Cell PPI->ParietalCell Absorption ProtonPump H+/K+ ATPase (Proton Pump) ParietalCell->ProtonPump Targets H_ions H+ Secretion ProtonPump->H_ions Irreversible Inhibition GastricAcid Decreased Gastric Acid H_ions->GastricAcid SymptomRelief Improved Symptom Control (Heartburn, Regurgitation) GastricAcid->SymptomRelief Reduces Esophageal Acid Exposure This compound This compound Receptor5HT4 5-HT4 Receptor This compound->Receptor5HT4 Agonist ReceptorD2 Dopamine D2 Receptor This compound->ReceptorD2 Antagonist EntericNeuron Myenteric Plexus Enteric Neuron AChRelease Acetylcholine (ACh) Release Receptor5HT4->AChRelease Stimulates ReceptorD2->AChRelease Disinhibits GI_Motility Increased GI Motility (Gastric Emptying, LES Tone) AChRelease->GI_Motility Promotes GI_Motility->SymptomRelief Improves Esophageal Clearance Reduces Reflux Volume

Synergistic Mechanisms of PPIs and this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the pharmacodynamic effects of this compound and PPIs.

Gastric Emptying Scintigraphy

This procedure quantitatively measures the rate of solid or liquid meal emptying from the stomach.

Gastric_Emptying_Workflow cluster_prep Patient Preparation cluster_procedure Procedure cluster_analysis Data Analysis Fasting Overnight Fast (min. 8 hours) Meds Withhold Prokinetic and Opiate Medications (≥48 hours prior) Meal Ingestion of Standardized Meal (e.g., 99mTc-labeled egg whites) within 10 minutes Meds->Meal Proceed to Study Imaging Gamma Camera Imaging Anterior and Posterior Views Meal->Imaging Timepoints Image Acquisition at 0, 1, 2, and 4 hours post-ingestion Imaging->Timepoints ROI Draw Regions of Interest (ROI) around the stomach Timepoints->ROI Analyze Images Correction Correct for Attenuation (Geometric Mean) and Radionuclide Decay ROI->Correction Calculation Calculate Percentage of Gastric Retention at each Timepoint Correction->Calculation Endpoint Determine Gastric Emptying Half-Time (T1/2) Calculation->Endpoint

Workflow for Gastric Emptying Scintigraphy.

Protocol Details:

  • Patient Preparation: Patients should fast for at least 8 hours prior to the study. Medications that may affect gastric motility, such as prokinetics, anticholinergics, and opiates, should be discontinued for at least 48-72 hours before the test.

  • Standardized Meal: A low-fat, solid meal, typically consisting of 99mTc-sulfur colloid mixed with egg whites, is consumed by the patient within 10 minutes.

  • Image Acquisition: Immediately after meal ingestion (time 0), and at 1, 2, and 4 hours post-ingestion, anterior and posterior images of the stomach are acquired using a large-field-of-view gamma camera.

  • Data Analysis: Regions of interest (ROIs) are drawn around the stomach on each image. The geometric mean of counts in the anterior and posterior ROIs is calculated to correct for tissue attenuation. These counts are also corrected for radioactive decay. The percentage of gastric retention at each time point is calculated relative to the initial counts at time 0. The primary endpoint is often the gastric emptying half-time (T₁/₂).

24-Hour Ambulatory pH-Impedance Monitoring

This test measures the frequency and duration of both acid and non-acid reflux episodes and correlates them with patient symptoms.

Protocol Details:

  • Catheter Placement: A thin, flexible catheter with multiple impedance sensors and one or more pH electrodes is passed transnasally into the esophagus. The distal pH sensor is typically positioned 5 cm above the lower esophageal sphincter, which is located via esophageal manometry.

  • Data Recording: The catheter is connected to a portable data logger that the patient wears for 24 hours. Patients are instructed to maintain their usual diet and activities to ensure the data is representative of a typical day. They record meal times, sleep periods, and the occurrence of symptoms by pressing buttons on the logger and keeping a diary.

  • Data Analysis: The recorded data is downloaded and analyzed to determine the total number of reflux events (acid, weakly acidic, and non-acid), the percentage of time the esophageal pH is below 4 (acid exposure time), and the correlation between symptoms and reflux events (Symptom Association Probability and Symptom Index).

High-Resolution Esophageal Manometry (HRM)

HRM provides detailed information about esophageal motor function, including the resting pressure of the LES and the coordination and vigor of esophageal peristalsis.

Protocol Details:

  • Catheter Placement: After a fasting period of at least 4 hours, a high-resolution manometry catheter with closely spaced pressure sensors is passed transnasally into the stomach. It is then slowly withdrawn and positioned to record pressures from the LES, across the entire esophageal body, and at the upper esophageal sphincter.

  • Swallow Protocol: The patient performs a series of ten 5 mL wet swallows in the supine position, with at least 30 seconds between each swallow. Provocative maneuvers, such as multiple rapid swallows or a rapid drink challenge, may also be included.

  • Data Analysis: The pressure data is visualized as topographic plots (Clouse plots). Key metrics, including the integrated relaxation pressure (IRP) of the LES and the distal contractile integral (DCI) of the esophageal body, are calculated to classify esophageal motility according to the Chicago Classification.

Conclusion

The combination of this compound with a proton pump inhibitor presents a logical and promising strategy for managing complex upper gastrointestinal disorders where both acid hypersecretion and dysmotility are contributing factors. While clinical evidence points towards improved symptom control with combination therapy, further well-designed studies are needed to provide robust, quantitative data on the synergistic physiological effects on gastric emptying, esophageal motility, and reflux parameters. The experimental protocols detailed in this guide provide a framework for conducting such research, which is essential for fully elucidating the therapeutic benefits and optimizing the clinical application of this combination therapy.

References

Comparative study of Cinitapride and Metoclopramide on gut motility

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Cinitapride and Metoclopramide on Gut Motility for Researchers and Drug Development Professionals.

This guide provides an objective comparison of this compound and Metoclopramide, two prokinetic agents used to enhance gastrointestinal motility. The analysis is supported by experimental data, detailed methodologies for key experiments, and visualizations of the underlying pharmacological pathways.

Overview and Mechanism of Action

Both this compound and Metoclopramide are substituted benzamides that facilitate gut motility, but they exhibit different receptor affinity profiles, which influences their clinical efficacy and adverse effect profiles.

Metoclopramide primarily acts as a dopamine D2 receptor antagonist.[1][2][3] By blocking dopamine's inhibitory effects in the gastrointestinal tract, it promotes the release of acetylcholine from myenteric neurons, leading to increased smooth muscle contraction.[1][4] It also functions as a serotonin 5-HT4 receptor agonist and, at higher doses, a 5-HT3 receptor antagonist, contributing to its prokinetic and antiemetic effects, respectively.

This compound demonstrates a multi-faceted mechanism. It is a potent 5-HT4 receptor agonist and a 5-HT2 receptor antagonist. The agonism at 5-HT4 receptors is key to enhancing acetylcholine release, which stimulates gastric motility. Additionally, it possesses dopamine D2 receptor antagonist properties, which contribute to its prokinetic and antiemetic effects, though this action is considered less potent than that of Metoclopramide.

Signaling_Pathways cluster_c This compound Pathway cluster_m Metoclopramide Pathway This compound This compound C_HT4 5-HT4 Receptor This compound->C_HT4 Agonist C_HT2 5-HT2 Receptor This compound->C_HT2 Antagonist C_D2 D2 Receptor This compound->C_D2 Antagonist C_ACh ↑ Acetylcholine Release C_HT4->C_ACh C_D2->C_ACh Inhibits inhibition C_Motility ↑ Gut Motility C_ACh->C_Motility Metoclopramide Metoclopramide M_D2 D2 Receptor Metoclopramide->M_D2 Antagonist M_HT4 5-HT4 Receptor Metoclopramide->M_HT4 Agonist M_HT3 5-HT3 Receptor Metoclopramide->M_HT3 Antagonist M_ACh ↑ Acetylcholine Release M_D2->M_ACh Inhibits inhibition M_HT4->M_ACh M_Motility ↑ Gut Motility M_ACh->M_Motility

Caption: Comparative signaling pathways of this compound and Metoclopramide.

Comparative Performance Data

Experimental studies have directly compared the effects of this compound and Metoclopramide on various gut motility parameters.

ParameterThis compoundMetoclopramideKey Findings & References
Gastric Emptying (Solids) Significantly accelerates Shows a tendency to accelerate, but not always statistically significant compared to placebo.In patients with reflux esophagitis, this compound significantly accelerated solid gastric emptying (T1/2: 84 min) compared to placebo (104 min), whereas Metoclopramide's effect was not significant.
Gastric Emptying (Liquids) Effective in mild-to-moderate delayed emptyingEffectiveThis compound was superior to placebo in improving gastric emptying in patients with mild-to-moderate delayed emptying. Metoclopramide is known to accelerate gastric emptying.
Lower Esophageal Sphincter (LES) Pressure Increases Increases Both drugs increase LES tone, which is beneficial for gastroesophageal reflux disease (GERD).
Clinical Efficacy (Functional Dyspepsia) High efficacy, comparable to Metoclopramide High efficacy Network meta-analyses show that Metoclopramide and this compound are among the most effective prokinetics for functional dyspepsia. A direct comparison found similar therapeutic effectivity (55-60% for CTP vs 60-65% for MCP).
Adverse Effects Lower incidence of extrapyramidal symptoms (EPS) ; may cause headache, dizziness, diarrhea.Higher incidence of EPS , drowsiness, fatigue, and hyperprolactinemia due to potent central D2 blockade.This compound may offer a better safety profile, particularly regarding neurological side effects. In one study, 15% of patients on MCP reported side effects vs. 10% on CTP.

Experimental Protocols

Gastric Emptying Scintigraphy

This is the gold standard for quantifying the rate of gastric emptying of a meal.

Gastric_Emptying_Workflow cluster_prep Preparation cluster_acq Acquisition & Analysis P1 Patient Preparation - Discontinue motility-altering drugs - Overnight fast (8-12h) P2 Meal Preparation - Standard low-fat meal (e.g., egg whites) - Radiolabel with 0.5-1.0 mCi 99mTc-sulfur colloid A1 Meal Ingestion (Consume within 10 minutes) P2->A1 A2 Scintigraphic Imaging - Anterior/Posterior static images - Acquire at T=0, 1, 2, and 4 hours A1->A2 A3 Data Analysis - Draw gastric region of interest (ROI) - Correct for decay and attenuation A2->A3 A4 Calculate % Gastric Retention - Determine Gastric Emptying T1/2 A3->A4

Caption: Standardized workflow for Gastric Emptying Scintigraphy.

Detailed Methodology:

  • Patient Preparation: Patients must discontinue medications that affect gastric motility for a specified period before the test. An overnight fast is required to ensure the stomach is empty.

  • Standardized Meal: The consensus protocol recommends a low-fat, solid meal consisting of 120g of liquid egg whites labeled with 0.5-1.0 mCi of 99mTc-sulfur colloid, served with two slices of white toast, 30g of jelly, and 120 mL of water.

  • Image Acquisition: The patient consumes the meal within 10 minutes. Using a gamma camera, 1-minute static images are acquired in the anterior and posterior views immediately after ingestion (T=0) and at 1, 2, and 4 hours post-ingestion.

  • Data Analysis: A region of interest (ROI) is drawn around the stomach on each image. The geometric mean of counts from the anterior and posterior views is calculated and corrected for radioactive decay. The percentage of the meal retained in the stomach is calculated for each time point relative to the T=0 counts.

High-Resolution Esophageal Manometry (HRM)

HRM is used to assess the motor function of the esophageal body and the function of the upper and lower esophageal sphincters.

Esophageal_Manometry_Workflow S1 Patient Preparation (Fast for 6 hours, discontinue relevant medications) S2 Catheter Placement (Transnasal insertion of HRM catheter with ~36 sensors) S1->S2 S3 Baseline Measurement (Record resting pressures of UES, esophageal body, and LES) S2->S3 S4 Swallow Protocol (Perform 10 wet swallows of 5 mL saline) S3->S4 S5 Data Interpretation (Analyze using Chicago Classification; assess IRP, DCI, DL) S4->S5

Caption: Experimental workflow for High-Resolution Esophageal Manometry.

Detailed Methodology:

  • Patient Preparation: Patients fast for approximately 6 hours before the procedure. Certain medications like calcium channel blockers, nitrates, and opioids may be held.

  • Catheter Intubation: A solid-state catheter with up to 36 circumferential pressure sensors spaced 1 cm apart is passed through the nose, down the esophagus, and into the stomach.

  • Protocol Execution: After a period of acclimatization to record baseline pressures, the patient performs a series of ten 5 mL water swallows in the supine position. Provocative maneuvers, such as upright swallows or swallowing different bolus consistencies, may also be included.

  • Data Analysis: The pressure data are converted into esophageal pressure topography plots. Key metrics, including the Integrated Relaxation Pressure (IRP) of the LES and the Distal Contractile Integral (DCI) of the esophageal body, are analyzed according to the Chicago Classification to diagnose motility disorders.

Conclusion for Drug Development

Both this compound and Metoclopramide are effective prokinetic agents. However, the evidence suggests key differences that are relevant for research and development:

  • Efficacy: While both show high efficacy in functional dyspepsia, this compound may have a more reliable effect on solid-phase gastric emptying than Metoclopramide.

  • Safety Profile: this compound's weaker D2 receptor antagonism translates to a significantly lower risk of extrapyramidal side effects, making it a potentially safer alternative for long-term use.

  • Therapeutic Niche: The distinct receptor profiles suggest different therapeutic niches. Metoclopramide's potent central D2 and 5-HT3 antagonism makes it a strong antiemetic. This compound's balanced 5-HT receptor activity and lower D2 antagonism may be better suited for chronic motility disorders where safety is a primary concern.

Future research should focus on head-to-head trials using standardized protocols to further delineate their comparative effects on various segments of the gastrointestinal tract and in specific patient populations.

References

Assessing the Long-Term Efficacy and Safety of Cinitapride in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the long-term efficacy and safety of Cinitapride, a gastroprokinetic agent, in animal models. The performance of this compound is evaluated against two established alternatives, Metoclopramide and Domperidone. This document synthesizes available preclinical data, presents it in a clear and comparative format, and provides detailed experimental methodologies where accessible.

Executive Summary

This compound is a substituted benzamide with prokinetic properties, acting as a 5-HT₄ receptor agonist and a D₂ receptor antagonist. While clinical studies have demonstrated its efficacy and safety in humans for managing gastrointestinal motility disorders, comprehensive long-term preclinical data from animal models, particularly concerning efficacy, is not extensively available in the public domain. In contrast, the long-term safety profiles of the alternative prokinetic agents, Metoclopramide and Domperidone, have been more thoroughly characterized in a variety of animal models. This guide summarizes the available long-term safety data for Metoclopramide and Domperidone and provides a detailed experimental protocol for a sub-chronic toxicity study of Domperidone as a representative example. The mechanism of action for all three compounds is also detailed to provide a basis for understanding their potential long-term effects.

Mechanism of Action

The prokinetic effects of this compound, Metoclopramide, and Domperidone are primarily mediated through their interaction with dopamine D₂ and serotonin 5-HT₄ receptors in the gastrointestinal tract.

This compound exerts its prokinetic effects through a dual mechanism: it acts as an agonist at serotonin 5-HT₄ receptors and an antagonist at dopamine D₂ receptors.[1][2] The activation of 5-HT₄ receptors enhances the release of acetylcholine, a neurotransmitter that stimulates gastrointestinal smooth muscle contraction, thereby promoting gastric emptying and intestinal transit.[2][3] By blocking D₂ receptors, this compound reduces the inhibitory effect of dopamine on gastrointestinal motility.[3]

Metoclopramide also functions as both a dopamine D₂ receptor antagonist and a serotonin 5-HT₄ receptor agonist. Its D₂ receptor antagonism in the chemoreceptor trigger zone (CTZ) of the brain contributes to its antiemetic effects. Peripherally, it enhances the response of gastrointestinal tissues to acetylcholine.

Domperidone is a peripheral dopamine D₂ receptor antagonist. Unlike Metoclopramide, it does not readily cross the blood-brain barrier, resulting in fewer central nervous system side effects. Its prokinetic activity stems from blocking the inhibitory effects of dopamine on gastric and intestinal motility.

Signaling Pathways

The following diagrams illustrate the signaling pathways through which this compound, Metoclopramide, and Domperidone exert their prokinetic effects.

Cinitapride_Signaling_Pathway This compound This compound D2R Dopamine D₂ Receptor This compound->D2R Antagonist FiveHT4R Serotonin 5-HT₄ Receptor This compound->FiveHT4R Agonist AC_inhib Adenylyl Cyclase (inhibited) D2R->AC_inhib cAMP_dec ↓ cAMP AC_inhib->cAMP_dec PKA_inhib PKA (inhibited) cAMP_dec->PKA_inhib Ca_dec ↓ Ca²⁺ influx PKA_inhib->Ca_dec Relax_inhib Inhibition of Smooth Muscle Relaxation Ca_dec->Relax_inhib AC_stim Adenylyl Cyclase (stimulated) FiveHT4R->AC_stim cAMP_inc ↑ cAMP AC_stim->cAMP_inc PKA_stim PKA (stimulated) cAMP_inc->PKA_stim ACh_release ↑ Acetylcholine Release PKA_stim->ACh_release Contraction Smooth Muscle Contraction ACh_release->Contraction

This compound's dual mechanism of action.

Metoclopramide_Signaling_Pathway Metoclopramide Metoclopramide D2R Dopamine D₂ Receptor Metoclopramide->D2R Antagonist FiveHT4R Serotonin 5-HT₄ Receptor Metoclopramide->FiveHT4R Agonist AC_inhib Adenylyl Cyclase (inhibited) D2R->AC_inhib cAMP_dec ↓ cAMP AC_inhib->cAMP_dec Relax_inhib Inhibition of Smooth Muscle Relaxation cAMP_dec->Relax_inhib AC_stim Adenylyl Cyclase (stimulated) FiveHT4R->AC_stim cAMP_inc ↑ cAMP AC_stim->cAMP_inc ACh_release ↑ Acetylcholine Release cAMP_inc->ACh_release Contraction Smooth Muscle Contraction ACh_release->Contraction Domperidone_Signaling_Pathway Domperidone Domperidone D2R Peripheral Dopamine D₂ Receptor Domperidone->D2R Antagonist AC_inhib Adenylyl Cyclase (inhibited) D2R->AC_inhib cAMP_dec ↓ cAMP AC_inhib->cAMP_dec PKA_inhib PKA (inhibited) cAMP_dec->PKA_inhib Ca_dec ↓ Ca²⁺ influx PKA_inhib->Ca_dec Relax_inhib Inhibition of Smooth Muscle Relaxation Ca_dec->Relax_inhib Contraction Increased GI Motility Relax_inhib->Contraction Long_Term_Toxicity_Workflow start Study Design and Protocol Development acclimation Animal Acclimation (e.g., 7 days) start->acclimation grouping Randomization and Group Assignment (Control and Dose Groups) acclimation->grouping dosing Chronic Drug Administration (e.g., Daily for 28 days to 2 years) grouping->dosing monitoring In-life Observations: - Clinical Signs - Body Weight - Food/Water Consumption - Mortality dosing->monitoring interim Interim Sacrifices and Analysis (Optional) monitoring->interim During Study terminal Terminal Sacrifice monitoring->terminal End of Study interim->monitoring necropsy Gross Necropsy and Organ Weight Measurement terminal->necropsy blood Blood Collection for Hematology and Clinical Chemistry terminal->blood histopath Histopathological Examination of Tissues necropsy->histopath analysis Data Analysis and Interpretation blood->analysis histopath->analysis report Final Study Report analysis->report

References

Independent Validation of In Vitro Findings on Cinitapride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the published in vitro findings on Cinitapride, a gastroprokinetic agent. The aim is to offer an objective resource for researchers seeking to understand and potentially validate its pharmacological activity. While this compound is known to modulate serotonergic and dopaminergic pathways, specific quantitative data from independent validation studies are not widely available in the public domain. This guide summarizes the established qualitative activities and provides detailed experimental protocols to facilitate independent verification.

Data Presentation: this compound In Vitro Activity Profile

The following tables summarize the known in vitro pharmacological profile of this compound. For comparative purposes, representative data for Cisapride, another 5-HT4 agonist, are included where available, to provide context on the expected range of activities for this class of compounds.

Table 1: Receptor Binding Affinity (Ki)

Compound5-HT1A Receptor5-HT2A Receptor5-HT4 ReceptorD2 ReceptorData Source
This compound Agonist (Ki not reported)Antagonist (Ki not reported)Agonist (Ki not reported)Antagonist (Ki not reported)[1][2][3][4]
Cisapride --pKi 7.6-Taniyama et al., 1991

Table 2: Functional Activity (EC50/IC50)

Compound5-HT1A Receptor5-HT2A Receptor5-HT4 ReceptorD2 ReceptorData Source
This compound Agonist (EC50 not reported)Antagonist (IC50 not reported)Agonist (EC50 not reported)Antagonist (IC50 not reported)[1]
Cisapride --Agonist (pEC50 7.8)-Taniyama et al., 1991

Note: "Not reported" indicates that specific quantitative values were not found in a comprehensive search of publicly available scientific literature.

Experimental Protocols

To facilitate the independent validation of this compound's in vitro pharmacology, the following are detailed methodologies for key experiments.

Radioligand Binding Assay for Receptor Affinity (Ki determination)

This protocol is a generalized method for determining the binding affinity of a test compound (e.g., this compound) to a specific receptor (e.g., 5-HT4 or D2).

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the target receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human receptor of interest (e.g., 5-HT4, D2).

  • A suitable radioligand with high affinity and specificity for the target receptor (e.g., [3H]-GR113808 for 5-HT4 receptors, [3H]-Spiperone for D2 receptors).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions).

  • Non-specific binding competitor: A high concentration of an unlabeled ligand known to bind to the receptor (e.g., 10 µM Serotonin for 5-HT receptors, 10 µM Haloperidol for D2 receptors).

  • Test compound (this compound) at a range of concentrations.

  • Scintillation vials and scintillation cocktail.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration manifold.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the receptor in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer to a final protein concentration of 50-200 µ g/well .

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Cell membranes + radioligand.

    • Non-specific Binding: Cell membranes + radioligand + non-specific binding competitor.

    • Competitive Binding: Cell membranes + radioligand + varying concentrations of this compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration manifold to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Functional Assay for 5-HT4 Receptor Agonism (cAMP Measurement)

This protocol describes a method to assess the agonist activity of this compound at the 5-HT4 receptor by measuring changes in intracellular cyclic AMP (cAMP).

Objective: To determine the EC50 value of this compound for 5-HT4 receptor-mediated cAMP production.

Materials:

  • A cell line stably expressing the human 5-HT4 receptor (e.g., HEK293 or CHO cells).

  • Cell culture medium.

  • Assay buffer (e.g., HBSS with 20 mM HEPES and a phosphodiesterase inhibitor like IBMX).

  • Forskolin (an adenylyl cyclase activator, used as a positive control).

  • Test compound (this compound) at a range of concentrations.

  • A commercial cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

  • A microplate reader compatible with the chosen detection kit.

Procedure:

  • Cell Culture: Plate the 5-HT4 receptor-expressing cells in a 96-well or 384-well plate and grow to 80-90% confluency.

  • Assay:

    • Wash the cells with assay buffer.

    • Add varying concentrations of this compound to the wells.

    • Include a positive control (e.g., a known 5-HT4 agonist like Serotonin or Cisapride) and a vehicle control.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP production.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the this compound concentration.

    • Perform a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal response.

Functional Assay for D2 Receptor Antagonism (cAMP Inhibition Assay)

This protocol outlines a method to evaluate the antagonist activity of this compound at the D2 receptor by measuring its ability to block agonist-induced inhibition of cAMP production.

Objective: To determine the IC50 value of this compound for blocking D2 receptor-mediated inhibition of cAMP.

Materials:

  • A cell line stably expressing the human D2 receptor (e.g., CHO-K1 or HEK293 cells).

  • Cell culture medium.

  • Assay buffer.

  • Forskolin (to stimulate cAMP production).

  • A D2 receptor agonist (e.g., Dopamine or Quinpirole).

  • Test compound (this compound) at a range of concentrations.

  • A commercial cAMP detection kit.

  • A microplate reader.

Procedure:

  • Cell Culture: Plate the D2 receptor-expressing cells as described for the 5-HT4 assay.

  • Assay:

    • Wash the cells with assay buffer.

    • Add varying concentrations of this compound to the wells and pre-incubate for a short period (e.g., 15-30 minutes).

    • Add a fixed concentration of a D2 agonist (typically the EC80 for cAMP inhibition) to the wells.

    • Immediately add forskolin to all wells to stimulate cAMP production.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial kit.

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the this compound concentration.

    • Perform a non-linear regression analysis to determine the IC50 value, which is the concentration of this compound that reverses 50% of the agonist-induced inhibition of forskolin-stimulated cAMP production.

Mandatory Visualization

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

Cinitapride_Signaling_Pathway cluster_this compound This compound cluster_receptors Receptors cluster_downstream Downstream Effects This compound This compound HTR4 5-HT4 This compound->HTR4 Agonist HTR1 5-HT1 This compound->HTR1 Agonist HTR2 5-HT2 This compound->HTR2 Antagonist D2R D2 This compound->D2R Antagonist AC_stim ↑ Adenylyl Cyclase (↑ cAMP) HTR4->AC_stim AC_inhib ↓ Adenylyl Cyclase (↓ cAMP) HTR1->AC_inhib PLC ↑ PLC (↑ IP3/DAG) HTR2->PLC D2R->AC_inhib ACh ↑ Acetylcholine Release AC_stim->ACh via PKA GI_motility ↑ GI Motility ACh->GI_motility Radioligand_Binding_Workflow prep 1. Prepare Cell Membranes with Target Receptor setup 2. Set up Assay Plate (Total, Non-specific, Competitive Binding) prep->setup incubate 3. Incubate to Reach Equilibrium setup->incubate filter 4. Filter to Separate Bound and Free Radioligand incubate->filter count 5. Quantify Radioactivity (Liquid Scintillation) filter->count analyze 6. Data Analysis (IC50 -> Ki Calculation) count->analyze Functional_Assay_Workflow plate_cells 1. Plate Receptor-Expressing Cells add_compounds 2. Add Test Compound (this compound) and/or Agonist/Forskolin plate_cells->add_compounds incubate 3. Incubate to Allow Cellular Response add_compounds->incubate lyse_detect 4. Lyse Cells and Detect Intracellular cAMP incubate->lyse_detect analyze 5. Data Analysis (EC50 or IC50 Determination) lyse_detect->analyze

References

Benchmarking Cinitapride's potency against a panel of prokinetic agents

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed comparative analysis positions cinitapride's prokinetic potency against a panel of key industry agents. This guide provides researchers, scientists, and drug development professionals with objective experimental data on its receptor affinity and functional efficacy, highlighting its unique pharmacological profile.

This publication offers a quantitative benchmark of this compound, a gastroprokinetic agent, against other widely recognized prokinetic drugs. The data presented herein has been compiled from various preclinical studies to provide a clear, comparative overview of the binding affinities (Ki) and functional potencies (EC50) of these compounds at their primary targets.

Executive Summary of Comparative Potency

This compound exhibits a multi-target mechanism of action, primarily acting as a serotonin 5-HT₄ receptor agonist, with additional antagonist activity at 5-HT₂ and dopamine D₂ receptors. This profile distinguishes it from more selective agents like prucalopride (a high-affinity 5-HT₄ agonist) and dopamine antagonists such as domperidone. The following tables summarize the comparative potency of this compound against a panel of prokinetic agents, providing a quantitative basis for its efficacy.

Data Presentation: Receptor Binding Affinity and Functional Potency

The potency of prokinetic agents is a critical determinant of their therapeutic efficacy and potential side-effect profile. This is often quantified by their binding affinity (Ki) to specific receptors and their functional potency (EC50) in eliciting a physiological response.

Table 1: Comparative Binding Affinities (Ki) at Serotonin 5-HT₄ Receptors
Prokinetic AgentReceptor SubtypeKi (nM)Test System
This compound 5-HT₄13Recombinant human 5-HT₄(e) receptor
Cisapride5-HT₄25Guinea pig striatal membranes
Prucalopride5-HT₄a0.25Human 5-HT₄a receptors
5-HT₄b0.79Human 5-HT₄b receptors
Mosapride5-HT₄84.2Guinea pig ileum

Lower Ki values indicate higher binding affinity.

Table 2: Comparative Binding Affinities (Ki) at Dopamine D₂ Receptors
Prokinetic AgentKi (nM)Test System
This compound 37Recombinant human D₂L receptor
Metoclopramide104 - 113Rat striatal membranes
Domperidone0.1 - 0.4Cloned D₂ receptor

Lower Ki values indicate higher binding affinity.

Table 3: Comparative Functional Potency (EC₅₀)
Prokinetic AgentAssayEC₅₀ (nM)
This compound Guinea pig ileum contraction16
Cisapride5-HT₄ receptor activation140
Prucalopride5-HT₄ receptor activation (cAMP assay)5.2
MosaprideGuinea pig ileum contraction73.2

Lower EC₅₀ values indicate higher functional potency.

Experimental Protocols

The data presented in this guide are derived from established in vitro experimental protocols designed to assess the pharmacological activity of prokinetic agents.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a compound for a specific receptor.

General Protocol:

  • Membrane Preparation: Membranes are prepared from cells expressing the target receptor (e.g., recombinant human 5-HT₄ or D₂ receptors expressed in CHO or HEK293 cells) or from tissues rich in the target receptor (e.g., guinea pig striatum for 5-HT₄ receptors, rat striatum for D₂ receptors).

  • Incubation: The prepared membranes are incubated with a specific radioligand (e.g., [³H]-GR113808 for 5-HT₄ receptors, [³H]-spiperone for D₂ receptors) and varying concentrations of the unlabeled test compound (e.g., this compound, metoclopramide).

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays (Isolated Guinea Pig Ileum)

Objective: To determine the functional potency (EC₅₀) of a prokinetic agent by measuring its effect on smooth muscle contraction.

Protocol:

  • Tissue Preparation: A segment of the guinea pig ileum is isolated and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated with a mixture of 95% O₂ and 5% CO₂.

  • Equilibration: The tissue is allowed to equilibrate under a resting tension (e.g., 1g) for a specified period.

  • Drug Administration: Cumulative concentrations of the prokinetic agent are added to the organ bath.

  • Response Measurement: The contractile responses of the ileum are recorded isometrically using a force-displacement transducer.

  • Data Analysis: A concentration-response curve is constructed, and the EC₅₀ value, which is the concentration of the drug that produces 50% of the maximum contractile response, is determined.

Mandatory Visualizations

Signaling Pathway of Prokinetic Agents

prokinetic_pathway cluster_5ht4 5-HT₄ Receptor Pathway cluster_d2 D₂ Receptor Pathway This compound This compound Receptor_5HT4 5-HT₄ Receptor This compound->Receptor_5HT4 Cisapride Cisapride Cisapride->Receptor_5HT4 Prucalopride Prucalopride Prucalopride->Receptor_5HT4 Mosapride Mosapride Mosapride->Receptor_5HT4 AC Adenylyl Cyclase Receptor_5HT4->AC Activates cAMP ↑ cAMP AC->cAMP PKA PKA Activation cAMP->PKA ACh_Release ↑ Acetylcholine Release PKA->ACh_Release Motility ↑ GI Motility ACh_Release->Motility Promotes Cinitapride_D2 This compound Receptor_D2 D₂ Receptor Cinitapride_D2->Receptor_D2 Antagonizes Metoclopramide Metoclopramide Metoclopramide->Receptor_D2 Antagonizes Domperidone Domperidone Domperidone->Receptor_D2 Antagonizes ACh_Inhibition ↓ Acetylcholine Release Receptor_D2->ACh_Inhibition Inhibits ACh_Inhibition->Motility Reduces Inhibition of

Caption: Signaling pathways of prokinetic agents at 5-HT₄ and D₂ receptors.

Experimental Workflow for Potency Determination

experimental_workflow cluster_binding Receptor Binding Assay (Ki) cluster_functional Functional Assay (EC₅₀) A1 Receptor Membrane Preparation A2 Incubation with Radioligand & Test Compound A1->A2 A3 Filtration & Washing A2->A3 A4 Scintillation Counting A3->A4 A5 IC₅₀ & Ki Calculation A4->A5 B1 Isolated Tissue Preparation (e.g., Guinea Pig Ileum) B2 Mounting in Organ Bath & Equilibration B1->B2 B3 Cumulative Drug Addition B2->B3 B4 Measure Contractile Response B3->B4 B5 EC₅₀ Determination B4->B5

Caption: General experimental workflows for determining Ki and EC₅₀ values.

Predicting Cinitapride Efficacy: A Guide to Potential Biomarkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cinitapride, a prokinetic agent with a multi-faceted mechanism of action, is utilized in the management of gastrointestinal motility disorders such as functional dyspepsia and delayed gastric emptying.[1][2] While effective in a subset of patients, predicting individual response to this compound remains a clinical challenge. This guide provides a comparative overview of potential biomarkers that could forecast treatment efficacy, based on its mechanism of action and data from similar prokinetic agents. Direct validation of these biomarkers for this compound is an area of ongoing research.

This compound's Mechanism of Action: A Multi-Target Approach

This compound's prokinetic effects stem from its interaction with multiple receptors in the gastrointestinal tract. It acts as:

  • A 5-HT4 Receptor Agonist: Stimulation of 5-HT4 receptors on enteric neurons enhances the release of acetylcholine, a key neurotransmitter that promotes smooth muscle contraction and accelerates gastric emptying.[1]

  • A 5-HT2 Receptor Antagonist: By blocking 5-HT2 receptors, this compound counteracts the inhibitory effects of serotonin on gastrointestinal motility.[1]

  • A Dopamine D2 Receptor Antagonist: this compound also exhibits antagonistic activity at D2 receptors, further contributing to its prokinetic and antiemetic properties by reducing dopamine-induced inhibition of motility.[1]

This combined action results in increased lower esophageal sphincter tone and enhanced gastric motility.

cluster_0 Enteric Neuron cluster_1 Smooth Muscle Cell This compound This compound Receptor_5HT4 5-HT4 Receptor This compound->Receptor_5HT4 Agonist Receptor_5HT2 5-HT2 Receptor This compound->Receptor_5HT2 Antagonist Receptor_D2 D2 Receptor This compound->Receptor_D2 Antagonist ACh_Release Acetylcholine (ACh) Release Receptor_5HT4->ACh_Release Stimulates Receptor_5HT2->ACh_Release Inhibits (blocked) Receptor_D2->ACh_Release Inhibits (blocked) ACh Acetylcholine Contraction Muscle Contraction ACh->Contraction Stimulates

This compound's Signaling Pathway

Potential Biomarkers for Predicting Response

Currently, no single biomarker has been definitively validated to predict response to this compound. However, several candidates, drawn from studies of other prokinetic agents and general gastrointestinal motility assessment, show promise.

Gastric Motility Parameters

Direct measurement of gastric motor function stands as a logical approach to identifying patients who might benefit from a prokinetic agent.

a) Gastric Emptying Scintigraphy (GES)

This is the most common method for assessing gastric motility in clinical practice. A delayed gastric emptying time, as determined by GES, could serve as a primary inclusion criterion for this compound therapy. A study on the prokinetic cisapride found a positive relationship between symptom improvement and acceleration of gastric emptying.

b) Antroduodenal Manometry

This invasive technique assesses antral and duodenal contractions. The presence of a normal migrating motor complex (MMC) pattern, which is often absent in patients with severe motility disorders, has been associated with a better response to the prokinetic cisapride in children.

c) Gastric Alimetry

This non-invasive technique uses body surface gastric mapping to assess gastric myoelectrical activity. A study on various prokinetic agents suggested that lower postprandial amplitudes, indicating a reduced meal response, may predict a beneficial response to treatment.

Clinical and Phenotypic Markers

A machine learning model developed to predict response to prokinetics in patients with suspected gastroparesis identified a combination of clinical factors as predictive. These included:

  • Lower Body Mass Index (BMI)

  • Presence of an infectious prodrome

  • Delayed gastric emptying scintigraphy

  • Absence of diabetes

This suggests that a composite biomarker profile may be more predictive than any single marker.

Comparison of Potential Biomarker Assessment Methods

Biomarker CategoryAssessment MethodInvasivenessKey Parameters MeasuredPotential for Predicting this compound Response
Gastric Motility Gastric Emptying Scintigraphy (GES)Non-invasiveGastric emptying half-time (T1/2)High: Directly measures the physiological process targeted by this compound.
Antroduodenal ManometryInvasivePresence and characteristics of Migrating Motor Complexes (MMCs), postprandial motor activityModerate to High: Provides detailed information on neuromuscular function.
Gastric AlimetryNon-invasivePostprandial amplitude and rhythm stability of gastric myoelectrical activityModerate: A novel technique showing promise for prokinetics in general.
Clinical/Phenotypic Machine Learning ModelNon-invasiveCombination of clinical variables (BMI, infectious prodrome, GES, diabetes status)Moderate: Has shown predictive value for prokinetics as a class.
In Vitro Motility Colonic Motility AssayN/A (Preclinical)Colonic Peristaltic Motor Complexes (CPMCs)Low (for individual patient prediction): Useful for preclinical drug screening.

Experimental Protocols

Gastric Emptying Scintigraphy (GES)
  • Patient Preparation: The patient fasts overnight.

  • Test Meal: The patient consumes a standardized low-fat, egg-white meal labeled with a radioactive isotope (e.g., 99mTc-sulfur colloid).

  • Imaging: Scintigraphic images are acquired immediately after meal ingestion and at standardized intervals (e.g., 1, 2, and 4 hours).

  • Data Analysis: The percentage of gastric retention is calculated at each time point to determine the gastric emptying half-time.

Fasting Overnight Fasting Meal Consume Radiolabeled Standard Meal Fasting->Meal Imaging_0hr Immediate Imaging (0 hours) Meal->Imaging_0hr Imaging_1hr Imaging at 1 hour Imaging_0hr->Imaging_1hr Imaging_2hr Imaging at 2 hours Imaging_1hr->Imaging_2hr Imaging_4hr Imaging at 4 hours Imaging_2hr->Imaging_4hr Analysis Calculate Gastric Retention & T1/2 Imaging_4hr->Analysis

Gastric Emptying Scintigraphy Workflow

Antroduodenal Manometry
  • Catheter Placement: A manometry catheter with multiple pressure sensors is passed through the nose, down the esophagus, through the stomach, and into the duodenum under fluoroscopic guidance.

  • Fasting Recording: Antroduodenal pressures are recorded for a prolonged period (e.g., 4-6 hours) to assess the presence and characteristics of the migrating motor complex (MMC).

  • Postprandial Recording: Following the fasting period, the patient consumes a standardized meal, and recordings continue for at least 2 hours to evaluate the postprandial motor response.

  • Data Analysis: The manometric tracings are analyzed to identify patterns of motor activity, including the presence, frequency, and propagation of MMCs and the nature of postprandial contractions.

Placement Catheter Placement (Naso-duodenal) Fasting Fasting Recording (4-6 hours) Placement->Fasting Meal Standard Meal Consumption Fasting->Meal Postprandial Postprandial Recording (≥2 hours) Meal->Postprandial Analysis Analysis of MMC and Postprandial Response Postprandial->Analysis

Antroduodenal Manometry Workflow

Conclusion and Future Directions

While a definitive predictive biomarker for this compound response is yet to be established, several promising avenues exist. Gastric motility assessments, particularly gastric emptying scintigraphy, offer a direct measure of the drug's target physiology. Non-invasive techniques like Gastric Alimetry and the use of machine learning models incorporating clinical variables are emerging as valuable tools for patient stratification for prokinetic therapies in general.

Future research should focus on prospective clinical trials that incorporate these potential biomarkers to validate their predictive power specifically for this compound. Such studies are crucial for moving towards a personalized medicine approach in the treatment of gastrointestinal motility disorders, ensuring that patients most likely to benefit receive this targeted therapy.

References

Cinitapride in Focus: A Cost-Effectiveness Comparison with Other Prokinetic Agents for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of prokinetic agents, where enhancing gastrointestinal motility is paramount, researchers and drug development professionals continually seek therapies that offer both high efficacy and optimal value. This guide provides a comparative analysis of cinitapride against other commonly used prokinetics, with a focus on experimental data, methodological rigor, and cost considerations to inform research and development priorities.

Comparative Efficacy and Safety of Prokinetic Agents

Recent network meta-analyses and clinical trials have provided a clearer picture of this compound's standing among its peers in the treatment of functional dyspepsia (FD). This compound, a 5-HT₄ agonist and D₂ antagonist, has demonstrated comparable efficacy to metoclopramide, which often ranks highest in terms of total efficacy rate for FD.[1][2][3] Furthermore, this compound has shown a higher total efficacy rate than mosapride.[1][2]

A key differentiator for this compound appears to be its safety profile. Studies suggest that this compound carries a lower risk of total adverse events when compared to domperidone. While direct comparisons of drug-related adverse events among all prokinetics have not shown significant differences, the reduced overall incidence of adverse events with this compound is a noteworthy advantage.

Below is a summary of comparative data from key clinical trials:

Prokinetic AgentDosagePatient PopulationKey Efficacy FindingsKey Safety FindingsReference
This compound 1 mg t.i.d.Mild to moderate postprandial distress syndrome-predominant FDNon-inferior to domperidone in symptom relief (85.8% vs. 81.8%). Superior to domperidone in reducing postprandial fullness, early satiation, and bloating. Significantly decreased mean half-gastric emptying time.This compound-related adverse events in 9.1% of patients, including one case of extrapyramidal symptoms. No QT interval prolongation was observed.
Domperidone 10 mg t.i.d.Mild to moderate postprandial distress syndrome-predominant FDSymptom relief rate of 81.8%.Higher risk of total adverse events compared to this compound in some analyses.
Metoclopramide N/AFunctional DyspepsiaOften ranks highest in total efficacy rate in network meta-analyses, comparable to this compound.Associated with a risk of extrapyramidal side effects.
Mosapride N/AFunctional DyspepsiaLower total efficacy rate compared to this compound and metoclopramide.Generally well-tolerated.
Itopride N/AFunctional DyspepsiaEfficacy demonstrated, but generally ranks lower than this compound and metoclopramide in network meta-analyses.Generally well-tolerated.
Levosulpiride N/AFunctional DyspepsiaRanked highly for efficacy in some network meta-analyses.Potential for central nervous system side effects.

Cost Considerations

A direct pharmacoeconomic comparison of this compound with other prokinetics from a research perspective is limited in the current literature. However, a simplified cost comparison based on available retail pricing can provide a preliminary insight into the economic landscape of these agents. It is crucial to note that these prices are subject to significant variation based on geographical location, manufacturer, and whether the drug is a brand name or generic.

Prokinetic AgentCommon DosageEstimated Price per Tablet (USD)Estimated Cost for 4-Week Treatment (t.i.d.) (USD)
This compound1 mg$1.03 - $1.33$86.52 - $111.72
Domperidone10 mg$0.09 - $0.44$7.56 - $36.96
Metoclopramide10 mg$0.10 - $0.13$8.40 - $10.92
Itopride50 mg$0.13 - $0.22$10.92 - $18.48
Mosapride5 mg$0.76 - $2.00$63.84 - $168.00
Levosulpiride25 mg$0.08 - $0.12$6.72 - $10.08

Disclaimer: The prices listed are estimates based on publicly available data from online pharmacies and may not reflect actual acquisition costs for research institutions. A formal cost-effectiveness analysis would require more detailed pharmacoeconomic data.

Experimental Protocols

To ensure the reproducibility and critical evaluation of findings, detailed experimental methodologies are essential. Below is a summary of a representative experimental protocol from a phase III clinical trial comparing this compound and domperidone.

Study Design: A randomized, double-blind, double-dummy, positive-controlled study.

Participant Population: 383 consecutive patients with mild to moderate, postprandial distress syndrome-predominant dyspeptic symptoms according to Rome III criteria.

Treatment Regimen:

  • This compound group: 1 mg this compound three times daily for 4 weeks.

  • Domperidone group: 10 mg domperidone three times daily for 4 weeks.

Primary Endpoint: The noninferiority of this compound compared with domperidone in the relief of symptoms.

Secondary Endpoints:

  • Overall patient evaluation of treatment.

  • Gastric emptying effects of both drugs.

Symptom Assessment: The severity of postprandial fullness, early satiation, and bloating were assessed.

Gastric Emptying Measurement: Mean half-gastric emptying time was measured to assess the prokinetic effect of the treatments.

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms of action and experimental processes can aid in a deeper understanding of the research.

G cluster_this compound This compound Mechanism of Action This compound This compound FiveHT4 5-HT4 Receptor This compound->FiveHT4 Agonist D2 D2 Receptor This compound->D2 Antagonist ACh Acetylcholine Release FiveHT4->ACh Motility Increased GI Motility ACh->Motility G cluster_workflow Clinical Trial Workflow P Patient Screening (FD Criteria) R Randomization P->R T1 This compound Treatment (4 weeks) R->T1 T2 Comparator Prokinetic Treatment (4 weeks) R->T2 A1 Assess Efficacy (Symptom Scores) T1->A1 A2 Assess Safety (Adverse Events) T1->A2 T2->A1 T2->A2 D Data Analysis & Comparison A1->D A2->D

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Cinitapride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the integrity of their work extends beyond the laboratory to the responsible management of chemical compounds. Cinitapride, a gastroprokinetic agent, requires meticulous handling and disposal to ensure the safety of personnel and the environment. Adherence to established protocols is not only a matter of best practice but also a legal and ethical obligation to prevent environmental contamination and potential harm to public health.[1][2]

Immediate Safety and Handling Protocols

Before disposal, it is imperative to handle this compound with the appropriate safety measures. This minimizes the risk of exposure and ensures the well-being of laboratory personnel.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles or glasses with side-shields.[3][4]

  • Skin Protection: Use chemical-impermeable gloves and wear protective clothing to prevent skin contact.[3]

  • Respiratory Protection: In case of dust formation or inadequate ventilation, use a full-face respirator.

Handling and Storage:

  • Handle this compound in a well-ventilated area to avoid the formation of dust and aerosols.

  • Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.

In the event of an accidental spill, personnel should be evacuated from the area. The spill should be contained to prevent it from entering drains, and the material should be collected using spark-proof tools and placed in a suitable, closed container for disposal.

Step-by-Step Disposal Procedure for this compound

The proper disposal of this compound, as with any pharmaceutical waste, is governed by a series of regulations designed to mitigate environmental risk. The following steps provide a clear guide for its disposal.

1. Waste Classification: The first crucial step is to determine if the this compound waste is classified as hazardous or non-hazardous. This determination should be made in accordance with the Resource Conservation and Recovery Act (RCRA) and any applicable state and local regulations. If there is any uncertainty, it is best practice to treat the waste as hazardous to ensure full compliance.

2. Segregation: Proper segregation of pharmaceutical waste is essential for compliant and cost-effective disposal.

  • Hazardous Pharmaceutical Waste: Should be placed in black containers, clearly labeled "hazardous waste pharmaceuticals."

  • Non-Hazardous Pharmaceutical Waste: Should be collected in blue containers.

3. Container Management: Use the appropriate, color-coded pharmaceutical waste containers for collection. Ensure containers are properly sealed and stored in a secure area away from patient care areas.

4. Treatment and Final Disposal: The method of final disposal depends on the waste classification:

  • Hazardous Waste: Must be transported by a licensed hazardous waste hauler to a RCRA-permitted treatment facility. The most common treatment method is incineration at a specialized hazardous waste incinerator. A uniform hazardous waste manifest must accompany the shipment.

  • Non-Hazardous Waste: Should not be flushed down the drain or disposed of in regular trash. The recommended method of disposal is incineration at a medical waste treatment facility or a waste-to-energy plant.

Prohibited Disposal Methods:

  • Sewer System: Do not flush this compound down the toilet or drain. The EPA's Subpart P regulations for healthcare facilities explicitly prohibit the sewering of hazardous waste pharmaceuticals. This practice can lead to the contamination of water supplies and harm aquatic wildlife.

  • Regular Trash: Disposing of this compound in the regular trash can lead to environmental contamination through landfill leakage.

Regulatory Oversight

Multiple agencies regulate the disposal of pharmaceutical waste in the United States. It is crucial to be aware of and comply with the regulations set forth by:

  • Environmental Protection Agency (EPA): Regulates the disposal of hazardous waste under RCRA.

  • Drug Enforcement Administration (DEA): Regulates the disposal of controlled substances.

  • State Boards of Pharmacy and Environmental Protection Agencies: May have additional, more stringent regulations.

Data on Pharmaceutical Waste Management

Waste TypeContainer ColorDisposal Method
Hazardous Pharmaceutical WasteBlackRCRA-permitted Incineration
Non-Hazardous Pharmaceutical WasteBlueMedical Waste Incineration

This compound's Mechanism of Action: A Signaling Pathway

To understand the biological context of this compound, a diagram of its signaling pathway is provided below. This compound functions as a 5-HT1 and 5-HT4 receptor agonist and a 5-HT2 receptor antagonist, which contributes to its gastroprokinetic effects.

Cinitapride_Signaling_Pathway This compound This compound Receptor_5HT4 5-HT4 Receptor This compound->Receptor_5HT4 Agonist Receptor_5HT1 5-HT1 Receptor This compound->Receptor_5HT1 Agonist Receptor_5HT2 5-HT2 Receptor This compound->Receptor_5HT2 Antagonist Gastroprokinetic_Effect Gastroprokinetic Effect Receptor_5HT4->Gastroprokinetic_Effect Receptor_5HT1->Gastroprokinetic_Effect

This compound's interaction with serotonin receptors.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cinitapride
Reactant of Route 2
Reactant of Route 2
Cinitapride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。